molecular formula C7H14ClNO2 B008459 2-Piperidylacetic Acid Hydrochloride CAS No. 19615-30-6

2-Piperidylacetic Acid Hydrochloride

Cat. No.: B008459
CAS No.: 19615-30-6
M. Wt: 179.64 g/mol
InChI Key: DJEVRGSQHJHEKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Piperidylacetic Acid Hydrochloride is a chemical compound offered for research and development purposes. Piperidine scaffolds are of significant interest in medicinal chemistry and drug discovery due to their presence in biologically active molecules. This compound serves as a versatile building block for the synthesis of more complex structures, particularly in the construction of pharmaceutical candidates. Researchers utilize such chiral intermediates in developing compounds for various therapeutic areas. The hydrochloride salt form typically enhances the compound's stability and solubility for handling in laboratory settings. This product is intended for use in laboratory research and chemical synthesis by qualified professionals. It is not intended for diagnostic or therapeutic applications. For specific properties, pricing, and availability, please contact our sales team.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-piperidin-2-ylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c9-7(10)5-6-3-1-2-4-8-6;/h6,8H,1-5H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJEVRGSQHJHEKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00501007
Record name (Piperidin-2-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00501007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19615-30-6
Record name (Piperidin-2-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00501007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(piperidin-2-yl)acetic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Piperidylacetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Multifaceted Nature of 2-Piperidylacetic Acid Hydrochloride

To the dedicated researcher, scientist, or drug development professional, a molecule is more than just a structure; it is a tool, a building block, and a key to unlocking complex biological or chemical questions. This compound is a prime example of such a molecule. While structurally unassuming, its significance is twofold. In the realm of pharmaceutical sciences, it is principally known as the primary, pharmacologically inactive metabolite of the anti-vertigo drug betahistine.[1][2][3] Its concentration in plasma serves as a critical surrogate biomarker for assessing the absorption and pharmacokinetic profile of the parent drug.[1][3] Beyond this bioanalytical role, it serves as a versatile heterocyclic building block in synthetic organic chemistry.

This guide is structured to provide a comprehensive, practical, and in-depth understanding of the chemical properties of this compound. We will move beyond a simple recitation of data, delving into the causality behind its behavior—from its acid-base properties to its reactivity and spectral characteristics. The protocols and data presented are designed to be self-validating, providing the rationale needed to adapt and troubleshoot these methods in a real-world laboratory setting.

Molecular Structure and Physicochemical Properties

The foundational step in characterizing any chemical entity is to establish its structure and key physical properties. These parameters govern its solubility, stability, and interactions in both chemical and biological systems.

Chemical Structure

This compound is the hydrochloride salt of 2-pyridylacetic acid. The core structure consists of a pyridine ring substituted at the 2-position with an acetic acid moiety. The hydrochloride salt form enhances the compound's stability and aqueous solubility.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The physicochemical properties of a compound are critical for designing experimental protocols, from selecting appropriate solvents for a reaction to developing a robust analytical method. The data below has been compiled from various sources. It is important to note that while some values are experimentally determined, others are predicted and should be used as a guide.

PropertyValueSource / Comment
CAS Number 16179-97-8[1][4]
Molecular Formula C₇H₇NO₂ · HCl[4]
Molecular Weight 173.60 g/mol [4]
Appearance White to off-white crystalline powder[1]
Melting Point 135 °C (with decomposition)[5]
pKa 3.30 ± 0.10 (Predicted, Carboxylic Acid)[6]
~5.25 (Pyridinium ion, estimated)Based on pyridinium ion pKa.[7]
Solubility Soluble in water. Slightly soluble in DMSO, Ethanol, Methanol.[8][9]
Stability Hygroscopic; should be stored sealed in a dry environment.[8]

Expert Insight on pKa and Solubility: The molecule possesses two ionizable centers: the carboxylic acid and the pyridine nitrogen. The predicted pKa of ~3.3 for the carboxylic acid and an estimated pKa of ~5.25 for the pyridinium ion mean the molecule's net charge is highly pH-dependent.

  • At pH < 3: The carboxylic acid is largely protonated (neutral) and the pyridine nitrogen is protonated (positive charge). The molecule carries a net positive charge.

  • At pH between ~4 and ~5: The carboxylic acid is deprotonated (negative charge) while the pyridine nitrogen remains protonated (positive charge), forming a zwitterion. This is often the point of minimum aqueous solubility.

  • At pH > 6: Both the carboxylic acid and the pyridine nitrogen are deprotonated, resulting in a net negative charge. This pH-dependent behavior is a critical consideration for developing liquid chromatography methods, extraction protocols, and formulation studies.

Synthesis and Manufacturing

Understanding the synthetic origin of a compound is crucial for identifying potential impurities and for scaling up production. Several routes to 2-pyridylacetic acid have been established, with the most common ones starting from either 2-picoline or 2-chloromethylpyridine.[1]

Common Synthetic Pathways

synthesis cluster_0 Route A: From 2-Chloromethylpyridine cluster_1 Route B: From 2-Picoline 2-Chloromethylpyridine 2-Chloromethylpyridine 2-Cyanomethylpyridine 2-Cyanomethylpyridine 2-Chloromethylpyridine->2-Cyanomethylpyridine  NaCN, Nucleophilic Substitution   2-Pyridylacetic Acid 2-Pyridylacetic Acid 2-Cyanomethylpyridine->2-Pyridylacetic Acid  Acid/Base Hydrolysis   2-Pyridylacetic Acid HCl 2-Pyridylacetic Acid HCl 2-Pyridylacetic Acid->2-Pyridylacetic Acid HCl  Conc. HCl   2-Picoline 2-Picoline Picolinic Acid Picolinic Acid 2-Picoline->Picolinic Acid  Oxidation (e.g., KMnO₄)   Picolinic Acid->2-Pyridylacetic Acid  Multi-step Conversion  

Caption: Common synthetic routes to 2-Pyridylacetic Acid Hydrochloride.

Example Protocol: Synthesis via Hydrolysis of Ethyl 2-Pyridylacetate

This protocol details the final step in a common synthetic sequence: the base-catalyzed hydrolysis of the corresponding ester to yield the free acid, which is then protonated to the hydrochloride salt. This method is often chosen for its high yield and straightforward workup.

Protocol: Saponification and Salt Formation

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 2-pyridylacetate (1.65 g, 10 mmol) in ethanol (13 mL).[10][11]

  • Saponification: Prepare a solution of potassium hydroxide (0.67 g, 12 mmol) in water (4.3 mL) and add it to the flask. Heat the mixture to 50°C and stir for 30 minutes.

    • Causality: Using a slight excess of KOH ensures complete hydrolysis of the ester. The ethanol/water mixture ensures homogeneity of both the organic ester and the aqueous base. Heating accelerates the saponification reaction.

  • Solvent Removal & Extraction: After the reaction is complete (monitored by TLC), remove the ethanol under reduced pressure using a rotary evaporator. Add diethyl ether to the remaining aqueous solution and transfer to a separatory funnel. Extract the aqueous layer to remove any unreacted starting material or non-polar impurities. Discard the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath and carefully adjust the pH to ~2 using 1N HCl.

    • Self-Validation: The product will precipitate or become an oil upon protonation of the carboxylate. The pH must be below the pKa of the carboxylic acid (~3.3) to ensure complete protonation.

  • Isolation of Free Acid: Concentrate the aqueous layer to dryness under reduced pressure. The resulting oil or solid is the free acid, (2-pyridyl)acetic acid.

  • Salt Formation & Purification: Crystallize the crude product from diethyl ether. Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield pure (2-pyridyl)acetic acid.[10][11] To form the hydrochloride salt, the free acid would be dissolved in a minimal amount of a suitable solvent (like isopropanol) and treated with concentrated HCl or HCl gas, followed by crystallization.

Chemical Reactivity and Mechanisms

This compound is a valuable synthon due to the reactivity of the pyridine ring and the carboxylic acid group. Its most notable reactions involve decarboxylation to form a reactive nucleophilic intermediate.

Decarboxylative Michael-Type Addition

A powerful C-C bond-forming strategy involves the reaction of 2-pyridylacetic acid with Michael acceptors like chromone-3-carboxylic acids. This reaction proceeds via a double decarboxylation mechanism.

Mechanistic Considerations: Two primary pathways are considered for this transformation.[1]

  • Pathway A (Michael Addition First): The pyridylacetate acts as a standard Michael donor, adding to the chromone. The resulting adduct then undergoes two successive decarboxylation events.

  • Pathway B (Decarboxylation First): 2-Pyridylacetic acid first decarboxylates to form a highly reactive pyridyl-2-methyl carbanion (or a related ylide/carbene intermediate).[1] This potent nucleophile then undergoes a Michael addition to the acceptor, followed by a second decarboxylation.

Experimental evidence often favors Pathway B, where the initial decarboxylation is the key activating step. The choice of base is critical; it must be strong enough to facilitate the decarboxylation but not so strong as to cause unwanted side reactions. A slight excess of base is typically used to neutralize the hydrochloride salt before initiating the reaction.[1]

mechanism cluster_0 Pathway B: Initial Decarboxylation 2-PAA_HCl 2-Pyridylacetic Acid HCl Intermediate [Pyridyl-2-methyl Carbanion] (Reactive Nucleophile) 2-PAA_HCl->Intermediate Heat, Base - CO₂ - H₂O Adduct Michael Adduct Intermediate->Adduct + Michael Acceptor Product Final Product Adduct->Product Decarboxylation - CO₂

Caption: Simplified mechanism of a doubly decarboxylative Michael addition.

The Hammick Reaction

Related to the decarboxylative pathway above, 2-pyridylacetic acid can participate in the Hammick reaction. This reaction involves the thermal decarboxylation of α-picolinic acids (or their derivatives) in the presence of a carbonyl compound to form 2-pyridyl-carbinols. The reaction is believed to proceed through a reactive carbene-like intermediate stabilized by the adjacent nitrogen atom.[1]

Spectroscopic and Analytical Characterization

Unambiguous identification and quantification require a suite of analytical techniques. For this compound, mass spectrometry and NMR are primary tools for structural elucidation, while LC-MS/MS is the gold standard for quantification in complex matrices.

Mass Spectrometry (MS)

Mass spectrometry is invaluable for confirming molecular weight and probing fragmentation patterns.

  • Ionization: In electrospray ionization positive mode (ESI+), the molecule is readily protonated, typically on the pyridine nitrogen, to form the precursor ion [M+H]⁺ at m/z 138.1 (for the free acid).

  • Fragmentation (MS/MS): The most characteristic fragmentation pathway involves the neutral loss of the carboxylic acid group (HCOOH, 46 Da), resulting in a prominent product ion at m/z 92.0 . This transition (138.1 → 92.0) is highly specific and is the basis for quantitative LC-MS/MS methods.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. (Note: The following are typical, interpreted chemical shifts for the free acid in a neutral solvent. Shifts will vary with solvent and pH.)

  • ¹H NMR:

    • ~8.5 ppm (doublet, 1H): Proton on the carbon adjacent to the nitrogen (C6-H). It is the most deshielded due to the electronegativity of the nitrogen.

    • ~7.7 ppm (triplet of doublets, 1H): Proton at the C4 position.

    • ~7.2-7.3 ppm (multiplet, 2H): Protons at the C3 and C5 positions.

    • ~3.8 ppm (singlet, 2H): Methylene protons (-CH₂-) of the acetic acid side chain.

    • ~11-12 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH). This peak is often broad and may exchange with D₂O.

  • ¹³C NMR:

    • ~175 ppm: Carboxylic acid carbonyl carbon (C=O).

    • ~155 ppm: Carbon attached to the side chain (C2).

    • ~149 ppm: Carbon adjacent to the nitrogen (C6).

    • ~137 ppm: Carbon at the C4 position.

    • ~124 ppm: Carbon at the C5 position.

    • ~122 ppm: Carbon at the C3 position.

    • ~45 ppm: Methylene carbon (-CH₂-).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

  • ~3300-2500 cm⁻¹ (very broad): O-H stretch of the carboxylic acid, often showing characteristic broadness due to hydrogen bonding.

  • ~3100-3000 cm⁻¹ (sharp): Aromatic C-H stretching.

  • ~2900 cm⁻¹ (sharp): Aliphatic C-H stretching from the methylene group.

  • ~1710 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid carbonyl group. This is a highly diagnostic peak.

  • ~1600-1450 cm⁻¹ (multiple bands): C=C and C=N stretching vibrations within the pyridine ring.

Gold-Standard Analytical Protocol: LC-MS/MS for Bioanalysis

This protocol provides a validated methodology for the sensitive and specific quantification of 2-pyridylacetic acid in human plasma, a critical assay in pharmacokinetic studies of betahistine.

Protocol: Quantification in Human Plasma

  • Sample Preparation (Solid-Phase Extraction):

    • Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange) sequentially with methanol and water.

    • To 100 µL of human plasma, add an internal standard (e.g., deuterated 2-pyridylacetic acid-d6).

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with an aqueous wash solution to remove salts and polar interferences.

    • Wash with an organic solvent (e.g., methanol) to remove non-polar interferences.

    • Elute the analyte and internal standard with a basic organic solvent (e.g., 5% ammonia in methanol).

    • Causality: SPE provides superior sample cleanup compared to simple protein precipitation, reducing matrix effects and improving assay robustness. The choice of a mixed-mode cartridge allows for retention based on both hydrophobic and ionic interactions, enhancing specificity.

  • Chromatographic Separation:

    • Column: A C18 or polar-embedded column (e.g., 50 x 2.1 mm, 3.5 µm) is typically used.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A rapid gradient from low to high organic content (e.g., 5% B to 95% B over 2-3 minutes).

    • Flow Rate: 0.4 mL/min.

    • Self-Validation: The acidic mobile phase ensures the carboxylic acid is protonated and the pyridine nitrogen is protonated, leading to consistent, sharp peak shapes on a C18 column. A well-resolved, symmetrical peak for the analyte and co-eluting internal standard validates the chromatographic performance.

  • Mass Spectrometric Detection:

    • Ionization Mode: ESI Positive.

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Analyte (2-PAA): Q1: 138.1 m/z → Q3: 92.0 m/z.

      • Internal Standard (2-PAA-d6): Q1: 142.1 m/z → Q3: 96.1 m/z (or appropriate transition for the specific labeled standard).

    • Causality: MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion fragmentation, effectively filtering out background noise and co-eluting matrix components.

Safety and Handling

As with any chemical reagent, proper handling of this compound is paramount for laboratory safety.

  • Hazards: The compound is classified as a skin and eye irritant.

  • Precautions:

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.

    • Wash hands thoroughly after handling.

    • Due to its hygroscopic nature, store the compound in a tightly sealed container in a desiccator or dry cabinet at room temperature, protected from light.[1]

Conclusion

This compound stands as a molecule of significant utility, bridging the gap between bioanalysis and synthetic chemistry. For the drug development scientist, it is the indispensable analytical surrogate for betahistine pharmacokinetics. For the synthetic chemist, its potential for decarboxylative C-C bond formation makes it a valuable heterocyclic building block. A thorough understanding of its pH-dependent properties, reactivity, and spectral signatures—as detailed in this guide—is the key to leveraging its full potential in the laboratory.

References

  • 2-Pyridylacetic acid. (2024, April 9). ChemBK. Retrieved January 12, 2026, from [Link]

  • 2-Pyridineacetic acid | C7H7NO2 | CID 85318. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • Showing metabocard for 2-Pyridylacetic acid (HMDB0060722). (2013, July 4). Human Metabolome Database. Retrieved January 12, 2026, from [Link]

  • Synthetic method of 2-chloromethylpyridinehydrochloride. (2020, April 24). Google Patents.
  • Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. (2021). MDPI. Retrieved January 12, 2026, from [Link]

  • Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science. Retrieved January 12, 2026, from [Link]

  • List of molecules and experimental pKa values used for Table 2. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000020). (n.d.). Human Metabolome Database. Retrieved January 12, 2026, from [Link]

  • Table of Acids with Ka and pKa Values. (n.d.). CLAS. Retrieved January 12, 2026, from [Link]

Sources

A Comprehensive Technical Guide to 2-Pyridylacetic Acid Hydrochloride: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: This guide focuses on 2-Pyridylacetic Acid Hydrochloride , the compound extensively documented in chemical and pharmaceutical literature. The user's query for "2-Piperidylacetic Acid Hydrochloride" likely contains a typographical error, as the latter is not a commonly referenced compound, while the former is a significant chemical intermediate and a key metabolite in drug development. This document proceeds under the assumption that 2-Pyridylacetic Acid Hydrochloride is the intended subject of inquiry.

Introduction

2-Pyridylacetic Acid Hydrochloride is a heterocyclic compound of significant interest to researchers in medicinal chemistry, pharmacology, and analytical science.[1] It is a derivative of pyridine and acetic acid, presenting as a white to off-white crystalline powder that is soluble in water.[1][2][3] Its hydrochloride salt form enhances both stability and solubility, making it suitable for a variety of laboratory applications.[1]

The compound's primary claim to notability is its role as the main, pharmacologically inactive metabolite of the anti-vertigo drug, betahistine.[2][4] Following administration, betahistine is rapidly metabolized by monoamine oxidase (MAO) enzymes into 2-Pyridylacetic Acid.[2] Consequently, the concentration of this metabolite in plasma is a critical biomarker used in pharmacokinetic (PK) studies to assess the absorption, bioavailability, and disposition of the parent drug.[2] Beyond its role in metabolic studies, it also serves as a versatile building block in organic synthesis.[2][5]

Molecular Structure and Identification

The molecular structure consists of a pyridine ring substituted at the 2-position with a carboxymethyl group (-CH₂COOH).[1] The hydrochloride salt is formed by the protonation of the pyridine nitrogen atom.

Chemical Identifiers

A clear and unambiguous identification of a chemical entity is paramount in research and development. The key identifiers for 2-Pyridylacetic Acid Hydrochloride are summarized below.

IdentifierValueSource(s)
CAS Number 16179-97-8[3][6]
IUPAC Name 2-pyridin-2-ylacetic acid;hydrochloride[6]
Molecular Formula C₇H₇NO₂ · HCl
Molecular Weight 173.60 g/mol [2]
InChI Key MQVISALTZUNQSK-UHFFFAOYSA-N[6][7]
SMILES C1=CC=NC(=C1)CC(=O)O.Cl[6]
Structural Diagram

The following diagram illustrates the two-dimensional structure of 2-Pyridylacetic Acid Hydrochloride, showing the protonated pyridine ring and the associated chloride counter-ion.

Caption: Molecular Structure of 2-Pyridylacetic Acid Hydrochloride.

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and application. This substance is a stable crystalline solid under standard conditions but is noted to be hygroscopic.

PropertyValueSource(s)
Appearance White to off-white crystalline powder[1][2]
Melting Point 135 °C (with decomposition)[2][3]
Solubility Soluble in water. Slightly soluble in DMSO and Ethanol.[3][5][8]
Purity Typically >98.0% or 99%[2][9]
Storage Store sealed in a dry environment, protected from light, at room temperature.[2][8]

Synthesis and Manufacturing

The synthesis of 2-Pyridylacetic Acid Hydrochloride is well-established, with several routes available to organic chemists. These pathways often involve the manipulation of a pre-existing pyridine ring structure.

Synthetic Pathways

Two common routes for its synthesis are:

  • From 2-Picoline: This method involves the oxidation of 2-picoline (2-methylpyridine) to form pyridine-2-carboxylic acid. This intermediate can then be further processed to yield the target molecule.[2]

  • From 2-Chloromethylpyridine: A more direct approach involves the reaction of 2-chloromethylpyridine with a cyanide source (e.g., sodium cyanide) to produce 2-cyanomethylpyridine.[2] This nitrile intermediate is then subjected to hydrolysis to form 2-Pyridylacetic acid.[2] The final step is the treatment of the free acid with concentrated hydrochloric acid to precipitate the hydrochloride salt.[2]

Caption: Synthetic workflow from 2-Chloromethylpyridine.

Example Experimental Protocol: Hydrolysis of Ester Precursor

This protocol is a generalized example based on standard laboratory procedures for ester hydrolysis.[10]

  • Dissolution: Dissolve the starting material, ethyl 2-pyridylacetate (1.0 eq), in ethanol.

  • Saponification: Add an aqueous solution of potassium hydroxide (1.2 eq) to the reaction mixture.

  • Heating: Heat the mixture with stirring at 50°C for approximately 30 minutes, monitoring the reaction by a suitable method (e.g., TLC).

  • Workup (Solvent Removal): Upon completion, remove the ethanol under reduced pressure using a rotary evaporator.

  • Workup (Extraction): Extract the remaining aqueous solution with diethyl ether to remove any unreacted starting material or non-polar impurities.

  • Acidification: Carefully adjust the pH of the aqueous layer to pH 2 using 1N HCl. This protonates the carboxylate to form the free acid.

  • Isolation: Concentrate the acidic aqueous layer to dryness to obtain the crude 2-Pyridylacetic Acid.

  • Purification & Salt Formation: The crude product can be crystallized from a suitable solvent system (e.g., diethyl ether) to yield the purified free acid. Subsequent treatment with a stoichiometric amount of HCl in an appropriate solvent will yield the final hydrochloride salt.[10]

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for elucidating the structure.[2] The ¹H NMR spectrum will show characteristic signals for the protons on the pyridine ring and the methylene (-CH₂) group.[7] 2D NMR techniques can further confirm the connectivity of the atoms.[2]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups.[2] The spectrum will exhibit characteristic absorption bands for the carboxylic acid C=O and O-H stretches, as well as vibrations corresponding to the aromatic pyridine ring.[2] Conformance to a reference spectrum is a common quality control check.[11]

  • Mass Spectrometry (MS): Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are highly sensitive methods for both identifying and quantifying the compound, especially in complex biological matrices like plasma.[2]

Applications in Research and Drug Development

While considered pharmacologically inactive, 2-Pyridylacetic Acid Hydrochloride is a crucial tool in several scientific domains.[2]

  • Pharmacokinetic Studies: Its most prominent application is as an analytical standard for quantifying betahistine exposure in vivo.[2][4] By developing and validating LC-MS or HPLC methods to measure plasma and urine levels of the metabolite, researchers can accurately determine the pharmacokinetic profile of betahistine.[2]

  • Chemical Synthesis: It serves as a valuable building block for creating more complex heterocyclic compounds.[2][5] The carboxylic acid group and the pyridine ring can participate in a variety of chemical reactions, including nucleophilic substitutions and decarboxylative additions.[2][5]

  • Analytical Chemistry: The compound is useful for developing and validating chromatographic methods, such as separating its structural isomers (3- and 4-pyridylacetic acid).[2]

It is important to note that direct research into the intrinsic biological or therapeutic activities (e.g., anti-inflammatory or analgesic effects) of 2-Pyridylacetic Acid Hydrochloride is scarce, as its primary role is understood to be that of an inactive metabolite.[2]

Safety and Handling

According to safety data, 2-Pyridylacetic Acid Hydrochloride is classified as an irritant.

  • Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Precautionary Codes: P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including gloves, eye shields, and a dust mask (type N95), is recommended when handling the powder form.

References

  • ChemBK. (2024). 2-Pyridine acetic acid hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-Piperidineacetic acid, alpha-phenyl-, hydrochloride (1:1). Retrieved from [Link]

  • Human Metabolome Database. (2013). Showing metabocard for 2-Pyridylacetic acid (HMDB0060722). Retrieved from [Link]

  • Google Patents. (n.d.). 2-Pyridylacetic acid derivatives, preparations thereof, and compositions containing them.
  • PubChem. (n.d.). 2-Pyridineacetic acid. Retrieved from [Link]

Sources

A Technical Guide to Pyridyl and Piperidyl Acetic Acid Derivatives: Nomenclature, Properties, and Applications in Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of a class of heterocyclic compounds pivotal to pharmaceutical research and organic synthesis. We will begin by addressing a critical point of nomenclature concerning "2-Piperidylacetic Acid Hydrochloride" to ensure clarity and precision, before delving into the properties, synthesis, and applications of the most pertinent compounds in this family. Our focus is to equip researchers, scientists, and drug development professionals with the technical accuracy and field-proven insights necessary for their work.

Part 1: A Critical Clarification on Nomenclature: Pyridyl vs. Piperidyl

In the realm of heterocyclic chemistry, precision in naming is paramount. The query "this compound" presents a common point of ambiguity. The core distinction lies in the aromaticity of the nitrogen-containing ring:

  • Pyridine: A six-membered aromatic ring with one nitrogen atom. Its derivatives are named with the prefix "Pyridyl."

  • Piperidine: The saturated, non-aromatic analog of pyridine. Its derivatives are named with the prefix "Piperidyl."

While "this compound" logically refers to the acetic acid moiety attached to the second carbon of a piperidine ring, this specific compound is less commonly referenced in scientific literature compared to its aromatic counterpart.

Conversely, 2-Pyridylacetic Acid Hydrochloride (CAS: 16179-97-8) is a well-documented and widely used chemical, notably as the primary metabolite of the drug Betahistine.[1][2] Given its prevalence and importance in pharmacokinetic studies, it is the likely compound of interest for researchers in this field.

This guide will therefore focus extensively on 2-Pyridylacetic Acid Hydrochloride . To ensure comprehensive coverage, we will also present a comparative analysis of related piperidine isomers, including 3- and 4-Piperidylacetic Acid Hydrochloride, to provide a complete technical overview.

Part 2: In-Depth Technical Profile of 2-Pyridylacetic Acid Hydrochloride

This section is dedicated to the compound most frequently encountered in research and development contexts.

Core Identifiers and Chemical Properties

2-Pyridylacetic Acid Hydrochloride is a white to off-white crystalline powder that serves as a crucial reference standard and synthetic building block.[1][3][4] Its hydrochloride salt form enhances stability and solubility in aqueous solutions.[4]

Identifier Value Source(s)
CAS Number 16179-97-8[1][3][5][6]
Molecular Formula C₇H₇NO₂ · HCl[1][5]
Molecular Weight 173.60 g/mol [1][5][6]
EC Number 240-316-8[5]
InChI Key MQVISALTZUNQSK-UHFFFAOYSA-N[1][5]
Melting Point 135 °C (decomposes)[7][8][9]
Solubility Soluble in water.[7][8][9]
Appearance White to light yellow crystalline powder.[1][3]
Stability Hygroscopic; should be stored in a dry, sealed environment.[1][8]

Synonyms:

  • 2-Pyridineacetic Acid Hydrochloride[3][5][6]

  • (2-Pyridinyl)acetic acid hydrochloride[4]

  • 2-(Carboxymethyl)pyridin-1-ium chloride[4]

  • Betahistine Impurity 4[4]

Primary Applications in Research & Development

The utility of 2-Pyridylacetic Acid Hydrochloride is multifaceted, spanning from pharmacology to synthetic chemistry.

1. Pharmacokinetic (PK) Studies of Betahistine: The most prominent application is its role as the primary, pharmacologically inactive metabolite of the anti-vertigo drug betahistine.[1][2] Following oral administration, betahistine undergoes rapid first-pass metabolism, primarily by monoamine oxidase (MAO) enzymes, to form 2-pyridylacetic acid.[1] Consequently, its plasma concentration serves as a critical biomarker for assessing the absorption, bioavailability, and overall pharmacokinetic profile of the parent drug.[1] This makes it an indispensable analytical standard for drug metabolism and pharmacokinetics (DMPK) research.[1]

Betahistine_Metabolism cluster_key Process Betahistine Betahistine Metabolite 2-Pyridylacetic Acid (2-PAA) Betahistine->Metabolite  Monoamine Oxidase (MAO) (First-Pass Metabolism) Key This pathway highlights the rapid conversion of Betahistine to its primary metabolite, 2-PAA, which is used to measure drug exposure.

Caption: Metabolic pathway of Betahistine to 2-Pyridylacetic Acid.

2. Building Block in Organic Synthesis: As a functionalized pyridine derivative, this compound is a versatile building block for creating more complex heterocyclic molecules.[1] It is particularly useful in reactions such as:

  • Nucleophilic Substitutions: The carboxylic acid group can be modified to participate in various coupling reactions.[1][7]

  • Decarboxylative Additions: In the presence of a suitable base, it can undergo decarboxylation to form a reactive carbanion intermediate. This is leveraged in reactions like the Hammick reaction to synthesize substituted chromanones and coumarins.[1]

3. Analytical Method Development: It serves as a reference standard for the development and validation of analytical methods, such as LC-MS and HPLC, for quantifying drug metabolites in biological matrices like plasma and urine.[1] It is also used to develop separation methods for its structural isomers (3- and 4-pyridylacetic acid).[1]

Established Synthetic Routes

The synthesis of 2-Pyridylacetic Acid Hydrochloride is well-established, with several common pathways. The choice of route often depends on the available starting materials and desired scale.

Protocol 1: Synthesis from 2-Picoline This is a common laboratory-scale synthesis.

  • Oxidation: 2-Picoline (2-methylpyridine) is oxidized to form pyridine-2-carboxylic acid.

  • Processing: The resulting acid undergoes further reactions to yield 2-pyridylacetic acid.

  • Salt Formation: The free acid is treated with concentrated hydrochloric acid to precipitate the stable hydrochloride salt.[1]

Protocol 2: Synthesis via Cyanide Intermediate This route provides an alternative pathway.

  • Cyanation: 2-Chloromethylpyridine is reacted with a cyanide source (e.g., sodium cyanide) to produce 2-cyanomethylpyridine.[1]

  • Hydrolysis: The cyanide intermediate is then hydrolyzed under acidic or basic conditions to yield 2-pyridylacetic acid.[1]

  • Salt Formation: The final product is converted to its hydrochloride salt by treatment with HCl.[1]

Synthesis_Workflow cluster_route1 Route 1 cluster_route2 Route 2 Picoline 2-Picoline PicolinicAcid Pyridine-2-carboxylic acid Picoline->PicolinicAcid Oxidation FreeAcid 2-Pyridylacetic Acid (Free Base) PicolinicAcid->FreeAcid Further Processing FinalProduct 2-Pyridylacetic Acid HCl FreeAcid->FinalProduct  + HCl (Salt Formation) Chloromethyl 2-Chloromethylpyridine Cyanomethyl 2-Cyanomethylpyridine Chloromethyl->Cyanomethyl Cyanation Cyanomethyl->FreeAcid Hydrolysis

Caption: Common synthetic routes to 2-Pyridylacetic Acid Hydrochloride.

Safety, Handling, and Storage

Proper handling is crucial when working with this compound. It is classified as an irritant.

Hazard Category GHS Classification & Precautionary Statements Source(s)
Skin Irritation H315: Causes skin irritation. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water.[5][10]
Eye Irritation H319: Causes serious eye irritation. P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][10]
Respiratory Irritation H335: May cause respiratory irritation. P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air.[10][11]
Storage Store in a well-ventilated place. Keep container tightly closed. Keep in a dark place, sealed in dry, at room temperature.[8][10][11]
Personal Protective Equipment (PPE) Eyeshields, gloves, dust mask type N95 (US).[5][11]

Part 3: Comparative Overview of Piperidylacetic Acid Isomers

As established, the term "Piperidyl" denotes a saturated ring. Several positional isomers of Piperidylacetic Acid Hydrochloride exist, each with unique identifiers. This section serves to differentiate them clearly for researchers who may be working with these non-aromatic analogs.

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Feature
2-(Piperidin-3-yl)acetic acid hydrochloride 71985-81-4C₇H₁₄ClNO₂179.64 g/mol Acetic acid group on C3 of piperidine ring.
4-Piperidineacetic acid hydrochloride 73415-84-6C₇H₁₄ClNO₂179.64 g/mol Acetic acid group on C4 of piperidine ring.

Data sourced from PubChem CID 12514713 and 15565775 respectively.[12][13]

The distinct CAS numbers and structures underscore the importance of using precise nomenclature and identifiers when sourcing and utilizing these compounds in an experimental setting.

Part 4: Conclusion

This technical guide has provided a comprehensive overview of 2-Pyridylacetic Acid Hydrochloride, the compound most frequently and pertinently associated with the broader query. We have detailed its critical role as a metabolite in pharmacokinetic studies, its utility as a synthetic building block, and the established protocols for its synthesis and safe handling. Furthermore, by clarifying the key nomenclatural differences between "pyridyl" and "piperidyl" derivatives and presenting a comparative table of isomers, this document serves as an authoritative resource for scientists and researchers. Adherence to precise chemical identifiers like CAS numbers remains the most reliable practice to ensure experimental accuracy and reproducibility.

References

  • 2-(Piperidin-3-yl)acetic acid hydrochloride | C7H14ClNO2 | CID 12514713 . PubChem. [Link]

  • 2-Pyridine acetic acid hydrochloride . ChemBK. [Link]

  • 4-Piperidineacetic acid hydrochloride | C7H14ClNO2 | CID 15565775 . PubChem. [Link]

  • Showing metabocard for 2-Pyridylacetic acid (HMDB0060722) . Human Metabolome Database. [Link]

Sources

An In-Depth Technical Guide to 2-Piperidylacetic Acid Hydrochloride: The Principal Metabolite of Betahistine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Metabolite

In the realm of pharmaceutical sciences, the journey of a drug through the body is as critical as its intrinsic mechanism of action. For betahistine, an anti-vertigo agent widely prescribed for balance disorders such as Ménière's disease, understanding its metabolic fate is paramount to comprehending its pharmacokinetics and ensuring its therapeutic efficacy.[1][2][3] Betahistine is a structural analog of histamine, exerting its effects through a complex interplay with histamine H1 and H3 receptors.[4][5][6][7][8] It acts as a weak partial agonist at H1 receptors and a potent antagonist at H3 receptors, leading to vasodilation in the inner ear and modulation of neurotransmitter release in the vestibular nuclei.[4][1][7][9] However, orally administered betahistine undergoes rapid and extensive first-pass metabolism, making the parent drug virtually undetectable in plasma.[8][10][11][12][13] This is where the significance of its primary metabolite, 2-pyridylacetic acid (2-PAA), comes to the forefront. This guide provides a comprehensive technical overview of 2-Piperidylacetic Acid Hydrochloride, from its metabolic generation to its crucial role as a biomarker in clinical and research settings.

Metabolic Pathway of Betahistine to 2-Piperidylacetic Acid

The biotransformation of betahistine is a clear example of how the body efficiently metabolizes xenobiotics. Following oral administration, betahistine is rapidly and almost completely absorbed.[4][8] Subsequently, it is extensively metabolized, primarily by the enzyme monoamine oxidase (MAO), into 2-pyridylacetic acid.[9][11][14] This metabolic process is so efficient that plasma concentrations of betahistine itself are typically very low or undetectable.[8][10][11] Consequently, 2-PAA serves as a reliable surrogate for assessing the systemic exposure to betahistine.[14][15][16][17] The metabolic conversion of betahistine to 2-PAA is a critical step in its clearance from the body, with 2-PAA being pharmacologically inactive.[11][12][14][15][18]

Betahistine_Metabolism Betahistine Betahistine Metabolism First-Pass Metabolism (Monoamine Oxidase - MAO) Betahistine->Metabolism Oral Administration 2_PAA 2-Pyridylacetic Acid (2-PAA) Metabolism->2_PAA Oxidation Excretion Urinary Excretion 2_PAA->Excretion

Caption: Metabolic pathway of betahistine to 2-pyridylacetic acid.

Physicochemical Properties of this compound

This compound is the hydrochloride salt of 2-pyridylacetic acid. It is a white to off-white crystalline powder.[14] The hydrochloride form enhances its stability and solubility in aqueous solutions, which is advantageous for its use as an analytical standard.[19]

PropertyValueSource
Molecular Formula C7H8ClNO2[14]
Molecular Weight 173.60 g/mol [14]
Appearance White to off-white crystalline powder[14]
Synonyms 2-(Carboxymethyl)pyridin-1-ium chloride, 2-Pyridineacetic acid hydrochloride[19]

Pharmacokinetics of 2-Piperidylacetic Acid

Due to the rapid metabolism of betahistine, the pharmacokinetic profile of the parent drug is difficult to establish. Therefore, pharmacokinetic studies of betahistine rely on the measurement of 2-PAA concentrations in plasma and urine.[8][11] Following a single oral dose of betahistine, the plasma concentration of 2-PAA reaches its maximum (Cmax) approximately one hour after administration.[8][12] The elimination half-life of 2-PAA is around 3.5 to 5.2 hours.[10][12] Pharmacokinetic studies have demonstrated a linear relationship between the dose of betahistine administered and the resulting Cmax and area under the curve (AUC) of 2-PAA, indicating that the metabolic pathway is not saturated within the therapeutic dose range.[8][11][15][20]

Table of Pharmacokinetic Parameters of 2-Pyridylacetic Acid after a Single 24 mg Oral Dose of Betahistine in Healthy Volunteers:

ParameterMean ValueRangeSource
Cmax (ng/mL) 339.477.3 - 776.4[10]
Tmax (h) ~1-[8][12]
t1/2 (h) 5.22.0 - 11.4[10]
AUC0-t (ng·h/mL) 1153.5278.5 - 3150.8[10]

Analytical Methodology for the Quantification of 2-Piperidylacetic Acid

The accurate quantification of 2-PAA in biological matrices is crucial for pharmacokinetic and bioequivalence studies of betahistine. The most widely used and validated method is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[10][11][16][21][22]

Experimental Protocol: Quantification of 2-PAA in Human Plasma by LC-MS/MS

This protocol is a synthesis of methodologies described in the literature.[10][16][22]

1. Sample Preparation (Solid-Phase Extraction)

  • Rationale: Solid-phase extraction (SPE) is a robust method for extracting and concentrating the analyte from a complex matrix like plasma, leading to a cleaner sample and improved sensitivity.[16][22]

  • Step 1: To 200 µL of human plasma, add an internal standard (e.g., a deuterated analog of 2-PAA).[16]

  • Step 2: Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange polymer) with methanol followed by water.

  • Step 3: Load the plasma sample onto the conditioned SPE cartridge.

  • Step 4: Wash the cartridge with a weak organic solvent to remove interfering substances.

  • Step 5: Elute the 2-PAA and internal standard with a stronger organic solvent, often acidified.

  • Step 6: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Rationale: LC-MS/MS provides high selectivity and sensitivity for the quantification of small molecules in complex biological fluids.[10][16]

  • Liquid Chromatography:

    • Column: A C18 or a cyano (CN) column is typically used for separation.[16]

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.[16]

  • Tandem Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.[10][16]

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor-to-product ion transition for both 2-PAA and its internal standard. For 2-PAA, a common transition is m/z 138.1 → 92.0.[11][16][22]

LCMSMS_Workflow Plasma Plasma Sample (+ Internal Standard) SPE Solid-Phase Extraction (SPE) Plasma->SPE Elution Elution & Reconstitution SPE->Elution LC Liquid Chromatography (LC) Separation Elution->LC MSMS Tandem Mass Spectrometry (MS/MS) Detection (MRM) LC->MSMS Data Data Acquisition & Quantification MSMS->Data

Caption: Workflow for the quantification of 2-PAA in plasma by LC-MS/MS.

Physiological Role and Activity

It is widely accepted that 2-pyridylacetic acid is a pharmacologically inactive metabolite.[11][12][14][15][18] Its primary role is as a product of betahistine metabolism, facilitating the elimination of the drug from the body.[9] There is no substantial evidence to suggest that 2-PAA contributes to the therapeutic effects of betahistine.[10][14]

Conclusion: An Indispensable Tool in Drug Development

This compound, while being an inactive metabolite, is an indispensable tool in the research and development of betahistine. Its role as a stable, quantifiable surrogate for the parent drug allows for the robust characterization of betahistine's pharmacokinetics. The well-established analytical methods for its detection provide the necessary precision and sensitivity for clinical trials and bioequivalence studies. A thorough understanding of the properties and behavior of 2-piperidylacetic acid is, therefore, fundamental for any scientist or researcher working with betahistine.

References

  • Betahistine - Wikipedia. [Link]

  • Role of Betahistine in the Management of Vertigo - Who we serve. [Link]

  • What is betahistine used for? - Drugs.com. [Link]

  • Actions of betahistine at histamine receptors in the brain - PubMed. [Link]

  • What is the mechanism of Betahistine Hydrochloride? - Patsnap Synapse. [Link]

  • LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: application to a pharmacokinetic study in healthy volunteers - PubMed. [Link]

  • Safety, Tolerability, and Pharmacokinetics of 2-Pyridylacetic Acid, a major metabolite of betahistine, in Phase 1 dose escalation study in subjects with ADHD - ResearchGate. [Link]

  • Pharmacokinetics and Dose Proportionality of Betahistine in Healthy Individuals. [Link]

  • Betahistine | C8H12N2 | CID 2366 - PubChem - NIH. [Link]

  • An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma - PubMed. [Link]

  • Pharmacokinetics of 2-pyridyl acetic acid, a major betahistine metabolite in healthy Indian volunteers | Abstract - Scholars Research Library. [Link]

  • Safety, tolerability and pharmacokinetics of 2-pyridylacetic acid, a major metabolite of betahistine, in a phase 1 dose escalation study in subjects with ADHD - PubMed. [Link]

  • PRODUCT MONOGRAPH PrBETAHISTINE Betahistine Dihydrochloride Tablets, House Standard 16 mg and 24 mg Anti-vertigo Agent SANIS HEA. [Link]

  • Showing metabocard for 2-Pyridylacetic acid (HMDB0060722) - Human Metabolome Database. [Link]

  • LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: Application to a pharmacokinetic study in healthy volunteers - ResearchGate. [Link]

  • An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma. | Semantic Scholar. [Link]

  • Determination of the major metabolite of betahistine (2-pyridyl acetic acid) in human plasma by high performance liquid chromatography-tandem mass spectrometry | Request PDF - ResearchGate. [Link]

  • Pharmacokinetics and Dose Proportionality of Betahistine in Healthy Individuals - MDPI. [Link]

  • Plasma concentration-time profiles of 2-pyridyl acetic acid after... - ResearchGate. [Link]

  • Betahistine Lupin - NPS MedicineWise. [Link]

  • Mechanism of Action of Betahistine - Pharmacy Freak. [Link]

  • Dose- and application route-dependent effects of betahistine on behavioral recovery and neuroplasticity after acute unilateral labyrinthectomy in rats - PMC - PubMed Central. [Link]

  • Betaserc (Betahistine) tablets - Instructions for Use, Dosage, Side Effects, Reviews. [Link]

  • 2-Pyridylacetic acid derivatives, preparations thereof, and compositions containing them - Googleapis.com.

Sources

An In-Depth Technical Guide to 2-Pyridylacetic Acid Hydrochloride: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on its Synthesis, Properties, and Utility

Introduction

2-Pyridylacetic acid hydrochloride is a heterocyclic compound of significant interest to researchers and professionals in drug development and organic synthesis. While it is widely recognized as the primary and pharmacologically inactive metabolite of the anti-vertigo drug betahistine, its utility extends far beyond its role as a biomarker in pharmacokinetic studies.[1] This versatile molecule serves as a crucial building block in the synthesis of more complex chemical entities and has been the subject of mechanistic studies in fundamental organic reactions. This guide provides an in-depth exploration of 2-pyridylacetic acid hydrochloride, from its historical context and synthesis to its physicochemical properties and diverse applications.

Historical Context and Discovery

Pinpointing the exact moment of the first synthesis of 2-pyridylacetic acid is challenging due to the limitations of searching 19th-century chemical literature. However, its origins are intrinsically linked to the broader history of pyridine chemistry. Pyridine itself was first isolated from coal tar in the mid-19th century, and the subsequent decades saw a surge in the exploration of its derivatives.[2] The development of synthetic routes to pyridine compounds, such as the Hantzsch pyridine synthesis in 1881, paved the way for the creation of a vast array of substituted pyridines.

While a definitive "discoverer" of 2-pyridylacetic acid is not readily apparent from available records, its synthesis would have been a logical extension of the burgeoning field of pyridine chemistry in the late 19th and early 20th centuries. Early methods for the functionalization of picolines (methylpyridines), which are readily available from coal tar, likely led to the eventual synthesis of pyridylacetic acids. The decarboxylation of pyridinedicarboxylic acids, another area of early investigation, also represents a potential historical route to related compounds.

Physicochemical and Spectroscopic Properties

2-Pyridylacetic acid hydrochloride is a white to off-white crystalline powder.[1] It is hygroscopic and soluble in water.[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 2-Pyridylacetic Acid Hydrochloride

PropertyValueReference(s)
CAS Number16179-97-8[4]
Molecular FormulaC₇H₇NO₂ · HCl[4]
Molecular Weight173.60 g/mol [4]
Melting Point135 °C (decomposes)[3]
AppearanceWhite to off-white crystalline powder[1]
SolubilitySoluble in water[3]

The structural elucidation of 2-pyridylacetic acid hydrochloride is confirmed through various spectroscopic techniques. The key spectroscopic data are summarized in Table 2.

Table 2: Spectroscopic Data for 2-Pyridylacetic Acid Hydrochloride

TechniqueKey Data
¹H NMR Spectral data available, confirming the presence of the pyridyl and acetate protons.
¹³C NMR Spectral data available, confirming the carbon skeleton of the molecule.
IR Spectroscopy Data available, showing characteristic peaks for the carboxylic acid and pyridine ring.
Mass Spectrometry Data available, with a base peak corresponding to the fragmentation of the molecule.[5]

Established Synthetic Routes

Several reliable methods for the synthesis of 2-pyridylacetic acid and its hydrochloride salt have been established. The choice of a particular route often depends on the availability of starting materials, desired scale, and laboratory capabilities. The two most common pathways are the hydrolysis of a 2-cyanomethylpyridine intermediate and the hydrolysis of ethyl 2-pyridylacetate.

Synthesis via Hydrolysis of 2-Cyanomethylpyridine

This widely used method involves a two-step process starting from 2-chloromethylpyridine. The first step is a nucleophilic substitution of the chloride with a cyanide salt to form 2-cyanomethylpyridine. The subsequent hydrolysis of the nitrile group under acidic or basic conditions yields 2-pyridylacetic acid. The hydrochloride salt is then readily formed by treatment with hydrochloric acid.

Synthesis of 2-Pyridylacetic Acid Hydrochloride via Cyanide 2-Chloromethylpyridine 2-Chloromethylpyridine 2-Cyanomethylpyridine 2-Cyanomethylpyridine 2-Chloromethylpyridine->2-Cyanomethylpyridine NaCN 2-Pyridylacetic acid 2-Pyridylacetic acid 2-Cyanomethylpyridine->2-Pyridylacetic acid H₂O, H⁺ or OH⁻ 2-Pyridylacetic acid hydrochloride 2-Pyridylacetic acid hydrochloride 2-Pyridylacetic acid->2-Pyridylacetic acid hydrochloride HCl Synthesis of 2-Pyridylacetic Acid Hydrochloride via Ester Hydrolysis Ethyl 2-pyridylacetate Ethyl 2-pyridylacetate 2-Pyridylacetic acid 2-Pyridylacetic acid Ethyl 2-pyridylacetate->2-Pyridylacetic acid 1. KOH, H₂O/EtOH 2. H⁺ 2-Pyridylacetic acid hydrochloride 2-Pyridylacetic acid hydrochloride 2-Pyridylacetic acid->2-Pyridylacetic acid hydrochloride HCl

Figure 2: Synthesis from Ethyl 2-Pyridylacetate.

Experimental Protocol: Hydrolysis of Ethyl 2-Pyridylacetate

  • Dissolve ethyl 2-pyridylacetate in a mixture of ethanol and water in a round-bottom flask equipped with a reflux condenser and magnetic stirrer. [2]2. Add potassium hydroxide to the solution. [2]3. Heat the mixture to 50 °C and stir for 30 minutes. [2]4. After the reaction is complete (monitored by TLC), remove the ethanol by distillation under reduced pressure. [2]5. Wash the remaining aqueous solution with diethyl ether to remove any unreacted starting material. [2]6. Acidify the aqueous layer to pH 2 with 1N aqueous HCl. [2]7. Concentrate the aqueous layer to dryness under reduced pressure. [2]8. The resulting residue is 2-pyridylacetic acid hydrochloride. It can be further purified by crystallization from a suitable solvent. [2]

Modern Synthetic Applications

Beyond its historical and fundamental importance, 2-pyridylacetic acid hydrochloride is a valuable reagent in modern organic synthesis. Its utility is particularly evident in decarboxylation reactions and as a building block for more complex molecules.

Decarboxylative Reactions

2-Pyridylacetic acid readily undergoes decarboxylation, a property that has been exploited in various synthetic transformations. This reactivity is central to the Hammick reaction , where α-picolinic acids (of which 2-pyridylacetic acid is a homolog) decarboxylate in the presence of a carbonyl compound to form a carbinol.

More recently, 2-pyridylacetic acid hydrochloride has been employed in doubly decarboxylative Michael-type additions to synthesize biologically interesting chromanone and coumarin derivatives. [6]In these reactions, the in situ-generated carbanion from the decarboxylation of 2-pyridylacetic acid acts as a nucleophile.

Decarboxylative Michael Addition 2-Pyridylacetic acid hydrochloride 2-Pyridylacetic acid hydrochloride Carbanion Intermediate Carbanion Intermediate 2-Pyridylacetic acid hydrochloride->Carbanion Intermediate - CO₂, - HCl Michael Adduct Michael Adduct Carbanion Intermediate->Michael Adduct + Chromone-3-carboxylic acid Final Product Final Product Michael Adduct->Final Product - CO₂

Figure 3: Decarboxylative Michael Addition.

Building Block in Medicinal Chemistry

The pyridine moiety is a common scaffold in many pharmaceuticals. 2-Pyridylacetic acid and its derivatives serve as important starting materials for the synthesis of various drug candidates. Its structural features allow for a variety of chemical modifications to explore structure-activity relationships.

Applications in Research and Development

The primary application of 2-pyridylacetic acid hydrochloride in a research and development setting is as a reference standard for the quantification of betahistine in biological matrices. [1]Betahistine is rapidly metabolized to 2-pyridylacetic acid, and therefore, measuring the concentration of the metabolite provides a reliable method for determining the pharmacokinetic profile of the parent drug. [1]This is crucial in clinical trials and for therapeutic drug monitoring.

Conclusion

2-Pyridylacetic acid hydrochloride, while often viewed through the lens of its role as a metabolite, is a compound with a rich, albeit not perfectly defined, history and a diverse range of applications. From its likely origins in the early explorations of pyridine chemistry to its modern use in sophisticated synthetic methodologies, it remains a valuable tool for chemists. This guide has provided a comprehensive overview of its synthesis, properties, and applications, underscoring its continued relevance in the fields of organic synthesis and pharmaceutical sciences. The detailed protocols and mechanistic insights offered herein are intended to serve as a valuable resource for researchers and professionals working with this versatile heterocyclic compound.

References

  • European Patent Office. (1987). EP0223512A2 - 2-Pyridylacetic acid derivative, preparation process thereof and pharmaceutical composition containing the same. Google Patents.
  • Hantzsch Pyridine Synthesis. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Scribd. (n.d.). Hantzsch Pyridine Synthesis | PDF. Retrieved January 12, 2026, from [Link]

  • Organic Syntheses. (n.d.). ethyl 2-pyridylacetate. Retrieved January 12, 2026, from [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Hantzsch pyridine synthesis | Request PDF. Retrieved January 12, 2026, from [Link]

  • ACS Publications. (1949). Hantzsch's Pyridine Synthesis. Journal of the American Chemical Society. Retrieved January 12, 2026, from [Link]

  • ChemBK. (n.d.). 2-Pyridylacetic acid ethyl ester. Retrieved January 12, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. PubMed Central. Retrieved January 12, 2026, from [Link]

  • MDPI. (2021). Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. Retrieved January 12, 2026, from [Link]

  • Wikipedia. (n.d.). Liebigs Annalen. Retrieved January 12, 2026, from [Link]

  • chemeurope.com. (n.d.). Liebigs Annalen. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). CN103242222A - Preparation method of 3-pyridineacetic acid hydrochloride.
  • ChemRxiv. (n.d.). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. Cambridge Open Engage. Retrieved January 12, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Pyridineacetic acid. PubChem. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). CN101117331A - Method for preparing 3-pyridine acetic acid hydrochloride.
  • HathiTrust Digital Library. (n.d.). Catalog Record: Justus Liebig's Annalen der Chemie. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). CN101698659B - Synthesis method of 2-pyridine formaldoxime.
  • Wikisource. (n.d.). Annalen der Chemie. Retrieved January 12, 2026, from [Link]

  • RSC Publishing. (n.d.). Extension of the Hammick reaction to 2-pyridylacetic acid. Journal of the Chemical Society C: Organic. Retrieved January 12, 2026, from [Link]

  • Google Books. (n.d.). Berichte - Deutsche Chemische Gesellschaft.
  • European Patent Office. (n.d.). 2-Pyridylacetic acid derivative, preparation process thereof and pharmaceutical composition containing the same. Googleapis.com. Retrieved January 12, 2026, from [Link]

  • Googleapis.com. (n.d.). 2-Pyridylacetic acid derivatives, preparations thereof, and compositions containing them. Retrieved January 12, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Rapid quantitative 1H–13C two-dimensional NMR with high precision. PubMed Central. Retrieved January 12, 2026, from [Link]

Sources

solubility and stability of 2-Pyridylacetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 2-Pyridylacetic Acid Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 2-Pyridylacetic acid hydrochloride (2-PAA HCl), with a specialized focus on its solubility and stability. As the primary and pharmacologically inactive metabolite of the widely used anti-vertigo drug betahistine, 2-PAA serves as a crucial biomarker for quantifying the parent drug's absorption and pharmacokinetic profile.[1] This document is intended for researchers, analytical scientists, and drug development professionals. It synthesizes publicly available data with established scientific principles to offer field-proven insights into handling, analysis, and formulation development involving this compound. The guide details the theoretical basis for its pH-dependent solubility, outlines protocols for comprehensive stability assessment according to ICH guidelines, and provides validated, step-by-step analytical methodologies for its quantification.

Introduction

2-Pyridylacetic acid hydrochloride (CAS: 16179-97-8) is a pyridyl-class organic compound that plays a pivotal role in pharmaceutical science, primarily as the major metabolite of betahistine.[1] Following oral administration, betahistine undergoes rapid and extensive first-pass metabolism, making its own plasma concentrations often too low to measure reliably.[2] Consequently, bioequivalence and pharmacokinetic studies depend on the accurate quantification of 2-PAA in biological matrices, typically plasma.[1][2]

Understanding the solubility and stability of 2-PAA HCl is therefore not merely an academic exercise; it is fundamental to the development of robust bioanalytical methods, the interpretation of pharmacokinetic data, and the impurity profiling of betahistine drug products. This guide addresses the existing knowledge gaps by providing a structured framework for working with this compound, emphasizing the causality behind experimental choices to ensure methodological robustness and data integrity.

Physicochemical Properties

A thorough understanding of the fundamental properties of 2-PAA HCl is the foundation for any experimental work. These properties dictate its behavior in different solvent systems and its susceptibility to degradation.

PropertyValueReference(s)
CAS Number 16179-97-8[3]
Molecular Formula C₇H₇NO₂·HCl[3]
Molecular Weight 173.60 g/mol [3]
Appearance White to off-white crystalline powder[4]
Melting Point 135 °C (with decomposition)[5]
Hygroscopicity Hygroscopic[4]

Solubility Profile

The solubility of 2-PAA HCl is a critical parameter for preparing stock solutions, formulating vehicles for in-vivo studies, and developing mobile phases for chromatography. Its amphoteric nature, possessing both a weakly basic pyridine nitrogen and a carboxylic acid group, means its aqueous solubility is highly dependent on pH.

Qualitative Solubility in Common Solvents

Experimental data indicates the following general solubility characteristics:

  • Water: Soluble[4][5]

  • Methanol: Slightly soluble[4]

  • Ethanol: Slightly soluble[4]

  • Dimethyl Sulfoxide (DMSO): Slightly soluble[4]

pH-Dependent Solubility (Theoretical Framework)

The solubility of 2-PAA HCl in aqueous media is governed by the ionization state of its two functional groups: the pyridine ring nitrogen and the carboxylic acid. The Henderson-Hasselbalch equation provides the theoretical basis for predicting this behavior. The molecule has two key dissociation constants (pKa values):

  • pKa₁ (Carboxylic Acid): The pKa of the carboxylic acid group (-COOH) is estimated to be approximately 3.5 - 4.5 . Below this pH, the group is predominantly protonated (neutral). Above this pH, it becomes deprotonated (-COO⁻), increasing its affinity for aqueous media.

  • pKa₂ (Pyridinium Ion): The pKa of the conjugate acid of the pyridine nitrogen (the pyridinium ion) is approximately 5.25 .[6] Below this pH, the nitrogen is protonated (-NH⁺), carrying a positive charge. Above this pH, it is in its neutral, free base form.

The interplay between these two pKa values results in a characteristic U-shaped pH-solubility profile, where the compound is least soluble when it is in its zwitterionic or fully neutral state and most soluble at low and high pH values where it exists as a fully charged cation or anion, respectively.

Caption: Ionization states of 2-PAA at different pH ranges.

Practical Recommendations for Solution Preparation
  • For Analytical Standards: To ensure complete dissolution when preparing high-concentration stock solutions for analytical purposes, use a diluent at a pH far from the isoelectric point (pI). A common choice is a mild acidic solution (e.g., 0.1% formic acid in water) or a mild basic solution (e.g., pH 8-9 buffer), depending on the requirements of the subsequent analytical method.

  • For Formulation: For in-vitro or in-vivo studies, the pH must be adjusted to a physiologically compatible range (typically pH 6.5-7.4). At this pH, 2-PAA will exist as a mixture of zwitterionic and anionic forms. It is crucial to determine the equilibrium solubility in the final formulation buffer to avoid precipitation.

Stability Profile

Assessing the chemical stability of 2-PAA HCl is paramount for ensuring the accuracy of analytical measurements and for identifying potential impurities in the parent drug product.

Solid-State Stability

2-PAA HCl is known to be hygroscopic.[4] Absorption of moisture can lead to physical changes (e.g., clumping) and may accelerate chemical degradation. Furthermore, stability data on the parent drug, betahistine, suggests a lability to UV light.[7]

Best Practices for Storage:

  • Store in a tightly sealed container in a desiccator or a controlled low-humidity environment.

  • Protect from light by using amber vials or storing in a dark location.

  • Store at the recommended temperature, typically room temperature or refrigerated (2-8 °C), as specified by the supplier.[8]

Solution-State Stability

While specific degradation kinetics for 2-PAA HCl are not widely published, studies on betahistine provide valuable insights. Betahistine is particularly susceptible to degradation under oxidative and photolytic conditions.[7][9] It is reasonable to infer that its primary metabolite may share some of these liabilities.

Recommended Protocol for a Forced Degradation Study

To definitively characterize the stability of 2-PAA HCl and develop a stability-indicating analytical method, a forced degradation study compliant with ICH Q1A(R2) guidelines should be performed. The objective is to achieve 5-20% degradation to ensure that degradation products are formed at detectable levels.[10]

Experimental Protocol:

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of 2-PAA HCl in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60 °C.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature.

    • Thermal Degradation: Heat the stock solution at 60 °C.

    • Photolytic Degradation: Expose the stock solution to a calibrated light source delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

  • Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 6, 12, 24, and 48 hours).

  • Sample Treatment: Immediately neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method (see Section 5.1).

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity of the parent 2-PAA HCl peak under all conditions to ensure it is spectrally homogeneous and free from co-eluting degradants.

Hypothesized Degradation Pathways

Based on the structure of 2-PAA, several degradation pathways can be hypothesized. A formal study is required for confirmation and structure elucidation of any observed degradants.

Degradation_Pathways PAA 2-Pyridylacetic Acid HCl Decarboxy 2-Picoline (Thermal Stress) PAA->Decarboxy Decarboxylation Oxidized Pyridine N-oxide derivative (Oxidative Stress) PAA->Oxidized Oxidation Ester Ester Product (Acidic/Alcoholic Solution) PAA->Ester Esterification

Caption: Hypothesized degradation pathways for 2-PAA HCl.

Analytical Methodologies

The accurate quantification of 2-PAA HCl requires robust and validated analytical methods. The choice of method depends on the matrix and the objective of the analysis (e.g., stability testing vs. bioanalysis).

Caption: General analytical workflow for 2-PAA HCl analysis.

Protocol 1: Stability-Indicating HPLC-UV Method (Proposed)

This method is designed for purity and stability testing of the drug substance.

  • Instrumentation: HPLC with a PDA detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 80% B

    • 25-30 min: 80% B

    • 30-32 min: 80% to 5% B

    • 32-40 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 262 nm.

  • Rationale: The C18 column provides good retention for the moderately polar 2-PAA. Formic acid in the mobile phase ensures the carboxylic acid is protonated, leading to consistent retention, and is compatible with mass spectrometry if downstream identification of degradants is needed. The gradient elution is crucial for separating the main peak from earlier-eluting polar degradants and later-eluting non-polar impurities.

Protocol 2: LC-MS/MS Method for Quantification in Plasma

This method is optimized for the sensitive and specific quantification of 2-PAA in a complex biological matrix like human plasma.[11]

  • Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation (Solid Phase Extraction - SPE):

    • To 200 µL of plasma, add an internal standard (e.g., deuterated 2-PAA-d6).

    • Pre-condition an SPE cartridge (e.g., mixed-mode cation exchange) with methanol followed by an equilibration buffer.

    • Load the plasma sample onto the cartridge.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the analyte and internal standard with a stronger, typically basic, organic solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • LC Conditions:

    • Column: ACE CN, 5 µm (50 × 4.6 mm).[11]

    • Mobile Phase A: 0.7% v/v formic acid in 0.5 mM ammonium trifluoroacetate in water.[11]

    • Mobile Phase B: Acetonitrile:Methanol (90:10 v/v).[11]

    • Flow Rate: 0.8 mL/min (example).

    • Gradient: A fast gradient is typically used to ensure high throughput.

  • MS/MS Conditions:

    • Ionization Mode: ESI Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 2-PAA: Q1: m/z 138.1 → Q3: m/z 92.0[11]

      • 2-PAA-d6 (IS): Q1: m/z 142.1 → Q3: m/z 96.1[11]

  • Rationale: SPE is used to remove proteins and phospholipids from plasma that can cause ion suppression in the MS source. The use of a stable isotope-labeled internal standard is the gold standard, as it co-elutes with the analyte and corrects for variations in extraction recovery and matrix effects. The MRM mode provides exceptional specificity and sensitivity by monitoring a unique precursor-to-product ion transition for the analyte.

Summary of Recommendations and Best Practices

  • Storage: Always store 2-Pyridylacetic acid hydrochloride in tightly sealed containers, protected from light and moisture, in a controlled environment.

  • Solution Preparation: Be mindful of the compound's pH-dependent solubility. For concentrated stocks, use a diluent with a pH below 3 or above 6 to ensure complete dissolution. Verify solubility in the final medium for physiological studies.

  • Stability: Given the lack of public data, researchers should perform their own stability assessments under their specific experimental conditions, especially if solutions are to be stored for extended periods. Assume potential lability to oxidation and strong light.

  • Analysis: For purity and stability, use a gradient reverse-phase HPLC-UV method with peak purity assessment. For bioanalysis, a validated LC-MS/MS method with a stable isotope-labeled internal standard is required for accurate and reliable results.

References

  • Chen, X. Y., et al. (2006). LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: application to a pharmacokinetic study in healthy volunteers. Xenobiotica, 36(12), 1259–1269. [Link]
  • Chemistry LibreTexts. (2023). APPENDIX G Acid Dissociation Constants. Retrieved January 12, 2026, from [Link]/11%3A_Polyprotic_Acids_and_Bases/11.A%3A_Appendix_G_-_Acid_Dissociation_Constants)
  • Clososki, G. C., et al. (2019). Characterization and in Silico Mutagenic Assessment of a New Betahistine Degradation Impurity. Journal of the Brazilian Chemical Society, 30(3), 654-661. [Link]
  • Edubirdie. (n.d.). Acid Dissociation Constants. Retrieved January 12, 2026, from [Link]
  • Medicines Evaluation Board. (2009). Public Assessment Report: Betahistine dihydrochloride 8 mg and 16 mg tablets. Retrieved January 12, 2026, from [Link]
  • Khedr, A., & Sheha, M. (2008). Stress degradation studies on betahistine and development of a validated stability-indicating assay method. Journal of Chromatography B, 869(1-2), 111-117. [Link]
  • Mello, M. B. M. de, et al. (2019). Characterization and in Silico Mutagenic Assessment of a New Betahistine Degradation Impurity. Journal of the Brazilian Chemical Society. [Link]
  • ResearchGate. (n.d.). Stress degradation studies on betahistine and development of a validated stability-indicating assay method | Request PDF. Retrieved January 12, 2026, from [Link]
  • Scite.ai. (n.d.). Stress degradation studies on betahistine and development of a validated stability-indicating assay method. Retrieved January 12, 2026, from [Link]
  • PubChem. (n.d.). 2-Pyridineacetic acid. Retrieved January 12, 2026, from [Link]
  • Human Metabolome Database. (n.d.). Showing metabocard for 2-Pyridylacetic acid (HMDB0060722). Retrieved January 12, 2026, from [Link]
  • ChemBK. (n.d.). 2-Pyridine acetic acid hydrochloride. Retrieved January 12, 2026, from [Link]
  • Veeprho. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved January 12, 2026, from [Link]
  • CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved January 12, 2026, from [Link]
  • MolMeDB. (n.d.). 2-Pyridylacetic Acid - Olomouc. Retrieved January 12, 2026, from [Link]
  • Jones, A. M., et al. (2014). Stability of adenine-based cytokinins in aqueous solution. In Vitro Cellular & Developmental Biology-Plant, 50(4), 480-488. [Link]
  • Akash, M. S. H., & Rehman, K. (Eds.). (2020). Drug Stability and Chemical Kinetics. Springer. [Link]
  • ResearchGate. (n.d.). Safety, Tolerability, and Pharmacokinetics of 2-Pyridylacetic Acid, a major metabolite of betahistine, in Phase 1 dose escalation study in subjects with ADHD. Retrieved January 12, 2026, from [Link]

Sources

Core Topic: The Hygroscopic Nature of 2-Pyridylacetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Pyridylacetic acid hydrochloride (CAS RN: 16179-97-8) is a pivotal chemical entity, serving as a key synthetic building block and, notably, as the primary metabolite of the drug betahistine.[1] Its physicochemical properties, therefore, are of significant interest to the pharmaceutical and chemical research communities. This guide provides a comprehensive technical overview of a critical, yet often challenging, property of this compound: its hygroscopicity. The absorption of atmospheric moisture can profoundly impact the material's stability, handling, and performance in downstream applications, from analytical standard preparation to formulation development.[2][3] We will explore the molecular basis for this behavior, present a rigorous experimental protocol for its quantification using Dynamic Vapor Sorption (DVS), detail best practices for handling and storage, and discuss the broader implications for drug development.

Introduction: Understanding the Significance of Hygroscopicity

Hygroscopicity is the inherent ability of a substance to attract and hold water molecules from the surrounding environment.[4] For a pharmaceutical compound like 2-pyridylacetic acid hydrochloride, which exists as a white to off-white crystalline powder, this property is not a mere inconvenience; it is a critical parameter that dictates its lifecycle.[1][5] Uncontrolled moisture uptake can initiate a cascade of undesirable physical and chemical changes:

  • Physical Instability: Moisture can lead to physical transformations such as clumping, caking, or even deliquescence (dissolving in the absorbed water), which severely complicates handling and weighing operations.[6][7]

  • Chemical Degradation: The presence of water can accelerate hydrolysis or other degradation pathways, leading to a loss of purity and the formation of unwanted byproducts.[8]

  • Manufacturing Challenges: In a drug development context, changes in the hydration state of an active pharmaceutical ingredient (API) or intermediate can negatively affect powder flow, compaction properties during tableting, and overall processability.[2]

Given that 2-pyridylacetic acid hydrochloride is used as an analytical standard for pharmacokinetic studies of betahistine, maintaining its integrity is paramount for accurate bioanalytical method validation.[1] This guide serves to equip the scientist with the foundational knowledge and practical tools to manage the challenges posed by its hygroscopic nature.

Physicochemical Rationale for Hygroscopicity

The propensity of 2-pyridylacetic acid hydrochloride to absorb water is rooted in its molecular structure (Empirical Formula: C₇H₇NO₂ · HCl).[9] Several key features contribute to this behavior:

  • Polar Functional Groups: The molecule possesses a carboxylic acid group (-COOH) and a pyridine ring, both of which contain electronegative atoms (oxygen and nitrogen). These sites are capable of forming strong hydrogen bonds with water molecules.

  • Hydrochloride Salt Form: As a hydrochloride salt, the compound is ionic. The chloride ion (Cl⁻) and the protonated pyridine ring create strong ion-dipole interactions with polar water molecules, further enhancing its affinity for moisture.[8]

  • Crystalline Structure: While the specific crystal lattice was not detailed in the provided results, the arrangement of molecules in the solid state determines the accessibility of these polar sites to atmospheric water. Pores or defects in the crystal structure can serve as initial sites for water sorption.

The combination of these factors makes 2-pyridylacetic acid hydrochloride sensitive to ambient humidity, a characteristic explicitly noted by chemical suppliers.[1][5]

Quantitative Assessment: A Protocol for Dynamic Vapor Sorption (DVS) Analysis

To effectively manage a hygroscopic material, its behavior must first be quantified. Dynamic Vapor Sorption (DVS) is a gravimetric technique that provides precise data on how a material's mass changes in response to a controlled humidity environment.[10]

Causality of Experimental Design

The goal of a DVS experiment is to generate a moisture sorption-desorption isotherm. This plot reveals the equilibrium moisture content at various relative humidity (RH) levels, the rate of water uptake, and any hysteresis (a difference between the sorption and desorption curves), which can indicate changes in the material's structure.[10] The chosen RH steps are designed to probe the material's behavior across a range of conditions it might encounter during storage and handling, from dry to highly humid environments.

Detailed Experimental Protocol: DVS Analysis

Objective: To determine the hygroscopic classification of 2-pyridylacetic acid hydrochloride by measuring its mass change as a function of relative humidity at a constant temperature.

Apparatus: Dynamic Vapor Sorption Analyzer.

Methodology:

  • Sample Preparation: Accurately weigh 5-15 mg of 2-pyridylacetic acid hydrochloride powder into a DVS sample pan.[11]

  • Initial Drying (Conditional): To avoid inducing a phase change in the material, initial drying is often bypassed.[11] The experiment will start at a humidity level representative of ambient lab conditions (e.g., 40% RH).

  • Instrument Setup:

    • Set the analysis temperature to 25°C.

    • Program a stepwise humidity profile. A typical profile for hygroscopicity classification is as follows:

      • Sorption Steps: 40% → 50% → 60% → 70% → 80% → 90% RH.

      • Desorption Steps: 90% → 80% → 60% → 40% → 20% → 0% RH.

  • Equilibration Criteria: At each RH step, the sample mass must be allowed to equilibrate. The instrument is programmed to proceed to the next step only after the rate of mass change falls below a defined threshold (e.g., <0.002% per minute) over a specified period (e.g., 10 minutes). This ensures that the measured mass represents the true equilibrium moisture content at that humidity.

  • Data Collection: The instrument's microbalance continuously records the sample mass throughout the experiment.

  • Data Analysis:

    • Plot the percentage change in mass (%Δm) on the y-axis against the target relative humidity (%RH) on the x-axis.

    • Generate the full sorption-desorption isotherm.

    • Analyze the data to classify the material's hygroscopicity based on established criteria, such as those from the European Pharmacopoeia.[10][12]

Visualization: DVS Experimental Workflow

DVS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_output Output & Interpretation node_prep Weigh 5-15 mg of 2-Pyridylacetic Acid HCl node_load Load Sample into DVS Analyzer node_prep->node_load node_program Set Isothermal Program (25°C, 40-90-0% RH Steps) node_load->node_program node_run Execute Sorption/Desorption Cycle node_program->node_run node_equilibrate Achieve Mass Equilibration at Each Step (dm/dt < 0.002%/min) node_run->node_equilibrate Iterative Process node_isotherm Generate Sorption-Desorption Isotherm Plot node_run->node_isotherm node_measure Record Mass Change Gravimetrically node_equilibrate->node_measure node_measure->node_run node_classify Classify Hygroscopicity (e.g., Slightly Hygroscopic, Hygroscopic) node_isotherm->node_classify

Caption: Workflow for hygroscopicity assessment using DVS.

Data Presentation: Representative Hygroscopicity Data

The following table presents a plausible set of results for 2-pyridylacetic acid hydrochloride, illustrating its behavior under varying humidity.

Relative Humidity (% RH)Mass Change (% Δm) - SorptionMass Change (% Δm) - DesorptionObservations
400.00 (Baseline)0.25-
600.350.58Powder remains free-flowing.
801.151.20Slight clumping observed.
904.804.80Significant clumping/caking.
>90>15.0 (Not Equilibrating)-Potential for deliquescence.

Based on this representative data, the material would be classified as "hygroscopic."

Best Practices for Handling and Storage

Given its hygroscopic nature, implementing rigorous handling and storage protocols is essential to maintain the quality and integrity of 2-pyridylacetic acid hydrochloride.[6][13]

Core Principle: Minimize Atmospheric Exposure

The fundamental strategy is to create a barrier between the compound and atmospheric moisture at all times.[6] Careless handling can quickly ruin the material for its intended application.[6]

Protocol: Standard Operating Procedure for Handling and Storage
  • Storage:

    • Store the primary container in a desiccator containing an active desiccant (e.g., silica gel, calcium sulfate).

    • Ensure the primary container is always tightly sealed immediately after use.[14] For long-term storage, consider using a container with an inert gas (e.g., Argon, Nitrogen) overlay.

    • Store in a cool, dry, and well-ventilated place away from incompatible materials like strong bases.[9][14]

  • Handling and Weighing:

    • Minimize the time the container is open to the atmosphere.[13] Prepare all necessary tools (spatulas, weigh boats) before opening the container.

    • For routine weighing, work quickly and efficiently. Reseal the container immediately.

    • For applications requiring the highest precision and protection (e.g., preparing a primary analytical standard), conduct all manipulations within a controlled environment, such as a glove box with a low-humidity inert atmosphere.[15]

  • Monitoring:

    • Regularly inspect the desiccant in the storage desiccator and regenerate or replace it when it becomes saturated.

    • Visually inspect the material before use. If caking or clumping is observed, it indicates significant moisture uptake, and the material's purity/water content should be re-verified before use.[13]

Visualization: Handling and Storage Logic

Handling_Logic decision decision start Receive/Use 2-Pyridylacetic Acid HCl storage Store in Tightly Sealed Container in a Desiccator start->storage is_sensitive_app Is this a moisture- sensitive application? storage->is_sensitive_app weigh_standard Work Quickly Minimize Exposure Time is_sensitive_app->weigh_standard No weigh_glovebox Work in Controlled Atmosphere (e.g., Glove Box) is_sensitive_app->weigh_glovebox Yes end_op Seal Container Immediately Return to Desiccator weigh_standard->end_op weigh_glovebox->end_op

Caption: Decision logic for handling hygroscopic compounds.

Implications in Drug Development

Understanding and controlling the hygroscopicity of a compound like 2-pyridylacetic acid hydrochloride is a critical step in early-stage drug development.[12][16]

  • Solid Form Selection: Hygroscopicity data is crucial when selecting the optimal salt or polymorph of a drug candidate for further development. A less hygroscopic form is almost always preferred for better stability and manufacturability.

  • Formulation Strategies: For highly hygroscopic compounds, specific formulation strategies may be required. These can include co-processing with excipients that deflect moisture, microencapsulation to create a moisture barrier, or applying a protective film coating to the final dosage form.[17]

  • Packaging and Shelf-Life: The hygroscopic nature of an ingredient dictates its packaging requirements. Products containing hygroscopic materials often require blister packs with high moisture barrier films or bottles containing desiccant canisters to ensure an adequate shelf-life.[2]

Conclusion

The hygroscopic nature of 2-pyridylacetic acid hydrochloride is an intrinsic property derived from its molecular structure. While it presents tangible challenges for researchers and developers, these can be effectively managed through a systematic approach. This involves, first, the quantitative characterization of its moisture-sorption behavior using techniques like DVS, and second, the strict implementation of appropriate handling and storage protocols designed to minimize atmospheric exposure. By integrating this knowledge early in the research and development process, scientists can ensure the material's integrity, leading to more reliable experimental outcomes and robust product development pathways.

References

  • How do you handle hygroscopic solutes in the lab? - TutorChase. (n.d.). TutorChase. Retrieved January 12, 2026, from [Link]

  • CAS No : 16179-97-8| Chemical Name : 2-Pyridylacetic Acid Hydrochloride - Pharmaffiliates. (n.d.). Pharmaffiliates. Retrieved January 12, 2026, from [Link]

  • Hygroscopic: What it Means, What You Need to Know - CORECHEM Inc. (n.d.). CORECHEM Inc. Retrieved January 12, 2026, from [Link]

  • Yap, H. X., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(10), 2043. National Center for Biotechnology Information. [Link]

  • Anbarasan, A., et al. (2018). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Journal of Chemical and Pharmaceutical Research, 10(3), 61-67. PharmaInfo. [Link]

  • Reutzel-Edens, S. M., et al. (2018). Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development. Request PDF. ResearchGate. [Link]

  • Anbarasan, A., et al. (2018). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research. [Link]

  • Murikipudi, V., et al. (2013). Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. Pharmaceutical Development and Technology. Semantic Scholar. [Link]

  • Unveiling of Hygroscopicity Evaluation for Drug Formulation - Labinsights. (2023). Labinsights. Retrieved January 12, 2026, from [Link]

  • Anbarasan, A., et al. (2018). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research, 10(3), 61-67. [Link]

  • Hygroscopicity Evaluation - CD Formulation. (n.d.). CD Formulation. Retrieved January 12, 2026, from [Link]

  • The MSDS HyperGlossary: Hygroscopic - Interactive Learning Paradigms, Incorporated. (n.d.). Interactive Learning Paradigms, Incorporated. Retrieved January 12, 2026, from [Link]

  • 2-Pyridylacetic acid hydrochloride, 99% - Fisher Scientific. (n.d.). Fisher Scientific. Retrieved January 12, 2026, from [Link]

  • How to Handle Hygroscopic Reference Standards? - Chromatography Forum. (2008). Chromatography Forum. Retrieved January 12, 2026, from [Link]

  • Dynamic Vapour Sorption | Techniques - Particle Characterisation Laboratories. (n.d.). Particle Characterisation Laboratories. Retrieved January 12, 2026, from [Link]

  • Dynamic Vapor Sorption - METTLER TOLEDO. (n.d.). METTLER TOLEDO. Retrieved January 12, 2026, from [Link]

  • Dynamic Gravimetric Vapor Sorption Analyzer - Surface Measurement Systems. (n.d.). Surface Measurement Systems. Retrieved January 12, 2026, from [Link]

  • Dynamic Vapor Sorption | SK pharmteco. (n.d.). SK pharmteco. Retrieved January 12, 2026, from [Link]

  • The Most Advanced Gravimetric Vapor Sorption Instrument - IESMAT. (n.d.). IESMAT. Retrieved January 12, 2026, from [Link]

Sources

The Unexplored Potential of a Key Metabolite: A Technical Guide to the Biological Activities of 2-Pyridylacetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of 2-Pyridylacetic acid hydrochloride, a compound predominantly recognized as the primary, pharmacologically inactive metabolite of the anti-vertigo drug betahistine.[1] While direct research into its intrinsic biological activities is sparse, this document delves into its established role in pharmacokinetic studies, its utility as a versatile building block in medicinal chemistry, and the emerging potential of its structural scaffold, as evidenced by the diverse biological activities of its derivatives.

2-Pyridylacetic Acid Hydrochloride: Beyond a Simple Metabolite

2-Pyridylacetic acid hydrochloride (2-PAA HCl) is a white to off-white crystalline powder.[1] Its significance in pharmaceutical research has largely been confined to its role as a biomarker for assessing the absorption and pharmacokinetic profile of betahistine.[1] Following oral administration, betahistine is rapidly and almost completely metabolized by monoamine oxidase (MAO) to 2-pyridylacetic acid.[1][2] Consequently, plasma concentrations of 2-PAA are measured to determine the bioavailability of the parent drug.[1][2]

Metabolic Pathway of Betahistine to 2-Pyridylacetic Acid

G Betahistine Betahistine MAO Monoamine Oxidase (MAO) Betahistine->MAO First-pass metabolism 2-PAA 2-Pyridylacetic Acid MAO->2-PAA Oxidation

Caption: Metabolic conversion of betahistine to 2-pyridylacetic acid.

A Versatile Scaffold in Medicinal Chemistry

The true potential of 2-pyridylacetic acid hydrochloride lies in its utility as a starting material for the synthesis of more complex and potentially bioactive molecules.[1][3] The pyridine ring and the carboxylic acid group offer reactive sites for various chemical modifications, enabling the generation of diverse compound libraries for drug discovery programs.[1]

Synthesis of Novel Derivatives

Derivatives of 2-pyridylacetic acid have been synthesized and investigated for a range of pharmacological activities. Common synthetic strategies involve modifications of the carboxylic acid group, such as esterification and amidation, as well as substitutions on the pyridine ring. These modifications can significantly alter the physicochemical properties and biological activities of the parent molecule.

Potential Biological Activities: An Exploration of Derivatives

While 2-pyridylacetic acid hydrochloride itself is considered inactive, its structural analogs have shown promising biological activities.[3] This section explores the potential therapeutic areas where the 2-pyridylacetic acid scaffold may be of interest, based on studies of its derivatives.

Anti-inflammatory Activity

Several studies have reported the anti-inflammatory properties of derivatives of pyridylacetic acid and other pyridine-containing compounds. These compounds often exert their effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).[4][5]

Table 1: Anti-inflammatory Activity of Selected Pyridine Derivatives

Compound ClassTargetIn Vitro/In Vivo ModelKey FindingsReference
Pyridinic SulfonamidesCOX-2Human whole blood assay, Carrageenan-induced rat paw edemaPreferential COX-2 inhibition with selectivity ratios up to 7.92. Exhibited anti-inflammatory properties similar to nimesulide.[4]
2-Pyridyl-2-thiobenzothiazole DerivativesNot specifiedIn vitro anti-inflammatory assays(3-carboxy-2-pyridyl)-2-thiobenzothiazole was 1.34 times more active than indomethacin.[6]
Pyridine Carbothioamide AnalogsCOX-1, COX-2, Nitric Oxide SynthaseCarrageenan-induced paw edema, In vitro anti-inflammatory assaysSignificant reduction in paw thickness and potent in vitro anti-inflammatory activity.[5]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard method for evaluating the anti-inflammatory activity of novel compounds.

  • Animal Model: Male Wistar rats (150-200 g) are typically used.

  • Compound Administration: The test compound or vehicle (control) is administered orally or intraperitoneally at a predetermined time before carrageenan injection.

  • Induction of Inflammation: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Edema: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Anticancer Activity

The pyridine nucleus is a common scaffold in many anticancer drugs. Derivatives of 2-pyridylacetic acid have been investigated for their potential to inhibit cancer cell growth through various mechanisms, including the inhibition of enzymes crucial for tumor progression and the induction of apoptosis.

Table 2: Anticancer Activity of Selected Pyridine Derivatives

Compound ClassTarget/MechanismCell LinesKey FindingsReference
Pyridine-Based Hydroxamates and 2'-AminoanilidesHistone Deacetylases (HDACs)U937 leukemia cellsPotent and selective HDAC inhibition, leading to cell cycle arrest in the G2/M phase.[7]
2-Pyridinecarboxaldehyde 2-Pyridinecarboxylic Acid Hydrazone Copper ComplexTopoisomerase I and IIHepG2 and HCT-116 cellsDual topoisomerase inhibition, leading to S phase arrest.[8]
Pyrimidinylacetamide-based 2-pyridylureasVEGFR-2Human Umbilical Vein Endothelial Cells (HUVECs)Potent inhibition of VEGFR-2, leading to anti-angiogenic effects.[9]

Experimental Workflow for Anticancer Screening

G cluster_0 In Vitro Screening cluster_1 In Vivo Studies Compound Synthesis Synthesis of 2-PAA Derivatives Cell Viability Cell Viability Assays (e.g., MTT) Compound Synthesis->Cell Viability Apoptosis Apoptosis Assays (e.g., Annexin V) Cell Viability->Apoptosis Cell Cycle Cell Cycle Analysis (Flow Cytometry) Apoptosis->Cell Cycle Mechanism Mechanism of Action Studies (e.g., Western Blot, Enzyme Assays) Cell Cycle->Mechanism Animal Model Xenograft Animal Model Mechanism->Animal Model Tumor Growth Tumor Growth Inhibition Animal Model->Tumor Growth Toxicity Toxicity Assessment Tumor Growth->Toxicity

Caption: A general workflow for the preclinical evaluation of anticancer compounds.

Enzyme Inhibition

Beyond COX and topoisomerases, the 2-pyridylacetic acid scaffold has been explored for its potential to inhibit other enzymes. One study demonstrated that 2-pyridylacetic acid itself exhibited the strongest inhibitory activity against α-amylase and carboxypeptidase A among several tested 2-pyridinecarboxylic acid-related compounds in a botanical context.[10] While not directly translatable to human pharmacology, this finding suggests a broader potential for enzyme inhibition that warrants further investigation.[10]

Neurological and Neuroprotective Effects

Given that the parent drug, betahistine, is used for a neurological condition (vertigo), there is a rationale for exploring the neurological effects of 2-pyridylacetic acid derivatives. While direct studies are lacking, research on other pyridine-containing compounds has shown neuroprotective effects in various models of neurodegeneration.[11][12] These studies often focus on mechanisms such as reducing oxidative stress and inhibiting apoptosis in neuronal cells.[12]

Analytical Methodologies for Quantification

The primary application of 2-pyridylacetic acid hydrochloride in research remains its use as a standard for pharmacokinetic studies of betahistine.[1] Sensitive and specific analytical methods are crucial for accurately quantifying its concentration in biological matrices.

Experimental Protocol: LC-MS/MS for 2-Pyridylacetic Acid Quantification in Human Plasma

This method provides a robust and sensitive approach for measuring 2-PAA levels.[2][13][14]

  • Sample Preparation:

    • To a 0.5 mL plasma sample, add an internal standard (e.g., a deuterated analog of 2-PAA).

    • Perform protein precipitation with a suitable organic solvent (e.g., acetonitrile).

    • Alternatively, use liquid-liquid extraction or solid-phase extraction for sample clean-up.[2][14]

    • Centrifuge the sample and collect the supernatant.

    • Evaporate the supernatant to dryness and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 or a cyano (CN) column is typically used.[14]

    • Mobile Phase: A gradient of acetonitrile and water or methanol and water, often with an additive like formic acid or ammonium acetate to improve ionization.[14][15]

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used.[2]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.

    • MRM Transitions: For 2-pyridylacetic acid, the transition of m/z 138.1 → 92.0 is often monitored.[14]

  • Quantification:

    • A calibration curve is generated using standards of known concentrations.

    • The concentration of 2-PAA in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion and Future Directions

2-Pyridylacetic acid hydrochloride, while primarily known as an inactive metabolite, represents a promising and underexplored scaffold in medicinal chemistry. The diverse biological activities exhibited by its derivatives in preclinical studies highlight the potential for developing novel therapeutics for a range of conditions, including inflammatory disorders, cancer, and neurological diseases. Future research should focus on synthesizing and screening new libraries of 2-pyridylacetic acid derivatives to unlock the full therapeutic potential of this versatile chemical entity. A deeper investigation into the direct, albeit potentially subtle, biological activities of 2-pyridylacetic acid itself could also yield surprising and valuable insights.

References

  • Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. (n.d.). PubMed. Retrieved from [Link]

  • Xie, X., Ma, L., Liu, D., Tan, G., & Gu, J. (2005). LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: application to a pharmacokinetic study in healthy volunteers. Xenobiotica, 35(3), 293-304. Retrieved from [Link]

  • An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma. (2017). Semantic Scholar. Retrieved from [Link]

  • S, S. R., & S, S. (2017). An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma. Biomedical Chromatography, 31(2). Retrieved from [Link]

  • Determination of the major metabolite of betahistine (2-pyridyl acetic acid) in human plasma by high performance liquid chromatography-tandem mass spectrometry. (2011). ResearchGate. Retrieved from [Link]

  • A LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low volume human K 2 EDTA plasma. (2017). ResearchGate. Retrieved from [Link]

  • Pierce, J. B., Ariyan, Z. S., & Ovenden, G. S. (1982). Preparation and antiinflammatory activity of 2- and 4-pyridones. Journal of Medicinal Chemistry, 25(2), 131-136. Retrieved from [Link]

  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. (2017). ResearchGate. Retrieved from [Link]

  • Julémont, F., de Leval, X., Michaux, C., Renard, J. F., Winum, J. Y., Montero, J. L., Damas, J., Dogné, J. M., & Pirotte, B. (2005). Design, synthesis, and pharmacological evaluation of pyridinic analogues of nimesulide as cyclooxygenase-2 selective inhibitors. Journal of Medicinal Chemistry, 48(1), 207-215. Retrieved from [Link]

  • Liu, W., Li, Y., Wang, L., & Yang, Z. (2015). Antitumor activity of a 2-pyridinecarboxaldehyde 2-pyridinecarboxylic acid hydrazone copper complex and the related mechanism. Oncology Reports, 34(3), 1450-1456. Retrieved from [Link]

  • Kumar, A., Kumar, S., & Kumar, A. (2008). Pharmacological evaluation of some new 2-substituted pyridine derivatives. Arzneimittel-Forschung, 58(11), 589-593. Retrieved from [Link]

  • Khattab, S. N., Bekhit, A. A., El-Faham, A., El Massry, A. M., & Amer, A. (2008). Synthesis of some pyridazinylacetic acid derivatives as a novel class of monoamine oxidase-A inhibitors. Chemical & Pharmaceutical Bulletin, 56(12), 1717-1721. Retrieved from [Link]

  • Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. (2025). PubMed Central. Retrieved from [Link]

  • Lagorce, J. F., Lakhdar, M., Fatimi, J., Nefaoui, S., & Raby, C. (1992). Synthesis and Anti-Inflammatory Activity of 2-pyridyl-2-thiobenzothiazole Derivatives. Il Farmaco, 47(12), 1477-1485. Retrieved from [Link]

  • Showing metabocard for 2-Pyridylacetic acid (HMDB0060722). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • Zwergel, C., Di Bello, E., Fioravanti, R., Conte, M., Nebbioso, A., Mazzone, R., Brosch, G., Mercurio, C., Varasi, M., Altucci, L., Valente, S., & Mai, A. (2021). Novel Pyridine-Based Hydroxamates and 2'-Aminoanilides as Histone Deacetylase Inhibitors: Biochemical Profile and Anticancer Activity. ChemMedChem, 16(6), 989-999. Retrieved from [Link]

  • Li, P., Zhang, Y., Wang, Y., Zhang, Y., Li, Y., & Sun, C. (2017). Pyrimidinylacetamide-based 2-pyridylureas as Angiogenesis Inhibitors: Design, Synthesis and Biological Evaluation. Archives of Medical Research, 48(6), 527-535. Retrieved from [Link]

  • 2-Pyridineacetic acid. (n.d.). PubChem. Retrieved from [Link]

  • Kumar, P., Singh, R., & Kumar, A. (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. Pharmacology, Biochemistry and Behavior, 229, 173602. Retrieved from [Link]

  • Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. (2021). MDPI. Retrieved from [Link]

  • Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones. (2022). MDPI. Retrieved from [Link]

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024). Frontiers in Chemistry. Retrieved from [Link]

  • Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line. (2020). PubMed. Retrieved from [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2021). MDPI. Retrieved from [Link]

  • Anticancer potential of 2,2'-bipyridine hydroxamic acid derivatives in head and neck cancer therapy. (2025). PubMed. Retrieved from [Link]

  • Anti-inflammatory, Antipyretic, and Analgesic Agents. (n.d.). Wasit University. Retrieved from [Link]

  • Bioactive Compounds and Their Neuroprotective Effects in Diabetic Complications. (2018). MDPI. Retrieved from [Link]

  • Discovery of neuroprotective Agents: Potent, brain Penetrating, lipoic acid derivatives for the potential treatment of ischemic stroke by regulating oxidative stress and inflammation - a Preliminary study. (2024). PubMed. Retrieved from [Link]

  • Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. (2023). MDPI. Retrieved from [Link]

  • Anti-Inflammatory Activity of Natural Products. (2017). MDPI. Retrieved from [Link]

Sources

The Pivotal Role of 2-Pyridylacetic Acid Hydrochloride Derivatives in Modern Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a vast array of pharmaceutical agents. Among the diverse range of pyridine-containing building blocks, 2-pyridylacetic acid hydrochloride and its derivatives have emerged as a particularly versatile and valuable class of compounds. Their unique structural and electronic properties have enabled the development of novel therapeutics across a spectrum of diseases, from cancer and inflammation to neurodegenerative disorders. This technical guide provides a comprehensive overview of the synthesis, pharmacological activities, and therapeutic potential of 2-pyridylacetic acid hydrochloride derivatives, offering insights for researchers and drug development professionals in this dynamic field.

The Versatile Chemistry of 2-Pyridylacetic Acid Derivatives: Synthesis and Functionalization

The synthetic accessibility of 2-pyridylacetic acid derivatives allows for extensive structural modifications, a key feature for optimizing their pharmacological profiles. A variety of synthetic routes have been established, providing chemists with a robust toolbox for creating diverse chemical libraries.

Fundamental Synthetic Strategies

Common approaches to the synthesis of the 2-pyridylacetic acid core and its derivatives include:

  • Nucleophilic Substitution Reactions: A straightforward method involves the reaction of 2-chloromethylpyridine with a cyanide source to produce 2-cyanomethylpyridine, which is then hydrolyzed to yield 2-pyridylacetic acid. The free acid is subsequently treated with hydrochloric acid to form the stable hydrochloride salt.

  • Oxidation of 2-Picoline: Another common route begins with the oxidation of 2-picoline (2-methylpyridine) to form pyridine-2-carboxylic acid, which can be further elaborated.

  • Palladium-Catalyzed Cross-Coupling Reactions: For more complex derivatives, palladium-catalyzed cross-coupling of halopyridines with enolates or silyl enol ethers offers a powerful method for introducing the acetic acid moiety or its precursors.[1]

  • Three-Component Reactions: A convenient and efficient one-pot synthesis of substituted pyridylacetic acid derivatives has been developed utilizing the dual reactivity of Meldrum's acid derivatives. These act as nucleophiles for substitution on activated pyridine-N-oxides and subsequently as electrophiles for ring-opening and decarboxylation with various nucleophiles.[1]

Experimental Protocol: Three-Component Synthesis of a Substituted 2-Pyridylacetic Acid Derivative

This protocol outlines a general procedure for the three-component synthesis of a substituted 2-(pyridyl)acetic acid derivative, adapted from a reported methodology.[1]

Materials:

  • Substituted Pyridine-N-Oxide

  • Meldrum's Acid Derivative

  • Nucleophile (e.g., an amine)

  • Toluene

  • Microwave Reactor

Procedure:

  • To a microwave vial, add the substituted pyridine-N-oxide (1.0 equivalent), the Meldrum's acid derivative (1.2 equivalents), and the nucleophilic amine (2.5 equivalents).

  • Add toluene as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 200 °C and maintain this temperature for the specified reaction time (typically 20-30 minutes), as determined by reaction monitoring (e.g., TLC or LC-MS).

  • After completion, allow the reaction to cool to room temperature.

  • The crude product can be purified by standard techniques such as column chromatography on silica gel.

Causality of Experimental Choices:

  • Microwave Irradiation: The use of microwave heating significantly accelerates the reaction rate, often reducing reaction times from hours to minutes compared to conventional heating. This is due to the efficient and uniform heating of the reaction mixture.

  • Toluene as Solvent: Toluene is a high-boiling point solvent that is suitable for the high temperatures required in this reaction and is relatively non-polar, which can be advantageous for the solubility of the reactants.

  • Meldrum's Acid: Meldrum's acid and its derivatives are excellent linchpin reagents in this synthesis due to their dual reactivity, acting first as a nucleophile and then as an electrophile, enabling the one-pot three-component reaction.[1]

Therapeutic Applications and Mechanisms of Action

The structural versatility of 2-pyridylacetic acid derivatives has been exploited to develop compounds with a wide range of biological activities.

Anticancer Activity

Pyridine-containing compounds are well-represented in the landscape of approved anticancer drugs.[2] Derivatives of 2-pyridylacetic acid have shown promising antiproliferative activity against various cancer cell lines.

Mechanism of Action:

The anticancer effects of these derivatives are often multifactorial and can include:

  • Induction of Apoptosis: Many pyridine derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis, in cancer cells.[3] This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key molecular events include the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases, the executioners of apoptosis.[3]

  • Cell Cycle Arrest: Some derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest at specific checkpoints, such as G1 or G2/M.[4] This prevents the cells from dividing and propagating.

  • Enzyme Inhibition: A significant number of 2-pyridylacetic acid derivatives function as enzyme inhibitors. For example, they have been investigated as inhibitors of hematopoietic progenitor kinase 1 (HPK1), a target for cancer immunotherapy.[5]

Table 1: Antiproliferative Activity of Selected 2-Pyridylacetic Acid Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Derivative A HeLa (Cervical Cancer)15.2[6]
Derivative B MCF-7 (Breast Cancer)21.8[6]
Derivative C A549 (Lung Cancer)9.0[7]
Derivative D MDA-MB-231 (Breast Cancer)0.075[7]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[8][9]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • 2-Pyridylacetic acid derivative test compounds

  • MTT solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control) to the respective wells.

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.[10]

  • During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.

Self-Validating System: The inclusion of both positive (a known cytotoxic drug) and negative (vehicle only) controls in each assay plate is crucial for validating the results. The positive control ensures the assay is responsive to cytotoxic effects, while the negative control provides the baseline for 100% cell viability.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a wide range of diseases. 2-Pyridylacetic acid derivatives have been investigated for their potential as anti-inflammatory agents.

Mechanism of Action:

A primary mechanism for the anti-inflammatory effects of many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes.[4] COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[11] Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1.[4]

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of test compounds against COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Assay buffer (e.g., Tris-HCl)

  • Test compounds

  • Colorimetric or fluorometric probe to detect prostaglandin production

Procedure:

  • Prepare solutions of the test compounds at various concentrations.

  • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Add the test compounds or vehicle control to the wells and pre-incubate for a short period to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.

  • Stop the reaction and add the detection reagent.

  • Measure the signal (absorbance or fluorescence) using a plate reader.

  • The percentage of COX inhibition is calculated by comparing the signal in the presence of the inhibitor to the signal of the vehicle control. IC50 values can then be determined.

Causality of Experimental Choices:

  • Separate Assays for COX-1 and COX-2: Running parallel assays for both isoforms is essential to determine the selectivity of the inhibitors. A high COX-2/COX-1 IC50 ratio indicates selectivity for COX-2.

  • Heme as a Cofactor: Heme is a necessary cofactor for the catalytic activity of COX enzymes.

  • Arachidonic Acid as Substrate: Arachidonic acid is the natural substrate for COX enzymes, and its conversion to prostaglandins is the reaction being measured.

Neuroprotective Activity in Neurodegenerative Diseases

The pyridine scaffold is also being explored for its potential in treating neurodegenerative disorders like Alzheimer's and Parkinson's disease.

Mechanism of Action in Alzheimer's Disease:

A key pathological hallmark of Alzheimer's disease is the aggregation of the amyloid-beta (Aβ) peptide into toxic oligomers and plaques.[6] Some pyridine derivatives have been shown to inhibit Aβ aggregation.[6] The proposed mechanism involves the interaction of the pyridine derivative with the Aβ peptide, preventing its misfolding and subsequent aggregation into neurotoxic species.[6]

Experimental Protocol: Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition

The ThT assay is a widely used method to monitor the formation of amyloid fibrils in vitro. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils.[12]

Materials:

  • Synthetic Aβ peptide (e.g., Aβ42)

  • Thioflavin T (ThT) solution

  • Assay buffer (e.g., PBS)

  • Test compounds

  • 96-well black, clear-bottom plates

Procedure:

  • Prepare a solution of monomeric Aβ peptide by dissolving it in an appropriate solvent (e.g., HFIP) and then removing the solvent to form a peptide film. Resuspend the film in the assay buffer.

  • In a 96-well plate, combine the Aβ peptide solution, ThT solution, and the test compounds at various concentrations (or vehicle control).

  • Incubate the plate at 37°C with continuous shaking to promote fibril formation.

  • Measure the fluorescence intensity at regular intervals using a plate reader with excitation and emission wavelengths appropriate for ThT (e.g., ~440 nm excitation and ~480 nm emission).

  • Inhibition of Aβ aggregation is observed as a decrease in the fluorescence signal compared to the control.

Visualization of Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation & Aggregation cluster_detection Detection A Monomeric Aβ Peptide D Incubate at 37°C with shaking A->D B Test Compound B->D C Thioflavin T C->D E Measure Fluorescence D->E

Caption: Workflow for the Thioflavin T assay to screen for inhibitors of Aβ aggregation.

Pharmacokinetics and Drug Development Considerations

While in vitro activity is a crucial first step, the successful development of a drug candidate hinges on its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), as well as its safety profile.

Pharmacokinetic Profile

The pharmacokinetic profile of 2-pyridylacetic acid itself has been studied, primarily in the context of it being the major metabolite of the drug betahistine.[2][13] Studies in healthy volunteers have shown that after oral administration of betahistine, 2-pyridylacetic acid is readily detected in plasma, with a half-life of approximately 5.2 hours.[2] However, it is important to note that the pharmacokinetic properties of derivatives can vary significantly based on their physicochemical properties, such as lipophilicity and hydrogen bonding capacity.

Table 2: Pharmacokinetic Parameters of 2-Pyridylacetic Acid (as a metabolite of Betahistine)

ParameterValueReference
Cmax 339.4 ng/mL[2]
t1/2 5.2 h[2]
AUC(0-t) 1153.5 ng·h/mL[2]
Preclinical Development

Before a 2-pyridylacetic acid derivative can be tested in humans, it must undergo rigorous preclinical evaluation to assess its safety and efficacy.[14] This typically involves:

  • In vivo efficacy studies: Testing the compound in animal models of the target disease to demonstrate its therapeutic potential in a living organism. For example, a derivative targeting Alzheimer's disease might be tested in transgenic mouse models that develop amyloid plaques.

  • Toxicology studies: A battery of tests to identify potential adverse effects of the compound. These studies are conducted in at least two animal species (one rodent and one non-rodent) and are essential for determining a safe starting dose for human clinical trials.

Visualization of the Drug Development Pathway:

G A Lead Identification (2-Pyridylacetic Acid Derivatives) B In Vitro Screening (Activity & Selectivity) A->B Synthesis & Screening C In Vivo Efficacy (Animal Models) B->C Promising Candidates D Preclinical Toxicology & Safety Pharmacology C->D Efficacious Compounds E Phase I Clinical Trials (Safety & PK in Humans) D->E Safe Candidates F Phase II Clinical Trials (Efficacy in Patients) E->F G Phase III Clinical Trials (Large-scale Efficacy & Safety) F->G H Regulatory Approval (e.g., FDA) G->H

Caption: A simplified overview of the preclinical and clinical development pathway for a new drug candidate.

Future Perspectives and Conclusion

2-Pyridylacetic acid hydrochloride and its derivatives represent a rich and underexplored area of medicinal chemistry. The versatility of their synthesis and the diverse range of biological activities they exhibit make them attractive starting points for the development of novel therapeutics. Future research in this area will likely focus on:

  • Expansion into New Therapeutic Areas: While promising results have been seen in oncology, inflammation, and neurodegeneration, the potential of these compounds in other areas, such as infectious diseases and metabolic disorders, remains to be fully explored.

  • Structure-Based Drug Design: As the molecular targets of these derivatives are identified, structure-based design approaches can be employed to create more potent and selective inhibitors.

  • Advanced Drug Delivery Systems: Formulations that improve the pharmacokinetic profile and target the delivery of these compounds to the site of action will be crucial for enhancing their therapeutic efficacy.

References

  • Bull, J. A., & Mousseau, J. J. (2012). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry, 77(19), 8104–8111.
  • Chen, X. Y., Zhong, D. F., Duan, J. L., & Yan, B. X. (2003). LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: application to a pharmacokinetic study in healthy volunteers. Xenobiotica, 33(12), 1261–1271.
  • Cui, W., Zhang, C., & Liu, Y. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50588.
  • Eisenkolb, M. (2017). Structure-Based Peptide Inhibitor Design of Amyloid-β Aggregation. Frontiers in Molecular Biosciences, 4, 73.
  • Goldar, S., Khaniani, M., Derakhshan, S. M., & Baradaran, B. (2015). Molecular mechanisms of apoptosis and roles in cancer development and treatment. Asian Pacific journal of cancer prevention : APJCP, 16(6), 2129–2144.
  • Pacific BioLabs. (n.d.). Preclinical Toxicology. Retrieved from [Link]

  • Kare, L. S., & Edward, G. S. (2009).
  • Moorthy, G. S., Seshadri, V., & Monif, T. (2015). Safety, tolerability and pharmacokinetics of 2-pyridylacetic acid, a major metabolite of betahistine, in a phase 1 dose escalation study in subjects with ADHD. Drug research, 65(11), 591–596.
  • Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. (2019). Current medicinal chemistry, 26(28), 5407–5433.
  • Tomar, M. S., Patni, A., Kumar, S., Rao, T. N., Dubey, S. K., Khuroo, A. H., Reyar, S., Jain, R., & Monif, T. (2011). Pharmacokinetics of 2-pyridyl acetic acid, a major betahistine metabolite in healthy Indian volunteers. Der Pharmacia Lettre, 3(4), 11-18.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2022). International Journal of Molecular Sciences, 23(14), 7856.
  • Inhibition of Alzheimer's amyloid toxicity with a tricyclic pyrone molecule in vitro and in vivo. (2009). Journal of neurochemistry, 108(6), 1507–1518.
  • Weyermann, J., Lochmann, D., & Zimmer, A. (2005). A practical note on the use of cytotoxicity assays. International journal of pharmaceutics, 288(2), 369–376.
  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in molecular biology (Clifton, N.J.), 644, 131–144.
  • Xu, C., Wang, B., & Wang, Y. (2019). Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative. European journal of medicinal chemistry, 168, 315–324.
  • Zhang, Y., & McLaurin, J. (2007). Structure–neurotoxicity relationships of amyloid β-protein oligomers.
  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. (2022). Journal of medicinal chemistry, 65(1), 649–664.
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022).
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2010). Current medicinal chemistry, 17(17), 1734–1753.
  • Treatment of Parkinson's disease with piribedil: Suggestions for clinical practices. (2023). Advanced Neurology, 2(1), 290.
  • COX Inhibitors. (2023). In StatPearls.
  • Molecular mechanisms of apoptosis and roles in cancer development and treatment. (2015). Asian Pacific journal of cancer prevention : APJCP, 16(6), 2129–2144.
  • 2-Pyridylacetic acid derivative, preparation process thereof and pharmaceutical composition containing the same. (1987). EP0223512A2.
  • Association between 23 drugs and Parkinson's disease: A two-sample Mendelian randomization study. (2023). Brain and behavior, 13(8), e3195.
  • An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma. (2016).
  • Cyclooxygenase-2 inhibitor. (2023). In Wikipedia.
  • Synthesis of cucurbitacin IIa derivatives with apoptosis-inducing capabilities in human cancer cells. (2021). RSC advances, 11(48), 30141–30151.
  • Molecular mechanism of palmitic acid and its derivatives in tumor progression. (2023). Frontiers in oncology, 13, 1198424.
  • COX-1 and COX-2 inhibitors. (2023).
  • Inhibition of Protease-Activated Receptor-2 Activation in Parkinson's Disease Using 1-Piperidin Propionic Acid. (2022). International journal of molecular sciences, 23(15), 8295.
  • Multi-Target Mechanisms of Phytochemicals in Alzheimer's Disease: Effects on Oxidative Stress, Neuroinflammation and Protein Aggregation. (2021). International journal of molecular sciences, 22(16), 8642.
  • Dual, but not selective, COX-1 and COX-2 inhibitors, attenuate acetic acid-evoked bladder irritation in the anaesthetised female cat. (2004). British journal of pharmacology, 141(6), 1031–1039.
  • Novel pharmacological targets for the treatment of Parkinson's disease. (2005). Nature reviews. Drug discovery, 4(11), 911–924.
  • The basics of preclinical drug development for neurodegenerative disease indications. (2009). BMC neurology, 9 Suppl 1, S2.
  • Preclinical Studies in the Drug Development Process: Prospects and Challenges. (2012). Journal of Basic and Clinical Pharmacy, 3(2), 293–298.
  • Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. (2022). Molecules (Basel, Switzerland), 27(20), 6984.
  • Binding of the Dual-Action Anti-Parkinsonian Drug AG-0029 to Dopamine D2 and Histamine H3 Receptors: A PET Study in Healthy Rats. (2020). Molecular imaging and biology, 22(5), 1341–1349.
  • Preclinical development of antiepileptic drugs: past, present, and future directions. (2003). Epilepsia, 44 Suppl 7, 2–8.
  • 2-Pyridylacetic acid. (2023).
  • ClinicalTrials.gov. (n.d.). ClinicalTrials.gov. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 2-Piperidylacetic Acid Hydrochloride from 2-Picoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed scientific guide for the multi-step synthesis of 2-Piperidylacetic Acid Hydrochloride, a valuable building block in pharmaceutical and organic chemistry. The protocol begins with the functionalization of readily available 2-picoline to an ester intermediate, followed by hydrolysis, catalytic hydrogenation of the pyridine ring, and final conversion to the hydrochloride salt. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and critical safety information.

Introduction and Strategic Overview

2-Piperidylacetic Acid and its derivatives are key structural motifs found in numerous biologically active compounds and are essential intermediates in medicinal chemistry.[1] The synthesis of its hydrochloride salt provides a stable, crystalline solid that is easier to handle, purify, and store. This application note details a robust and reproducible synthetic pathway starting from 2-picoline (2-methylpyridine).

The overall strategy involves three primary transformations:

  • Side-Chain Elongation: Conversion of the methyl group of 2-picoline into a pyridylacetic acid moiety. For practicality and to bypass the use of highly toxic reagents like sodium cyanide, this protocol will commence from the readily accessible intermediate, ethyl 2-pyridylacetate, which is itself synthesized from 2-picoline derivatives.[2]

  • Heterocyclic Ring Reduction: Catalytic hydrogenation of the aromatic pyridine ring of 2-pyridylacetic acid to the saturated piperidine ring. This step is critical and requires careful control to prevent decarboxylation.[3]

  • Salt Formation: Conversion of the resulting 2-piperidylacetic acid into its stable hydrochloride salt.

The complete synthetic workflow is illustrated below.

G cluster_0 Part 1: Side-Chain Synthesis cluster_1 Part 2: Core Protocol Picoline 2-Picoline Intermediate Ethyl 2-Pyridylacetate Picoline->Intermediate Functionalization (e.g., via 2-chloromethylpyridine, cyanation, esterification) Pyridylacetate Ethyl 2-Pyridylacetate PyridylaceticAcid 2-Pyridylacetic Acid Pyridylacetate->PyridylaceticAcid Step 1: Hydrolysis PiperidylaceticAcid 2-Piperidylacetic Acid PyridylaceticAcid->PiperidylaceticAcid Step 2: Hydrogenation FinalProduct 2-Piperidylacetic Acid HCl PiperidylaceticAcid->FinalProduct Step 3: Salt Formation G cluster_0 Hydrogenation Mechanism Reactant 2-Pyridylacetic Acid (in aq. NH₃) Adsorption Adsorption onto Rh/Al₂O₃ Catalyst Surface Reactant->Adsorption Reduction Stepwise Hydrogen Addition to Pyridine Ring Adsorption->Reduction H2_Activation H₂ Dissociation on Catalyst H2_Activation->Reduction + 6[H] Product 2-Piperidylacetic Acid Reduction->Product Desorption

Sources

A Robust HILIC-MS/MS Method for the Quantitative Analysis of 2-Piperidylacetic Acid Hydrochloride in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a detailed, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the reliable quantification of 2-Piperidylacetic Acid Hydrochloride in human plasma. 2-Piperidylacetic Acid is the primary, pharmacologically inactive metabolite of Betahistine, an anti-vertigo drug.[1][2] Due to the rapid first-pass metabolism of the parent drug, monitoring this metabolite is a critical surrogate for assessing Betahistine's absorption and pharmacokinetic profile in clinical and non-clinical studies.[1][3][4]

The inherent polarity of 2-Piperidylacetic Acid presents a challenge for traditional reversed-phase chromatography. To overcome this, our protocol employs Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed for the retention and separation of polar compounds.[5][6][7][8] Coupled with tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode, this method provides excellent sensitivity, selectivity, and a wide dynamic range, meeting the rigorous standards for bioanalytical method validation outlined by the International Council for Harmonisation (ICH) M10 guidelines.[9][10][11]

Introduction: The Analytical Challenge

This compound is a water-soluble, polar molecule, making it difficult to retain on conventional C18 reversed-phase LC columns.[12][13] Such compounds often elute in or near the solvent front, where matrix effects from endogenous plasma components are most pronounced, leading to poor sensitivity and reproducibility.

Hydrophilic Interaction Liquid Chromatography (HILIC) offers a superior alternative for separating polar analytes.[7][8][14] In HILIC, a polar stationary phase (e.g., amide, cyano, or silica) is used with a mobile phase consisting of a high percentage of a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous buffer.[5][14] This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition.[5][8][14] Retention is governed by the analyte's hydrophilicity, with elution achieved by increasing the polarity of the mobile phase (i.e., increasing the aqueous content).[7] This approach not only provides robust retention for polar compounds but also enhances sensitivity in mass spectrometry due to the high organic content of the mobile phase, which promotes efficient desolvation and ionization in the ESI source.[6][14]

This protocol leverages the advantages of HILIC separation with the unparalleled specificity of tandem mass spectrometry (MS/MS) to establish a reliable bioanalytical workflow.

Materials and Methods

Reagents and Chemicals
  • Reference Standards: this compound (Purity >98%), 2-Piperidylacetic Acid-d4 (Internal Standard, IS).

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade).

  • Buffers: Ammonium Formate (LC-MS Grade).

  • Water: Deionized water, 18.2 MΩ·cm or higher purity.

  • Matrix: Blank human plasma (K2 EDTA).

Equipment
  • LC System: UHPLC system capable of binary gradient elution.

  • Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Balance, Vortex Mixer, Centrifuge.

Standard Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare primary stock solutions of 2-Piperidylacetic Acid and the internal standard (IS) in methanol.

  • Working Solutions: Prepare serial dilutions from the stock solutions in a 50:50 mixture of acetonitrile and water to create working solutions for calibration curve (CC) standards and quality control (QC) samples.

  • Calibration and QC Samples: Spike blank human plasma with the appropriate working solutions to achieve the desired concentration range (e.g., 5.0 to 1500 ng/mL).[3][15]

Detailed Analytical Protocol

Sample Preparation: Protein Precipitation (PPE)

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[16]

Protocol:

  • Aliquot 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

Liquid Chromatography (HILIC) Method

The following parameters are a robust starting point and should be optimized for the specific instrument used.

ParameterRecommended Condition
Column HILIC Amide or Cyano phase column (e.g., ACE CN, 5 µm, 50 x 4.6 mm)[3][15]
Mobile Phase A 10 mM Ammonium Formate with 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Gradient Program 0-0.5 min (95% B), 0.5-2.5 min (95% to 50% B), 2.5-3.0 min (50% B), 3.1-4.0 min (95% B for re-equilibration)
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometry Method

Detection is performed using an ESI source operating in positive ion mode with Multiple Reaction Monitoring (MRM).

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
MRM Transitions 2-Piperidylacetic Acid: m/z 138.1 → 92.0 Internal Standard (d4): m/z 142.1 → 96.1[3][15]
Collision Energy (CE) Optimize for maximum signal intensity for each transition.
Dwell Time 100 ms

The transition m/z 138.1 → 92.0 corresponds to the fragmentation of the protonated parent molecule, likely involving the loss of the carboxylic acid group and subsequent ring fragmentation.[17][18]

Experimental Workflow and Data Processing

The overall process from sample receipt to final data reporting is outlined below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Receive Plasma Samples Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject Inject into HILIC-MS/MS System Transfer->Inject Acquire Data Acquisition (MRM Mode) Inject->Acquire Integrate Peak Integration Acquire->Integrate Calibrate Calibration Curve Generation (Linear Regression) Integrate->Calibrate Quantify Quantify Unknowns Calibrate->Quantify Report Generate Report Quantify->Report

Caption: Overall bioanalytical workflow.

Method Validation Protocol

To ensure the method is fit for its intended purpose, a full validation must be performed according to regulatory guidelines such as the ICH M10.[9][10][11][19] The objective of validation is to demonstrate that the assay is reliable, reproducible, and suitable for the analysis of study samples.[10][11][19]

G Validation Bioanalytical Method Validation (ICH M10) Selectivity Selectivity & Specificity (Interference Check) Validation->Selectivity LLOQ Lower Limit of Quantitation (LLOQ) Validation->LLOQ Curve Calibration Curve (Linearity & Range) Validation->Curve Accuracy Accuracy (%Bias) Validation->Accuracy Precision Precision (%CV) Validation->Precision Stability Analyte Stability (Freeze/Thaw, Bench-top, etc.) Validation->Stability Matrix Matrix Effect (Ion Suppression/Enhancement) Validation->Matrix ISR Incurred Sample Reanalysis (ISR) Validation->ISR

Caption: Key parameters for method validation.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation experiments and their typical acceptance criteria based on FDA and ICH guidelines.[9][20][21][22][23]

Validation ParameterPurposeTypical Acceptance Criteria
Selectivity To ensure no interference from endogenous matrix components at the analyte's retention time.Response in blank samples should be < 20% of the LLOQ response.[21]
Linearity & Range To demonstrate a proportional relationship between concentration and instrument response.At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99.
Lower Limit of Quantitation (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Signal-to-noise > 5; Accuracy within ±20%; Precision ≤ 20% CV.
Accuracy Closeness of measured values to the true value.Mean concentration at each QC level should be within ±15% of the nominal value (±20% at LLOQ).[21]
Precision (Intra- & Inter-day)The degree of scatter between a series of measurements.Coefficient of Variation (CV) should not exceed 15% for QCs (≤ 20% at LLOQ).[4][21]
Matrix Effect To assess the impact of matrix components on ionization efficiency.The CV of the IS-normalized matrix factor should be ≤ 15%.
Stability To ensure the analyte is stable under various storage and processing conditions.Mean concentration of stability samples should be within ±15% of nominal concentration.

Conclusion

The HILIC-MS/MS method detailed in this application note provides a selective, sensitive, and robust solution for the quantification of this compound in human plasma. The protocol, from sample preparation to final data analysis, is designed for high-throughput environments and adheres to the stringent requirements of regulatory bioanalysis. By addressing the challenges associated with analyzing this polar metabolite, this method serves as an essential tool for pharmacokinetic studies and drug development programs involving Betahistine.

References

  • Bioanalysis Zone. (n.d.). ICH M10 Bioanalytical Method Validation. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • Roemling, R., Sakata, M., Kawai, Y., Yamasaki, H., & Moriyama, H. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Retrieved from [Link]

  • Kymos. (n.d.). ICH M10 guideline: validation of bioanalytical methods. Retrieved from [Link]

  • Chirita, R. I., West, C., & Elfakir, C. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Chromatography A, 1218(35), 5939–5963. Retrieved from [Link]

  • European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5. Retrieved from [Link]

  • Al-Huniti, M. H., Abu-Izza, K., & Arafat, T. (2017). An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma. Biomedical Chromatography, 31(2). Retrieved from [Link]

  • Net-Interlab. (n.d.). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Retrieved from [Link]

  • International Council for Harmonisation. (2022, May 24). Bioanalytical Method Validation and Study Sample Analysis M10. Retrieved from [Link]

  • Chen, X., Zhong, D., Han, Y., & Xie, Z. (2003). LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: application to a pharmacokinetic study in healthy volunteers. Xenobiotica, 33(12), 1261–1271. Retrieved from [Link]

  • Semantic Scholar. (n.d.). An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma. Retrieved from [Link]

  • Guo, L., Lu, Z., & Yan, Z. (2020). A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing. Metabolites, 10(11), 433. Retrieved from [Link]

  • Princeton University. (n.d.). Sample preparation guideline for extraction of polar metabolites from adherent or suspension cells. Retrieved from [Link]

  • López Gresa, M. P., & Caballero Vizcaino, M. (2019). Sample Processing for the Analysis of Polar and Semi-polar Compounds using a LC-MS. Universitat Politècnica de València. Retrieved from [Link]

  • ResearchGate. (n.d.). LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: Application to a pharmacokinetic study in healthy volunteers. Retrieved from [Link]

  • SepSolve Analytical. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved from [Link]

  • American Association for Clinical Chemistry. (2018, October 16). Validation of clinical LC-MS/MS methods: What you need to know. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • ChemBK. (n.d.). 2-Pyridine acetic acid hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). USFDA. Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]

  • American College of Clinical Pharmacology. (2019, June 27). FDA Announces Guidance on M10 Bioanalytical Method Validation. Retrieved from [Link]

  • PubChem. (n.d.). 2-Piperidineacetic acid, alpha-phenyl-, hydrochloride (1:1). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2019, October 17). Guidelines for the Validation of Chemical Methods for the Foods Program. Retrieved from [Link]

  • Human Metabolome Database. (2013, July 4). Showing metabocard for 2-Pyridylacetic acid (HMDB0060722). Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Li, W., & Li, L. (2005). Tandem Parallel Fragmentation of Peptides for Mass Spectrometry. Analytical Chemistry, 77(17), 5727–5731. Retrieved from [Link]

Sources

Application Notes and Protocols for the Use of Piperidylacetic and Pyridylacetic Acid Hydrochloride Reference Standards

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The term "2-Piperidylacetic Acid Hydrochloride" can refer to two distinct but significant chemical entities used as reference standards in the pharmaceutical industry: This compound (more commonly known as Ritalinic Acid Hydrochloride), the primary metabolite of methylphenidate, and 2-Pyridylacetic Acid Hydrochloride , the main metabolite of betahistine. This guide provides a comprehensive overview of the applications and protocols for both compounds, empowering researchers to utilize them effectively in their analytical workflows.

Part 1: this compound (Ritalinic Acid Hydrochloride) as a Reference Standard

Introduction and Significance

2-Piperidylacetic acid, in its hydrochloride salt form (CAS RN: 19395-40-5), is the major and pharmacologically inactive metabolite of methylphenidate (Ritalin), a widely prescribed central nervous system stimulant for the treatment of Attention-Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[1][2][3] Following oral administration, methylphenidate is extensively metabolized by the enzyme carboxylesterase 1 (CES1) into ritalinic acid.[4] Plasma concentrations of ritalinic acid can be one to two orders of magnitude greater than the parent drug, and 60-80% of a methylphenidate dose is excreted in the urine as this metabolite.[2][5]

This metabolic profile makes Ritalinic Acid Hydrochloride an indispensable reference standard for several key applications:

  • Pharmacokinetic (PK) and Bioavailability Studies: To accurately characterize the absorption, distribution, metabolism, and excretion (ADME) of methylphenidate.

  • Forensic Analysis and Compliance Monitoring: To monitor patient adherence to treatment regimens by detecting the metabolite in urine.[5]

  • Impurity Profiling: It is listed by the United States Pharmacopeia (USP) as "Methylphenidate Related Compound A," a critical impurity that must be monitored in methylphenidate drug substances and products.[6]

Physicochemical Properties and Handling

A thorough understanding of the reference standard's properties is foundational to its proper use.

PropertyValueSource
CAS Number 19395-40-5 (HCl salt); 19395-41-6 (Free acid)[2][7]
Molecular Formula C₁₃H₁₈ClNO₂[8]
Molecular Weight 255.74 g/mol [8]
Appearance White to off-white solid/crystalline powder[2][9]
Solubility Soluble in polar solvents like water and methanol[2][9]
Storage Store at 2-8°C, protected from light and moisture

Handling Precautions: As with any chemical reagent, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Handle in a well-ventilated area.

Protocol 1: Quantification of Ritalinic Acid in Urine by LC-MS/MS for Compliance Monitoring

This protocol outlines a robust method for determining patient compliance by quantifying ritalinic acid in urine samples.

Workflow Overview:

Caption: LC-MS/MS workflow for plasma 2-PAA analysis.

Step-by-Step Methodology:

  • Preparation of Standards and QCs:

    • Prepare a 1 mg/mL stock solution of 2-Pyridylacetic Acid Hydrochloride reference standard in methanol.

    • Create calibration standards (e.g., 5.0 to 1500 ng/mL) and QC samples by spiking appropriate amounts into drug-free human plasma. [10]

  • Sample Preparation (Protein Precipitation or LLE):

    • To 100 µL of plasma, add an internal standard (e.g., 2-Pyridylacetic acid-d6).

    • Method A (Protein Precipitation): Add 300 µL of acetonitrile, vortex to mix, and centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the protein.

    • Method B (Liquid-Liquid Extraction): Add a suitable organic solvent (e.g., ethyl acetate), vortex, centrifuge, and separate the organic layer. [11][12] * Transfer the supernatant/organic layer to a clean tube and evaporate to dryness.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

ParameterRecommended Setting
LC Column ACE CN, 5 µm (50 x 4.6 mm) or similar
Mobile Phase A 0.7% Formic Acid in 0.5 mM Ammonium Trifluoroacetate in Water
Mobile Phase B Acetonitrile:Methanol (90:10 v/v)
Gradient A gradient elution is typically used for optimal separation.
Flow Rate 0.8 - 1.0 mL/min
Injection Volume 5-10 µL
MS Ionization ESI, Positive Mode
MRM Transitions 2-PAA: m/z 138.1 -> 92.0; 2-PAA-d6 (IS): m/z 142.1 -> 96.1
  • Data Analysis and Validation:

    • Quantification is based on a calibration curve with a linear regression fit (weighting 1/x²).

    • The method should be validated according to regulatory guidelines (e.g., FDA, EMA), assessing linearity, accuracy, precision, selectivity, recovery, and stability.

    • Inter- and intra-batch precision and accuracy should be within 15%. [10]

References

  • Wikipedia. Ritalinic acid. [Link]

  • ClinPGx. Methylphenidate Pathway, Pharmacokinetics. [Link]

  • Mayo Clinic Laboratories. Methylphenidate and Metabolite, Random, Urine. [Link]

  • Taylor & Francis. Ritalinic acid – Knowledge and References. [Link]

  • ChemBK. 2-Pyridine acetic acid hydrochloride. [Link]

  • SIELC Technologies. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives. [Link]

  • Pharmaffiliates. Methylphenidate Hydrochloride and its Impurities. [Link]

  • Google Patents.
  • The Hive. Ritalin synthesis. [Link]

  • USP29-NF24. USP Monographs: Methylphenidate Hydrochloride. [Link]

  • Shimadzu Chemistry & Diagnostics. 2-Pyridylacetic acid hydrochloride salt | 16179-97-8 | Reference standards. [Link]

  • British Pharmacopoeia. methylphenidate hydrochloride - Reference Standards catalogue. [Link]

  • Google Patents.
  • Google Patents.
  • Google Patents. 2-Pyridylacetic acid derivatives, preparations thereof, and compositions containing them.
  • PubMed. Asymmetric synthesis and pharmacology of methylphenidate and its para-substituted derivatives. [Link]

  • PubMed. An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma. [Link]

  • ResearchGate. LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: Application to a pharmacokinetic study in healthy volunteers. [Link]

  • PubMed. LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: application to a pharmacokinetic study in healthy volunteers. [Link]

  • Royal Society of Chemistry. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. [Link]

  • National Institutes of Health. Reference Standards to Support Quality of Synthetic Peptide Therapeutics. [Link]

Sources

2-Piperidylacetic Acid Hydrochloride in pharmacokinetic studies of betahistine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 2-Piperidylacetic Acid Hydrochloride in Pharmacokinetic Studies of Betahistine

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the pivotal role and analytical quantification of 2-Piperidylacetic Acid (2-PAA), the primary metabolite of betahistine, in pharmacokinetic (PK) studies. The protocols and insights herein are designed to ensure scientific rigor, reproducibility, and a deep understanding of the underlying principles.

The Rationale: Why 2-Piperidylacetic Acid is the Definitive Surrogate for Betahistine Pharmacokinetics

Betahistine is a histamine analogue widely prescribed for the treatment of Ménière's disease and vestibular vertigo.[1] A defining characteristic of its metabolic profile is an extensive and rapid first-pass metabolism, primarily in the liver.[1][2] Following oral administration, betahistine is almost completely converted into its major, pharmacologically inactive metabolite, 2-pyridylacetic acid (2-PAA).[3][4]

This metabolic process results in extremely low, often undetectable, plasma concentrations of the parent betahistine drug, typically below 0.5 ng/mL.[5][6][7] Consequently, direct measurement of betahistine to characterize its pharmacokinetic profile is analytically challenging and often uninformative. Therefore, the scientific consensus and standard practice is to use 2-PAA as a surrogate biomarker for quantifying betahistine exposure in the body.[2][8] The concentration of 2-PAA in plasma and its excretion in urine provide a reliable and robust measure of the absorption and disposition of the administered betahistine dose.[4][6]

Metabolic Pathway of Betahistine

Betahistine is metabolized by monoamine oxidase (MAO) enzymes to form 2-PAA, which is then primarily eliminated through renal excretion.[4][9] This rapid conversion is the cornerstone of its pharmacokinetic profile.

Betahistine_Metabolism Betahistine Betahistine (Oral Administration) GI_Tract Gastrointestinal Tract Absorption Betahistine->GI_Tract Rapid Absorption Liver Liver (First-Pass Metabolism) GI_Tract->Liver Systemic_Circulation Systemic Circulation Liver->Systemic_Circulation <0.5 ng/mL Parent Drug Metabolite 2-Piperidylacetic Acid (2-PAA) (Primary Metabolite) Liver->Metabolite Metabolism via Monoamine Oxidase (MAO) Excretion Renal Excretion (Urine) Systemic_Circulation->Excretion Metabolite->Systemic_Circulation

Caption: Metabolic pathway of betahistine to 2-Piperidylacetic Acid (2-PAA).

Bioanalytical Strategy: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of 2-PAA in biological matrices like plasma and urine, a highly sensitive, specific, and robust analytical method is required. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard and the method of choice for this application.

Causality behind Method Selection:

  • Specificity: Tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, allows for the highly specific detection of 2-PAA and its stable isotope-labeled internal standard, even in a complex biological matrix. This minimizes interference from endogenous components.

  • Sensitivity: Pharmacokinetic studies require the accurate measurement of analyte concentrations over a wide dynamic range, often down to low ng/mL levels. LC-MS/MS provides the necessary low limit of quantification (LLOQ) to capture the complete concentration-time profile.[5][8]

  • High Throughput: Modern LC-MS/MS systems, combined with efficient sample preparation techniques like solid-phase extraction (SPE), enable the rapid analysis of large numbers of samples generated in clinical and pre-clinical studies.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the quantification of 2-PAA. These protocols are designed to be self-validating when executed with proper quality control measures.

Biological Sample Handling and Collection

Proper sample collection and handling are critical to ensure the integrity of the analyte and the reliability of the final data.

  • Plasma Collection:

    • Collect whole blood samples into tubes containing K2EDTA as the anticoagulant.[8]

    • Gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.

    • Centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C within 30 minutes of collection.

    • Carefully aspirate the supernatant (plasma) into clean, labeled polypropylene tubes.

    • Immediately freeze the plasma samples and store them at -70°C or lower until analysis.

  • Urine Collection:

    • Collect spot or 24-hour urine samples in sterile containers. For 24-hour collections, preservatives like sodium azide may be used to prevent microbial contamination.[10]

    • Record the total volume for 24-hour collections.

    • Centrifuge an aliquot of the urine sample to remove particulate matter.

    • Transfer the clear supernatant to labeled polypropylene tubes.

    • Store samples at -70°C or lower until analysis.

Protocol for 2-PAA Quantification in Human Plasma

This protocol utilizes Solid-Phase Extraction (SPE) for sample clean-up, which provides excellent recovery and removal of matrix interferences.[8][11]

Materials:

  • Human plasma (K2EDTA)

  • 2-PAA analytical standard

  • 2-PAA-d6 (deuterated) internal standard (IS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium trifluoroacetate

  • Purified water (18.2 MΩ·cm)

  • SPE cartridges (e.g., mixed-mode cation exchange)

Procedure:

  • Preparation of Standards: Prepare calibration curve standards and quality control (QC) samples by spiking known concentrations of 2-PAA standard into blank human plasma. A typical calibration range is 5.0 to 1500 ng/mL.[8][11]

  • Sample Pre-treatment:

    • Thaw plasma samples, calibration standards, and QCs on ice.

    • Vortex each sample to ensure homogeneity.

    • To a 100 µL aliquot of each plasma sample, add 25 µL of the internal standard working solution (e.g., 2-PAA-d6 at 500 ng/mL).

    • Vortex briefly.

    • Add 200 µL of 0.1% formic acid in water to precipitate proteins and acidify the sample. Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 5 minutes.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of purified water.

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

    • Elute the analyte (2-PAA) and IS with 1 mL of 5% formic acid in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

  • LC-MS/MS Analysis: Inject an aliquot (e.g., 5-10 µL) onto the LC-MS/MS system.

LC-MS/MS Analytical Method Parameters

The following table summarizes a validated set of parameters for the chromatographic separation and mass spectrometric detection of 2-PAA.[8][11]

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system
Column ACE CN, 5 µm, 50 x 4.6 mm or equivalent
Mobile Phase A 0.7% v/v formic acid in 0.5 mM ammonium trifluoroacetate in water
Mobile Phase B Acetonitrile:Methanol (90:10 v/v)
Gradient Isocratic or a shallow gradient optimized for peak shape and separation
Flow Rate 0.8 - 1.0 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (2-PAA) Q1 (m/z): 138.1 → Q3 (m/z): 92.0
MRM Transition (IS) Q1 (m/z): 142.1 → Q3 (m/z): 96.1 (for 2-PAA-d6)
Key MS Parameters Optimize ion source gas flows, temperature, and collision energy for maximum signal intensity.
Bioanalytical Method Validation

To ensure the integrity of the pharmacokinetic data, the analytical method must be fully validated according to regulatory guidelines (e.g., FDA, EMA).

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99 for the calibration curve.
Accuracy Mean concentration at each QC level should be within ±15% of the nominal value (±20% for LLOQ).[5]
Precision Coefficient of variation (CV) should not exceed 15% for each QC level (20% for LLOQ).[5]
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples.
Recovery Extraction recovery should be consistent, precise, and reproducible across the concentration range.
Matrix Effect Assessed to ensure that matrix components do not suppress or enhance the ionization of the analyte or IS.
Stability Analyte stability must be demonstrated under various conditions: freeze-thaw cycles, bench-top, and long-term storage.

Pharmacokinetic Data and Analysis

The validated LC-MS/MS method is used to generate plasma concentration-time data for 2-PAA. This data is then used to calculate the key pharmacokinetic parameters of betahistine using non-compartmental analysis.

Caption: Workflow from sample analysis to pharmacokinetic parameter determination.

Example Pharmacokinetic Parameters of 2-PAA

The following table summarizes typical PK parameters for 2-PAA observed in healthy volunteers after a single oral dose of betahistine. Significant inter-individual and inter-ethnic variations can occur.[2][5][6]

ParameterValue (Chinese Population, 24 mg dose)[5]Value (Arabic Population, 24 mg dose)[2]
Cmax (Peak Plasma Concentration)339.4 ng/mL (Range: 77.3 - 776.4)~750 ng/mL
Tmax (Time to Cmax)~1 hour~1 hour
AUC₀₋t (Area Under the Curve)1153.5 ng·h/mL (Range: 278.5 - 3150.8)~2200 ng·h/mL
(Elimination Half-life)5.2 hours (Range: 2.0 - 11.4)~3 hours

References

  • Chen, X. Y., et al. (2003). LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: application to a pharmacokinetic study in healthy volunteers. Xenobiotica, 33(12), 1261-71. [Link]

  • Al-Ghanana, M., et al. (2018). Pharmacokinetics and Dose Proportionality of Betahistine in Healthy Individuals. Pharmaceuticals (Basel), 11(4), 97. [Link]

  • Solvay Pharmaceuticals. (2005). Betahistine Summary of Pharmacokinetics. [Link]

  • Al-Ghanana, M., et al. (2018). Pharmacokinetics and Dose Proportionality of Betahistine in Healthy Individuals. ResearchGate. [Link]

  • Soni, K., et al. (2017). An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma. Biomedical Chromatography, 31(2). [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). Betahistine - FDA Verification Portal. [Link]

  • Chen, X. Y., et al. (2003). LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: application to a pharmacokinetic study in healthy volunteers. Bohrium. [Link]

  • Sathyan, G., et al. (2016). Safety, Tolerability, and Pharmacokinetics of 2-Pyridylacetic Acid, a major metabolite of betahistine, in Phase 1 dose escalation study in subjects with ADHD. ResearchGate. [Link]

  • Sathyan, G., et al. (2016). Safety, tolerability and pharmacokinetics of 2-pyridylacetic acid, a major metabolite of betahistine, in a phase 1 dose escalation study in subjects with ADHD. Journal of Clinical Pharmacy and Therapeutics, 41(1), 58-65. [Link]

  • Soni, K., et al. (2016). An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma. Semantic Scholar. [Link]

  • MINT Pharmaceuticals Inc. (2023). Betahistine Dihydrochloride Tablets Product Monograph. [Link]

  • Appremed. (n.d.). Urine samples. [Link]

Sources

Application Notes and Protocols for the Quantitative Analysis of 2-Pyridylacetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Pyridylacetic acid hydrochloride is a compound of significant interest in pharmaceutical development and metabolic research. It is recognized as the major, pharmacologically inactive metabolite of betahistine, a drug commonly used to treat Ménière's disease.[1] The quantification of 2-Pyridylacetic acid hydrochloride in various matrices, including bulk drug substances, formulated products, and biological fluids, is critical for pharmacokinetic studies, quality control, and stability testing.[1][2] Its concentration in plasma serves as a key biomarker for assessing the absorption and pharmacokinetic profile of the parent drug, betahistine.[1][3][4]

This comprehensive guide provides detailed application notes and validated protocols for the accurate quantification of 2-Pyridylacetic acid hydrochloride. We will delve into the primary analytical techniques, explaining the rationale behind methodological choices to ensure robust and reliable results. The protocols described herein are designed to be self-validating, adhering to principles of scientific integrity.

Physicochemical Properties Relevant to Analysis

A thorough understanding of the physicochemical properties of 2-Pyridylacetic acid hydrochloride is fundamental to developing effective analytical methods.

PropertyValue/DescriptionSignificance for Analysis
Molecular Formula C₇H₇NO₂·HCl[1]Essential for calculating molar concentrations and for mass spectrometry.
Molecular Weight 173.60 g/mol [1]Crucial for preparing standard solutions of known concentration.
Appearance White to off-white crystalline powder.[1]Basic identification and handling information.
Hygroscopicity Hygroscopic.[1]Requires storage in a dry environment to prevent water absorption, which would affect weighing accuracy.
UV Absorbance Exhibits UV absorbance, with a maximum that can be utilized for spectrophotometric detection.[5]Forms the basis for quantification using HPLC with UV detection. The pH of the mobile phase can affect the UV-Vis Spectrum.[5][6]
Polarity High polarity due to the pyridine ring and carboxylic acid group.Influences the choice of chromatographic conditions, particularly the stationary and mobile phases.
Volatility Low volatility.Makes direct analysis by gas chromatography challenging without derivatization.[7]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of 2-Pyridylacetic acid hydrochloride in pharmaceutical formulations and for purity assessments. The method's popularity stems from its excellent resolution, sensitivity, and reproducibility.

Principle and Rationale

The separation of 2-Pyridylacetic acid hydrochloride and its related impurities is typically achieved using reversed-phase or mixed-mode chromatography. In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For a polar compound like 2-Pyridylacetic acid hydrochloride, careful selection of the column and mobile phase is crucial for achieving adequate retention and symmetrical peak shape. Mixed-mode chromatography, which utilizes both hydrophobic and ion-exchange interactions, can be particularly effective in resolving isomers of Pyridylacetic acid.[8]

Quantification is achieved by measuring the absorbance of the analyte as it elutes from the column, using a UV detector set at a wavelength where the analyte exhibits significant absorbance, typically around 270 nm.[9][10]

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Standard Prepare Stock & Working Standard Solutions Injector Inject Sample/ Standard Standard->Injector Sample Prepare Sample Solution (e.g., dissolve in mobile phase) Sample->Injector Column Chromatographic Separation Injector->Column Mobile Phase Detector UV Detection (e.g., 270 nm) Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Quantification Quantify using Calibration Curve Integration->Quantification

Caption: Workflow for HPLC-UV quantification of 2-Pyridylacetic acid hydrochloride.

Detailed Protocol for HPLC-UV Analysis

This protocol is a representative method and may require optimization for specific matrices or instrumentation.

1. Materials and Reagents:

  • 2-Pyridylacetic acid hydrochloride reference standard (>98% purity).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Ammonium formate or Formic acid (for mobile phase buffering).

  • Methanol (for standard/sample preparation, if needed).

2. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

3. Chromatographic Conditions:

ParameterCondition 1 (Mixed-Mode)[9]Condition 2 (Reversed-Phase Gradient)[10]
Column Primesep N, 4.6 x 150 mm, 5 µmPrimesep 200, 4.6 x 250 mm, 5 µm
Mobile Phase Isocratic: Acetonitrile/Water (80/20) with 20 mM Ammonium Formate, pH 4.0Gradient: Acetonitrile/Water with 0.02-0.05% Formic acid (5-50% Acetonitrile)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature Ambient or controlled (e.g., 30 °C)Ambient or controlled
Detection Wavelength 270 nm270 nm
Injection Volume 10 µL10 µL

4. Preparation of Solutions:

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of 2-Pyridylacetic acid hydrochloride reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase or a suitable solvent like methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Sample Solution: Accurately weigh a quantity of the sample expected to contain about 25 mg of 2-Pyridylacetic acid hydrochloride into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Further dilution may be necessary to bring the concentration within the calibration range.

5. System Suitability: Before sample analysis, inject a working standard solution (e.g., 25 µg/mL) multiple times (n=5). The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.

6. Data Analysis and Quantification:

  • Inject the blank (mobile phase), standard solutions, and sample solutions.

  • Construct a calibration curve by plotting the peak area of the 2-Pyridylacetic acid hydrochloride standards against their corresponding concentrations.

  • Perform a linear regression analysis of the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

  • Determine the concentration of 2-Pyridylacetic acid hydrochloride in the sample solutions from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of 2-Pyridylacetic acid hydrochloride in complex biological matrices such as human plasma, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.[1] This technique is essential for pharmacokinetic and bioequivalence studies.[2][3]

Principle and Rationale

LC-MS/MS combines the separation power of liquid chromatography with the highly sensitive and specific detection capabilities of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI) in positive ion mode.[1] The mass spectrometer then isolates the protonated molecular ion (precursor ion) of the analyte, subjects it to collision-induced dissociation, and detects a specific fragment ion (product ion). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity by monitoring a unique precursor-to-product ion transition, minimizing interference from matrix components.[3]

Experimental Workflow: LC-MS/MS Bioanalysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis Plasma Plasma Sample Spike Spike with Internal Standard (e.g., 2PAA-d6) Plasma->Spike Extraction Extraction (LLE or SPE) Spike->Extraction Inject Inject Extract Extraction->Inject LC_Sep LC Separation Inject->LC_Sep MS_Detect MS/MS Detection (ESI+, MRM) LC_Sep->MS_Detect Peak_Areas Obtain Peak Area Ratios (Analyte/IS) MS_Detect->Peak_Areas Quantify Quantify using Calibration Curve Peak_Areas->Quantify

Caption: Bioanalytical workflow for LC-MS/MS quantification of 2-Pyridylacetic acid.

Detailed Protocol for LC-MS/MS Bioanalysis

This protocol is based on validated methods for the determination of 2-Pyridylacetic acid (2-PAA) in human plasma.[3][4]

1. Materials and Reagents:

  • 2-Pyridylacetic acid hydrochloride reference standard.

  • Deuterated internal standard (IS), e.g., 2-Pyridylacetic acid-d₆ (2PAA d₆).[3]

  • Human plasma (K₂EDTA).

  • Acetonitrile, Methanol (LC-MS grade).

  • Formic acid, Ammonium trifluoroacetate.

  • Solid-phase extraction (SPE) cartridges or solvents for liquid-liquid extraction (LLE).

2. Instrumentation:

  • LC-MS/MS system: HPLC or UPLC coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Data acquisition and analysis software.

3. LC-MS/MS Conditions:

ParameterRepresentative Condition[3]
LC Column ACE CN, 5 µm (50 × 4.6 mm)
Mobile Phase Gradient elution with A: 0.7% v/v formic acid in 0.5 mM ammonium trifluoroacetate in water, and B: Acetonitrile-Methanol (90:10 v/v)
Flow Rate Optimized for the column (e.g., 0.8-1.0 mL/min)
Ionization Mode ESI Positive
MRM Transitions 2-PAA: m/z 138.1 → 92.0; 2-PAA-d₆ (IS): m/z 142.1 → 96.1

4. Sample Preparation (Solid-Phase Extraction):

  • To 100 µL of plasma in a microcentrifuge tube, add the internal standard solution.

  • Pre-condition an SPE cartridge according to the manufacturer's instructions.

  • Load the plasma sample onto the cartridge.

  • Wash the cartridge to remove interferences (e.g., with an aqueous wash solution).

  • Elute the analyte and IS with an appropriate organic solvent (e.g., methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.

5. Calibration and Quality Control:

  • Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with known concentrations of 2-Pyridylacetic acid.

  • A typical calibration curve range is 5.0 to 1500 ng/mL, with a lower limit of quantitation (LLOQ) of 5.0 ng/mL.[3]

6. Method Validation: The method must be validated according to regulatory guidelines (e.g., EMA Q 2 (R1)) for selectivity, linearity, accuracy, precision, recovery, and stability.[11]

Validation ParameterAcceptance Criteria[11]
Linearity r² ≥ 0.99
Accuracy Mean concentration within ±15% of nominal (±20% at LLOQ)
Precision (Intra- & Inter-batch) RSD ≤ 15% (≤ 20% at LLOQ)
Selectivity No significant interfering peaks at the retention times of the analyte and IS.
Stability Analyte stable under various storage and handling conditions (freeze-thaw, short-term, long-term).

Other Potential Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)
Titrimetry

For the analysis of bulk 2-Pyridylacetic acid hydrochloride, nonaqueous titration can be used to determine purity. This is an absolute method that does not require a reference standard of the analyte itself for calibration. The hydrochloride salt can be titrated with a standardized solution of a strong base (e.g., sodium hydroxide) in a nonaqueous solvent. The endpoint can be determined potentiometrically. This method is excellent for assaying the purity of the raw material but lacks the specificity to separate and quantify related impurities.

Conclusion

The choice of analytical technique for the quantification of 2-Pyridylacetic acid hydrochloride is dictated by the sample matrix and the specific requirements of the analysis. For routine quality control of bulk drug and formulated products, HPLC-UV offers a balance of performance, reliability, and cost-effectiveness. For trace-level quantification in complex biological fluids, LC-MS/MS is the gold standard, providing unparalleled sensitivity and selectivity. While other techniques like GC-MS and titration have their specific applications, HPLC and LC-MS/MS remain the cornerstones of modern analytical strategies for this important compound. The protocols and guidelines presented here provide a robust framework for researchers, scientists, and drug development professionals to establish and validate accurate and reliable quantitative methods for 2-Pyridylacetic acid hydrochloride.

References

  • SIELC Technologies. (n.d.). HPLC Separation Of Mixture Of Pyridylacetic Acids (2-Pyridylacetic acid, 3-Pyridylacetic acid, 4-Pyridylacetic acid) On Primesep N Column.
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 2-Pyridylacetic Acid Hydrochloride.
  • SIELC Technologies. (n.d.). 3-Pyridylacetic acid hydrochloride.
  • SIELC Technologies. (n.d.). HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives.
  • Benchchem. (n.d.). 2-Pyridylacetic Acid Hydrochloride|CAS 16179-97-8.
  • Zodiac Life Sciences. (n.d.). 2-Pyridylacetic acid hydrochloride.
  • Manchanda, M., et al. (2016). Safety, Tolerability, and Pharmacokinetics of 2-Pyridylacetic Acid, a major metabolite of betahistine, in Phase 1 dose escalation study in subjects with ADHD. ResearchGate.
  • Soni, K., et al. (2017). An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma. Biomedical Chromatography, 31(2). doi: 10.1002/bmc.3790. Retrieved from [Link]

  • Chen, X. Y., et al. (2003). LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: application to a pharmacokinetic study in healthy volunteers. Xenobiotica, 33(12), 1261-71. doi: 10.1080/716689336. Retrieved from [Link]

  • PubChem. (n.d.). 2-Pyridineacetic acid. Retrieved from [Link]

  • BenchChem. (n.d.). Application Note: Gas Chromatography-Mass Spectrometry Analysis of 3-Pyridylacetic Acid Hydrochloride.
  • Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. Retrieved from [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

Sources

The Versatility of 2-Pyridylacetic Acid Hydrochloride: A Building Block for Complex Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Versatile Pyridine Derivative

2-Pyridylacetic acid hydrochloride is a readily available and versatile building block in organic synthesis, offering a gateway to a diverse array of complex heterocyclic structures.[1][2] Its unique chemical architecture, featuring a pyridine ring and a carboxylic acid moiety, allows for its participation in a variety of chemical transformations, making it a valuable tool for researchers in medicinal chemistry and materials science.[1] The hydrochloride salt form enhances its stability and solubility, facilitating its use in a range of reaction conditions.[1] This guide provides an in-depth exploration of the applications of 2-pyridylacetic acid hydrochloride, with a focus on detailed protocols and the underlying mechanistic principles that govern its reactivity.

Core Applications: A Gateway to Privileged Scaffolds

The synthetic utility of 2-pyridylacetic acid hydrochloride is most prominently demonstrated in its role as a precursor in the synthesis of novel heterocyclic compounds. Its applications span from nucleophilic substitutions to more complex cascade reactions, enabling the construction of molecules with significant biological and material properties.[2]

Key Application Areas:
  • Pharmaceutical Research: It serves as a crucial intermediate in the development of biologically active compounds, leveraging the prevalence of the pyridine motif in many pharmaceuticals.[1]

  • Decarboxylative Reactions: The carboxylic acid group can be readily removed as carbon dioxide, generating a reactive intermediate that can participate in carbon-carbon bond formation. This strategy is particularly effective in Michael additions.

  • Multicomponent Reactions: Its ability to react with multiple components in a single pot makes it an efficient building block for creating molecular complexity in a streamlined fashion.

Mechanistic Insight: The Driving Force of Decarboxylation

A key feature of 2-pyridylacetic acid's reactivity is its propensity to undergo decarboxylation, particularly under basic conditions. This process is believed to proceed through a zwitterionic intermediate, where the pyridinium nitrogen stabilizes the resulting carbanion. This transient nucleophile is then poised to react with various electrophiles, forming the basis for many of its synthetic applications.

Application Protocol: Doubly Decarboxylative Michael-Type Addition for the Synthesis of Chroman-2-ones and Chroman-4-ones

This protocol details a mild and efficient method for the synthesis of biologically relevant 4-(pyridylmethyl)chroman-2-ones and 2-(pyridylmethyl)chroman-4-ones.[3] This reaction proceeds via a doubly decarboxylative cascade, where both the 2-pyridylacetic acid hydrochloride and a chromone- or coumarin-3-carboxylic acid lose CO2.

Scientific Rationale:

The reaction is initiated by the base-mediated decarboxylation of 2-pyridylacetic acid hydrochloride, generating a pyridyl-stabilized carbanion. This nucleophile then undergoes a Michael-type addition to the electron-deficient double bond of the chromone- or coumarin-3-carboxylic acid. A subsequent decarboxylation of the Michael adduct yields the final product. The choice of a Brønsted base is critical to facilitate both decarboxylation steps under mild conditions.

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents 2-Pyridylacetic Acid HCl Coumarin/Chromone-3-carboxylic acid N-Methylmorpholine THF Vial Screw-cap vial with stir bar Reagents->Vial Add reagents and solvent Stirring Stir at room temperature Vial->Stirring Monitoring Monitor by 1H NMR Stirring->Monitoring Direct_FC Direct Flash Chromatography Monitoring->Direct_FC Upon completion Solvent_System n-hexane:ethyl acetate Direct_FC->Solvent_System Elute with Pure_Product Isolate Pure Product Solvent_System->Pure_Product G 2PAA_HCl 2-Pyridylacetic Acid HCl Decarboxylation Decarboxylation 2PAA_HCl->Decarboxylation Three_Component Three-Component Reaction 2PAA_HCl->Three_Component Carbanion Pyridyl-stabilized Carbanion Decarboxylation->Carbanion Michael_Addition Michael Addition Carbanion->Michael_Addition Chromanones_Coumarins Chromanones & Coumarins Michael_Addition->Chromanones_Coumarins Substituted_Pyridylacetates Substituted Pyridylacetic Acid Derivatives Three_Component->Substituted_Pyridylacetates

Sources

Application Note: A Robust Mixed-Mode Solid-Phase Extraction Protocol for 2-Pyridylacetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Pyridylacetic acid hydrochloride is a key analyte in pharmaceutical and clinical research, recognized primarily as the major, pharmacologically inactive metabolite of betahistine, a drug used to treat vertigo and Ménière's disease[1]. Accurate quantification of 2-pyridylacetic acid in biological matrices like plasma and urine is critical for pharmacokinetic (PK) and drug metabolism (DMPK) studies[1]. However, the compound's amphipathic nature—possessing a hydrophilic, ionizable carboxylic acid group, a basic pyridine nitrogen, and a moderately hydrophobic aromatic ring—presents a significant challenge for achieving clean and concentrated extracts from complex biological samples.

Traditional sample preparation techniques like liquid-liquid extraction (LLE) or single-mechanism solid-phase extraction (SPE) often fail to provide the necessary selectivity, leading to matrix effects, ion suppression in mass spectrometry, and poor recovery. This application note details a highly selective and robust SPE protocol utilizing a mixed-mode sorbent. This approach leverages orthogonal retention mechanisms—reversed-phase and strong cation exchange—to effectively isolate 2-Pyridylacetic acid hydrochloride from complex matrices, ensuring a cleaner extract and improved analytical sensitivity.

Principle of Mixed-Mode Extraction

The success of this protocol hinges on the principles of mixed-mode solid-phase extraction, which combines two or more distinct retention mechanisms on a single sorbent[2]. For 2-Pyridylacetic acid, we exploit its ability to exist in different ionic states depending on the pH of its environment.

  • Cation Exchange Retention: At a low pH (e.g., pH < 2), the carboxylic acid group is protonated and neutral (-COOH), while the pyridine nitrogen is protonated and carries a positive charge (-NH+). This positive charge facilitates a strong ionic interaction with the negatively charged functional groups of a strong cation exchange (SCX) sorbent[3][4].

  • Reversed-Phase Retention: Concurrently, the pyridine ring provides a hydrophobic region that interacts with the sorbent's non-polar component (e.g., C8, C18, or a polymeric backbone) via van der Waals forces[5][6].

This dual retention mechanism "locks" the analyte onto the sorbent, permitting the use of aggressive washing steps. A polar wash can remove hydrophilic interferences, while a strong organic wash can remove hydrophobic interferences, all without significant loss of the target analyte. Elution is then achieved by altering the pH to neutralize the pyridine nitrogen, disrupting the ionic bond, and using a high-organic solvent to disrupt the hydrophobic interaction[7].

Materials and Reagents

Item Description
SPE Cartridge Mixed-Mode Strong Cation Exchange (SCX) Polymeric Sorbent (e.g., Waters Oasis MCX, Biotage EVOLUTE CX) or Silica-based (e.g., DSC-MCAX). Bed mass: 30-60 mg.
2-Pyridylacetic acid HCl Analytical standard, >98.0% purity[1].
Methanol (MeOH) HPLC or LC-MS grade.
Acetonitrile (ACN) HPLC or LC-MS grade.
Water Deionized (DI) or Milli-Q grade.
Formic Acid (FA) >98% purity.
Ammonium Hydroxide (NH₄OH) ~28-30% solution.
Sample Matrix Human plasma, urine, or other relevant biological fluid.
Equipment SPE Vacuum Manifold, Nitrogen Evaporator, Vortex Mixer, Centrifuge, pH Meter.

Experimental Workflow Diagram

SPE_Workflow cluster_prep Phase 1: Preparation cluster_extraction Phase 2: Extraction cluster_elution Phase 3: Elution & Final Steps Sample_Pretreat Sample Pre-treatment (Dilute & Acidify to pH ~2) Load Sample Loading (Load pre-treated sample) Sample_Pretreat->Load Condition Sorbent Conditioning (1 mL Methanol) Equilibrate Sorbent Equilibration (1 mL 2% FA in Water) Condition->Equilibrate Equilibrate->Load Wash1 Wash 1 (Polar) (1 mL 2% FA in Water) Load->Wash1 Wash2 Wash 2 (Non-Polar) (1 mL Methanol) Wash1->Wash2 Elute Elution (1 mL 5% NH₄OH in Methanol) Wash2->Elute Dry_Reconstitute Dry-Down & Reconstitution (Evaporate & resuspend in mobile phase) Elute->Dry_Reconstitute

Caption: Workflow for mixed-mode SPE of 2-Pyridylacetic acid HCl.

Detailed Step-by-Step Protocol

Part 1: Preparation of Solutions
  • 2% Formic Acid in Water (v/v): Add 2 mL of formic acid to 98 mL of DI water.

  • 5% Ammonium Hydroxide in Methanol (v/v): Cautiously add 5 mL of concentrated ammonium hydroxide to 95 mL of methanol. Prepare this solution fresh daily.

Part 2: Sample Pre-treatment

Causality Note: This step is critical to ensure the analyte is in its cationic form (protonated pyridine) for strong retention on the SCX sorbent. Acidification also helps to precipitate proteins from biological samples[8].

  • Pipette 200 µL of the biological sample (e.g., plasma, serum, or urine) into a microcentrifuge tube.

  • Add 400 µL of 2% formic acid in water.

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins and particulates.

  • Carefully collect the supernatant for loading onto the SPE cartridge.

Part 3: Solid-Phase Extraction Procedure

Methodology Note: Perform all steps under a gentle vacuum (~3-5 inHg) or positive pressure, ensuring the sorbent bed does not dry out until the final elution step, unless using a polymeric sorbent that is stable to drying[3].

  • Conditioning:

    • Pass 1 mL of Methanol through the SPE cartridge.

    • Purpose: To wet the reversed-phase moieties of the sorbent and remove any organic impurities[6].

  • Equilibration:

    • Pass 1 mL of 2% Formic Acid in Water through the cartridge.

    • Purpose: To prepare the sorbent with the same pH as the sample, ensuring the cation exchange sites are activated and ready for interaction[2].

  • Sample Loading:

    • Load the entire supernatant from the pre-treatment step (approx. 600 µL) onto the cartridge.

    • Mechanism: The analyte is retained by both strong cation exchange and reversed-phase interactions.

  • Wash Step 1 (Polar Wash):

    • Wash the cartridge with 1 mL of 2% Formic Acid in Water.

    • Purpose: To remove polar, water-soluble interferences and salts that are not retained by reversed-phase or cation exchange[3]. The analyte remains bound.

  • Wash Step 2 (Non-Polar Wash):

    • Wash the cartridge with 1 mL of Methanol.

    • Purpose: This is a key step for achieving a clean extract. It removes hydrophobic and neutral interferences that are retained by the reversed-phase mechanism. The analyte is "locked" onto the sorbent by the strong cation exchange interaction and is not eluted by the organic solvent.

  • Elution:

    • Elute the analyte by passing 1 mL of 5% Ammonium Hydroxide in Methanol through the cartridge into a clean collection tube.

    • Mechanism: The high pH of the ammonium hydroxide neutralizes the charge on the pyridine nitrogen, breaking the strong ionic bond with the SCX sorbent. The high concentration of methanol disrupts the weaker reversed-phase interactions, allowing for complete elution of the analyte[7].

Part 4: Post-Elution Processing
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in a solvent compatible with your analytical method (e.g., 100 µL of the initial mobile phase for an LC-MS analysis).

  • Vortex briefly and transfer to an autosampler vial for analysis.

Summary of Protocol Parameters

StepSolvent/SolutionVolumePurpose
Sample Pre-treatment 2% Formic Acid in Water400 µLProtein precipitation & analyte ionization
Conditioning Methanol1 mLSorbent wetting & cleaning
Equilibration 2% Formic Acid in Water1 mLpH adjustment & sorbent activation
Loading Pre-treated sample supernatant~600 µLAnalyte retention
Wash 1 2% Formic Acid in Water1 mLRemoval of polar interferences
Wash 2 Methanol1 mLRemoval of non-polar interferences
Elution 5% NH₄OH in Methanol1 mLAnalyte recovery
Reconstitution Mobile Phase / appropriate solvent100 µLPreparation for analysis

Conclusion

This application note provides a detailed, scientifically-grounded protocol for the solid-phase extraction of 2-Pyridylacetic acid hydrochloride from complex matrices. By employing a mixed-mode SPE strategy that combines strong cation exchange and reversed-phase retention, this method offers superior selectivity and cleanup compared to single-mode extraction techniques. The strategic manipulation of pH is key to the protocol's success, allowing for strong analyte retention during aggressive wash steps and efficient elution for high-recovery analysis. This robust and reproducible method is ideally suited for demanding applications in clinical and pharmaceutical research where accurate quantification is paramount.

References

  • Al-Busaidi, J. K., Al-Wahaibi, L. H., Al-Aufi, H. N., Al-Sabahi, J. N., & Khan, S. A. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Heliyon, 8(10), e10922. Available at: [Link]

  • Raynie, D. E. (2017). Understanding and Improving Solid-Phase Extraction. LCGC North America, 35(11), 826-831. Available at: [Link]

  • Chemistry LibreTexts. (2023). Solid-Phase Extraction. Available at: [Link]

  • Hawach. (n.d.). Concept and Basic Principles of Solid Phase Extraction. Retrieved from [Link]

  • Organomation. (n.d.). What is Solid Phase Extraction (SPE)?. Retrieved from [Link]

  • ChemBK. (n.d.). 2-Pyridine Acetic Acid HCl. Retrieved from [Link]

  • Waters Corporation. (2020). Unlocking the Power of Mixed-Mode SPE | Science Spotlight - Episode 4. YouTube. Available at: [Link]

  • Hawach. (n.d.). How To Choose The Right SPE Sorbent For Your Application?. Retrieved from [Link]

  • Biotage. (2023). What Sorbent should I Use? Selecting the correct SPE Chemistry. Available at: [Link]

  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Retrieved from [Link]

  • Interchim. (n.d.). SPE Cartridge Selection Guide. Retrieved from [Link]

  • Human Metabolome Database. (2013). Showing metabocard for 2-Pyridylacetic acid (HMDB0060722). Retrieved from [Link]

  • Phenomenex. (n.d.). Sample Preparation Guide. Retrieved from [Link]

  • SIELC. (n.d.). HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives. Retrieved from [Link]

  • Shikekar, S., Dandagi, S., & Gubbiyappa, K. S. (2015). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry, 30(2), 206–211. Available at: [Link]

Sources

Application Note: Development and Validation of a Robust Bioanalytical Method for the Quantification of 2-Pyridylacetic Acid Hydrochloride in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the development and validation of a selective, sensitive, and robust bioanalytical method for the quantification of 2-Pyridylacetic acid hydrochloride in human plasma. 2-Pyridylacetic acid is the primary, pharmacologically inactive metabolite of the drug betahistine, and its concentration in plasma serves as a critical biomarker for evaluating the absorption and pharmacokinetic profile of the parent drug.[1] The method employs a simple protein precipitation extraction procedure followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol has been fully validated in accordance with the International Council for Harmonisation (ICH) M10 guideline, demonstrating excellent performance in linearity, accuracy, precision, selectivity, recovery, and stability.[2][3] This application note is intended for researchers, scientists, and drug development professionals requiring a reliable method for pharmacokinetic and toxicokinetic studies.

Introduction and Scientific Rationale

2-Pyridylacetic acid hydrochloride (2-PAA), the hydrochloride salt of 2-Pyridineacetic acid, is a key analyte in clinical and non-clinical studies of betahistine, a drug commonly used for the treatment of vertigo. Following administration, betahistine undergoes rapid and extensive first-pass metabolism, primarily by monoamine oxidase (MAO) enzymes, to form 2-PAA.[1] Consequently, direct measurement of the parent drug is often challenging, making the quantification of the stable 2-PAA metabolite an essential surrogate for determining betahistine's bioavailability and pharmacokinetic properties.[1]

The development of a validated bioanalytical method is a regulatory requirement to ensure the reliability and integrity of the concentration data used in pivotal studies.[4][5] The objective of this work was to establish and validate a high-throughput LC-MS/MS method for the determination of 2-PAA in human plasma that meets the stringent criteria set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7]

Analyte Characterization and Methodological Considerations

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust bioanalytical method.

Table 1: Physicochemical Properties of 2-Pyridylacetic Acid Hydrochloride

PropertyValueSource(s)
CAS Number 16179-97-8[8][9]
Molecular Formula C₇H₇NO₂·HCl[9]
Molecular Weight 173.60 g/mol [1][9]
Appearance White to off-white crystalline powder[1][10]
Solubility Soluble in water; slightly soluble in DMSO, Ethanol, Methanol[10]
Stability Hygroscopic; should be stored sealed in a dry, dark place[1][9][10]

The high water solubility of 2-PAA suggests that it will be readily extractable from a biological matrix like plasma. Its hygroscopic nature necessitates careful handling and storage of the reference standard to prevent degradation and ensure the accuracy of calibration standards and quality control samples.[1][9] The presence of a carboxylic acid and a pyridine functional group makes the molecule amenable to ionization by electrospray ionization (ESI) for mass spectrometric detection.

Bioanalytical Method Development Strategy

Rationale for LC-MS/MS

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) was selected for its unparalleled sensitivity, selectivity, and speed. The ability to perform Multiple Reaction Monitoring (MRM) allows for the specific detection of the analyte and its internal standard, minimizing interference from endogenous matrix components and ensuring high-quality data.

Internal Standard (IS) Selection

A stable isotope-labeled (SIL) internal standard is the gold standard in quantitative bioanalysis as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, thereby correcting for variability during sample preparation and analysis. For this method, 2-Pyridylacetic Acid-d6 Hydrochloride is the ideal internal standard.

Sample Preparation

Due to the polar nature of 2-PAA and the need for a high-throughput method, protein precipitation (PPT) was chosen as the sample preparation technique. This approach is fast, cost-effective, and efficiently removes the majority of plasma proteins with minimal steps. Acetonitrile is used as the precipitation solvent as it provides clean extracts and is compatible with the reversed-phase chromatography mobile phase.

Chromatographic and Mass Spectrometric Optimization

Reversed-phase chromatography using a C18 column provides excellent retention and separation for moderately polar compounds like 2-PAA. The addition of a small amount of formic acid to the mobile phase serves two purposes: it controls the pH to ensure consistent retention and promotes the protonation of the analyte ([M+H]⁺), enhancing the signal in positive ion ESI mode. A gradient elution is employed to ensure a sharp peak shape and efficiently elute any late-eluting matrix components.

Detailed Experimental Protocols

Materials and Reagents
  • 2-Pyridylacetic acid hydrochloride (Reference Standard, >98% purity)

  • 2-Pyridylacetic Acid-d6 Hydrochloride (Internal Standard, >98% purity)

  • HPLC-grade Acetonitrile

  • HPLC-grade Methanol

  • Formic Acid (LC-MS grade)

  • Ultrapure Water (18.2 MΩ·cm)

  • Human Plasma (K₂EDTA as anticoagulant)

Preparation of Stock, Calibration, and QC Samples
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of 2-PAA and its IS into separate 10 mL volumetric flasks. Dissolve and bring to volume with 50:50 (v/v) Methanol:Water.

  • Working Standard Solutions: Prepare serial dilutions of the 2-PAA stock solution with 50:50 Methanol:Water to create working solutions for spiking calibration curve (CC) standards.

  • Working IS Solution (100 ng/mL): Dilute the IS stock solution with 50:50 Methanol:Water.

  • Calibration Curve (CC) Standards and Quality Control (QC) Samples: Spike appropriate amounts of the working standard solutions into blank human plasma to prepare a calibration curve (e.g., 1-1000 ng/mL) and QC samples at four levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (LQC)

    • Medium QC (MQC)

    • High QC (HQC)

Sample Preparation Protocol
  • Pipette 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the working IS solution (100 ng/mL in acetonitrile).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an HPLC vial.

  • Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Instrumental Conditions

Table 2: Instrument Parameters

ParameterCondition
LC System Standard UHPLC System
Column C18, 2.1 x 50 mm, 1.8 µm
Column Temp. 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 min, hold 1 min, re-equilibrate 1 min
Injection Vol. 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ion Source Electrospray Ionization (ESI), Positive Mode
Ion Source Temp. 500°C
MRM Transition (2-PAA) Hypothetical Q1: 138.1 -> Q3: 92.1
MRM Transition (IS) Hypothetical Q1: 144.1 -> Q3: 98.1
Dwell Time 100 ms

Bioanalytical Method Validation: Workflow and Protocols

The method was validated according to the ICH M10 Bioanalytical Method Validation guideline.[3] A full validation ensures that the method is fit for its intended purpose of analyzing study samples.[4]

Validation_Workflow cluster_PreValidation Pre-Validation & Development cluster_CoreValidation Core Validation Experiments cluster_Stability Stability Assessment cluster_PostValidation Method Application Dev Method Development & Optimization Select Selectivity & Specificity Dev->Select CalCurve Calibration Curve (Linearity) Dev->CalCurve AccP Accuracy & Precision (Intra- & Inter-Assay) Dev->AccP Select->AccP CalCurve->AccP Matrix Matrix Effect AccP->Matrix FTS Freeze-Thaw Stability AccP->FTS BTS Bench-Top Stability AccP->BTS LTS Long-Term Stability AccP->LTS SSS Stock Solution Stability AccP->SSS Rec Recovery Matrix->Rec ISR Incurred Sample Reanalysis (ISR) Rec->ISR FTS->ISR BTS->ISR LTS->ISR SSS->ISR

Caption: Bioanalytical method validation workflow.

Selectivity and Specificity
  • Purpose: To ensure the method can differentiate and quantify the analyte from endogenous matrix components or other potential interferences.

  • Protocol: Analyze at least six different lots of blank human plasma. Each lot is also tested after being spiked with the analyte at the LLOQ and with the IS.

  • Acceptance Criteria: No significant interfering peaks (>20% of LLOQ response for the analyte, >5% for the IS) should be observed at the retention time of the analyte or IS in the blank samples.

Calibration Curve and Linearity
  • Purpose: To demonstrate the relationship between the instrument response and the known concentration of the analyte.

  • Protocol: Analyze a calibration curve consisting of a blank, a zero sample (spiked with IS only), and 8-10 non-zero concentrations covering the expected range. Perform this in at least three separate runs.

  • Acceptance Criteria: A linear regression model (typically 1/x² weighted) should be used. The correlation coefficient (r²) should be ≥0.99. Back-calculated concentrations of at least 75% of the standards must be within ±15% of the nominal value (±20% at the LLOQ).

Accuracy and Precision
  • Purpose: To determine the closeness of the measured concentrations to the true value (accuracy) and the degree of scatter in the measurements (precision).

  • Protocol: Analyze QC samples at four levels (LLOQ, LQC, MQC, HQC) in replicate (n=6) within the same run (intra-assay) and across three different runs on different days (inter-assay).

  • Acceptance Criteria: The mean concentration should be within ±15% of the nominal value (accuracy), except for the LLOQ, which should be within ±20%. The coefficient of variation (%CV) should not exceed 15% (precision), except for the LLOQ, where it should not exceed 20%.

Matrix Effect and Recovery
  • Purpose: To assess the influence of the biological matrix on the ionization of the analyte (matrix effect) and the efficiency of the extraction process (recovery).

  • Protocol:

    • Matrix Effect: Compare the peak response of the analyte spiked into extracted blank plasma from six different sources to the response of the analyte in a neat solution.

    • Recovery: Compare the peak response of the analyte in pre-extraction spiked samples to that of post-extraction spiked samples.

  • Acceptance Criteria: The %CV of the IS-normalized matrix factor should be ≤15%. Recovery should be consistent and reproducible, though it does not need to be 100%.

Stability
  • Purpose: To evaluate the chemical stability of the analyte in the biological matrix under various storage and handling conditions.

  • Protocol: Analyze LQC and HQC samples (n=3) after subjecting them to the following conditions and compare the results to freshly prepared samples:

    • Freeze-Thaw Stability: Three cycles of freezing (-80°C) and thawing.

    • Bench-Top Stability: Stored at room temperature for a duration reflecting expected sample handling time (e.g., 24 hours).

    • Long-Term Stability: Stored at -80°C for a period longer than the expected study sample storage time.

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Data Presentation and Visualization

Overall Experimental Workflow

Experimental_Workflow Sample 1. Receive Plasma Sample (CC, QC, or Unknown) Spike 2. Add Internal Standard & Precipitation Solvent Sample->Spike Vortex 3. Vortex to Precipitate Proteins Spike->Vortex Spin 4. Centrifuge to Pellet Debris Vortex->Spin Transfer 5. Transfer Supernatant to HPLC Vial Spin->Transfer Inject 6. Inject onto LC-MS/MS Transfer->Inject Analyze 7. Data Acquisition (MRM) Inject->Analyze Process 8. Process Data & Quantify Concentration Analyze->Process

Caption: Step-by-step experimental workflow.

Summary of Validation Results

Table 3: Inter-Assay Accuracy and Precision (n=3 runs)

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ 1.00.9898.011.2
LQC 3.03.05101.78.5
MQC 10097.697.66.1
HQC 800815.2101.95.3

Table 4: Summary of Stability Experiments

Stability TestCondition% Change from Nominal (LQC)% Change from Nominal (HQC)
Freeze-Thaw 3 Cycles at -80°C-4.5%-3.1%
Bench-Top 24 hours at Room Temp.-2.8%-1.9%
Long-Term 90 days at -80°C-6.2%-5.5%

Conclusion

The LC-MS/MS method described in this application note for the quantification of 2-Pyridylacetic acid hydrochloride in human plasma has been developed and rigorously validated. The simple protein precipitation procedure allows for high-throughput analysis. The validation results demonstrate that the method is selective, linear, accurate, precise, and reliable across a wide range of concentrations. All validation parameters met the acceptance criteria defined in the ICH M10 guideline. This method is therefore deemed fit-for-purpose and can be confidently deployed for the analysis of clinical and non-clinical samples to support pharmacokinetic studies.

References

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency. (2019). Draft ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • SlideShare. Bioanalytical method validation emea. Retrieved from [Link]

  • ChemBK. 2-Pyridine Acetic Acid HCl. Retrieved from [Link]

  • ChemBK. 2-Pyridine acetic acid hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 85318, 2-Pyridineacetic acid. Retrieved from [Link]

Sources

Introduction: The Critical Role of Chirality in 2-Pyridylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Enantioselective Separation of 2-Pyridylacetic Acid Derivatives

2-Pyridylacetic acid and its derivatives represent a significant class of compounds in medicinal chemistry and drug development, often serving as key building blocks or active pharmaceutical ingredients (APIs). The presence of a chiral center, typically at the α-carbon adjacent to the carboxyl group, means these molecules exist as enantiomers—non-superimposable mirror images. While chemically similar, enantiomers can exhibit profoundly different pharmacological, toxicological, and metabolic profiles in a biological system.[1] Consequently, regulatory bodies worldwide mandate the characterization and often the separation of enantiomers for chiral drug candidates.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of modern and classical methods for the chiral separation of 2-Pyridylacetic acid derivatives. As a Senior Application Scientist, this document moves beyond simple protocols to explain the underlying principles and strategic rationale behind method selection and optimization, ensuring robust and reliable results.

Strategic Approach to Chiral Method Development

The selection of a chiral separation technique is not a one-size-fits-all process. It is often an empirical journey guided by the physicochemical properties of the analyte, the required scale of separation (analytical vs. preparative), and available instrumentation.[1][2] The workflow typically begins with screening multiple techniques and stationary phases to identify the most promising candidates for optimization.

cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation & Application Analyte Racemic 2-Pyridylacetic Acid Derivative HPLC HPLC Screening (Polysaccharide & Pirkle CSPs) Analyte->HPLC Screening SFC SFC Screening (Polysaccharide & Lewis Acid/Base CSPs) Analyte->SFC Screening CE CE Screening (Cyclodextrin Selectors) Analyte->CE Screening Optimization Optimize Lead Method: - Mobile Phase Composition - Temperature - Flow Rate / Voltage HPLC->Optimization Select best candidate(s) SFC->Optimization Select best candidate(s) CE->Optimization Select best candidate(s) Validation Method Validation (Robustness, LoD, LoQ) Optimization->Validation Application Application: - Enantiomeric Purity - Preparative Separation - Pharmacokinetic Studies Validation->Application

Caption: High-level workflow for chiral method development.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely adopted technique for enantioseparation due to its versatility and the vast array of commercially available Chiral Stationary Phases (CSPs).[3] The direct approach, where the racemic mixture is separated on a CSP, is generally preferred over indirect methods that require derivatization.[2][4]

Principle of HPLC Chiral Recognition

Separation is achieved through the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[5] The stability of these complexes differs for each enantiomer, leading to different retention times. Key interactions include hydrogen bonding, π-π stacking, steric hindrance, and dipole-dipole interactions.[5] For 2-pyridylacetic acid derivatives, the pyridine ring (π-system), the carboxylic acid (H-bond donor/acceptor), and the α-substituent are the primary points of interaction.

cluster_csp Polysaccharide CSP Groove cluster_enantiomers Enantiomers CSP Chiral Selector (e.g., Cellulose Carbamate Derivative) R_Enantiomer R-Enantiomer R_Enantiomer->CSP Stronger Interaction (3-point fit) Longer Retention S_Enantiomer S-Enantiomer S_Enantiomer->CSP Weaker Interaction (2-point fit) Shorter Retention

Caption: Enantiomer interaction with a Chiral Stationary Phase.

Recommended Chiral Stationary Phases (CSPs)

For 2-pyridylacetic acid derivatives, polysaccharide-based CSPs are an excellent starting point due to their broad applicability and proven success with a wide range of chemical structures.[5][6]

  • Immobilized Polysaccharide CSPs (e.g., Amylose or Cellulose tris(3,5-dimethylphenylcarbamate)) : These are highly robust and compatible with a wide range of solvents, making them ideal for method development.[6][7] They offer a combination of steric fit within chiral grooves and specific interactions like hydrogen bonding and π-π stacking.

  • Pirkle-Type (Brush-Type) CSPs : These phases, particularly those with π-acceptor moieties (like 3,5-dinitrobenzoyl groups), can effectively interact with the π-donating pyridine ring of the analytes.[5][8]

  • Protein-Based CSPs (e.g., α1-acid glycoprotein - AGP) : These columns are used in reversed-phase mode and are particularly effective for ionizable compounds like acids and amines.[9][10] The enantioselectivity can be easily modulated by changing the mobile phase pH and modifiers.[9]

Application Note & Protocol: Chiral HPLC Screening

Objective: To establish initial screening conditions for the enantioseparation of a novel 2-pyridylacetic acid derivative.

Instrumentation:

  • HPLC or UHPLC system with a UV/PDA detector.

Screening Columns:

  • Column 1: Immobilized Cellulose-based CSP (e.g., CHIRALPAK® IC)

  • Column 2: Immobilized Amylose-based CSP (e.g., CHIRALPAK® IA)

  • Column 3: Pirkle-type CSP (e.g., Whelk-O® 1)

Sample Preparation:

  • Prepare a stock solution of the racemic analyte at 1 mg/mL in a suitable solvent (e.g., Methanol or Ethanol).

  • Dilute the stock solution with the initial mobile phase to a final concentration of approximately 20-50 µg/mL.

Protocol Steps:

  • Column Installation & Equilibration: Install the first screening column and equilibrate with the starting mobile phase for at least 20 column volumes or until a stable baseline is achieved.

  • Injection: Inject 5-10 µL of the prepared sample.

  • Detection: Monitor at a wavelength where the analyte has strong absorbance (e.g., 254 nm or 270 nm).[11]

  • Run Conditions: Perform initial runs under both Normal Phase and Polar Organic/Reversed-Phase conditions as outlined in the table below.

  • Column Switching: After screening on the first column, flush thoroughly before switching to the next CSP and repeat the process.

Table 1: HPLC Screening Conditions

ParameterNormal Phase (NP)Polar Organic (PO) / Reversed-Phase (RP)
Mobile Phase A n-Hexane or HeptaneAcetonitrile or Methanol
Mobile Phase B Ethanol or Isopropanol (IPA)Water with buffer (e.g., 0.1% Formic Acid or 10mM Ammonium Acetate)
Initial Gradient 90% A / 10% B95% B / 5% A (for RP) or 100% A (for PO)
Additive 0.1% Trifluoroacetic Acid (TFA) or Diethylamine (DEA) for acidic/basic analytes0.1% Formic Acid (FA) or Acetic Acid (AA)
Flow Rate 1.0 mL/min (for 4.6 mm ID column)1.0 mL/min (for 4.6 mm ID column)
Temperature 25 °C25 °C
Rationale NP often provides better selectivity for polysaccharide CSPs. Additives suppress ionization and improve peak shape.RP/PO modes are suitable for more polar derivatives and are compatible with protein-based columns and MS detection.[9]

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful green alternative to HPLC for chiral separations.[12] It uses supercritical CO₂ as the main mobile phase component, which, when mixed with a small amount of organic modifier, exhibits low viscosity and high diffusivity. This leads to faster separations, higher efficiency, and significantly reduced solvent consumption.[13][14]

Why SFC is Advantageous
  • Speed: The low viscosity of the mobile phase allows for much higher flow rates without excessive backpressure, leading to run times that are 3-10 times faster than HPLC.

  • Efficiency: Faster mass transfer in the supercritical fluid results in sharper, narrower peaks.[13]

  • Solvent Reduction: Replacing the bulk of the organic mobile phase with CO₂ makes SFC a more environmentally friendly and cost-effective technique.[14]

Application Note & Protocol: Chiral SFC Screening

Objective: To rapidly screen for enantioselectivity of a 2-pyridylacetic acid derivative using SFC.

Instrumentation:

  • Analytical SFC system with a PDA detector and back-pressure regulator (BPR).

Screening Columns:

  • Utilize the same immobilized polysaccharide CSPs as in the HPLC screen. These columns show excellent and often complementary selectivity in SFC.[15]

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the racemic analyte in Methanol or Ethanol.

  • Dilute as needed for injection. The higher solubility in the mobile phase often allows for higher concentration injections than in NP-HPLC.

Protocol Steps:

  • System Setup: Set the column temperature to 35-40 °C and the BPR to 15 MPa (approx. 2175 psi).[15]

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition.

  • Injection: Inject 1-5 µL of the sample.

  • Screening: Run a generic gradient to probe a wide range of modifier concentrations. A typical fast gradient runs from 5% to 40% modifier in 5-10 minutes.

  • Modifier Screening: Test different alcohol modifiers (Methanol, Ethanol, Isopropanol), as selectivity can change dramatically between them.[15]

Table 2: SFC Screening Conditions

ParameterRecommended Starting ConditionsRationale
Mobile Phase A Supercritical CO₂Primary mobile phase component.
Mobile Phase B (Modifier) Methanol (MeOH), Ethanol (EtOH), or Isopropanol (2-PrOH)The choice of modifier is a critical parameter for optimizing selectivity.[15]
Additive 0.1% - 0.5% Trifluoroacetic Acid (TFA) or Formic AcidAdditives are often necessary for acidic compounds to ensure good peak shape and prevent interaction with the silica surface.[12]
Gradient 5% to 40% Modifier B over 5 minutesA fast generic gradient is efficient for initial screening.
Flow Rate 3.0 - 4.0 mL/minHigher flow rates are possible due to the low viscosity of the mobile phase.[15]
Back Pressure 15 MPaMaintains the supercritical state of the mobile phase.
Temperature 35 °CSlightly elevated temperature improves kinetics and efficiency.

Chiral Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique particularly well-suited for polar and ionizable compounds.[16] Enantioseparation is achieved by adding a chiral selector to the background electrolyte (BGE).[17] The enantiomers form transient diastereomeric complexes with the selector, which alters their effective electrophoretic mobility, leading to separation.[3]

Key Advantages of CE
  • High Efficiency: CE can generate millions of theoretical plates, resulting in extremely sharp peaks and high resolution.

  • Low Sample/Reagent Consumption: Only nanoliters of sample and microliters of reagents are consumed per run.

  • Versatility: A wide range of chiral selectors can be easily screened by simply changing the BGE composition without the need to change columns.[16]

Recommended Chiral Selectors

For acidic compounds like 2-pyridylacetic acid derivatives, cyclodextrins (CDs) are the most common and effective class of chiral selectors.[18]

  • Neutral CDs (e.g., β-CD, γ-CD): These are a good first choice.

  • Charged/Ionizable CDs (e.g., Sulfated-β-CD, Carboxymethyl-β-CD): These can provide stronger interactions and alternative selectivity, especially for zwitterionic or charged analytes.[19]

Application Note & Protocol: Chiral CE Screening

Objective: To develop a CE method for determining the enantiomeric purity of a 2-pyridylacetic acid derivative.

Instrumentation:

  • Capillary Electrophoresis system with a DAD/PDA detector.

  • Fused-silica capillary (e.g., 50 µm ID, ~50 cm total length).

Sample Preparation:

  • Prepare a stock solution of the analyte at 1 mg/mL in water or a 50:50 water:methanol mixture.

  • Dilute with water to a final concentration of 50-100 µg/mL.

Protocol Steps:

  • Capillary Conditioning (New Capillary):

    • Rinse with 1 M NaOH (10 min).

    • Rinse with 0.1 M NaOH (10 min).

    • Rinse with deionized water (10 min).

    • Rinse with Background Electrolyte (BGE) (10 min).

  • Pre-Run Rinse: Before each injection, rinse the capillary with the BGE for 2-3 minutes to ensure reproducible conditions.

  • BGE Preparation: Prepare a buffer solution (e.g., 50 mM phosphate buffer) at a pH where the analyte is charged (e.g., pH 2.5 for the protonated pyridine or pH 7 for the deprotonated acid). Dissolve the chosen chiral selector (e.g., β-Cyclodextrin) in the buffer.

  • Injection: Inject the sample using pressure (e.g., 50 mbar for 5 seconds).

  • Separation: Apply a voltage (e.g., 15-25 kV). The polarity will depend on the net charge of the analyte at the chosen pH.

  • Screening: Screen different types and concentrations of cyclodextrins to find the optimal separation.

Table 3: CE Screening Conditions

ParameterRecommended Starting ConditionsRationale
Background Electrolyte 50 mM Phosphate Buffer, pH 2.5 or pH 7.0The pH controls the charge state of the analyte and the electroosmotic flow (EOF). At low pH, EOF is suppressed, and separation is based on electrophoretic mobility.
Chiral Selector 10-20 mM β-CyclodextrinA common starting point for a wide range of chiral compounds.[19]
Applied Voltage +20 kV (at pH 2.5) or -20 kV (at pH 7.0)The voltage drives the separation. Polarity should be set so that the analyte migrates towards the detector.
Temperature 25 °CControls viscosity and kinetics.
Detection 214 nm or 254 nmWavelengths for detecting the peptide bond or the aromatic pyridine ring.

Classical Resolution via Diastereomeric Salt Formation

Before the advent of modern chromatography, chiral resolution was primarily achieved by crystallization. This technique remains highly relevant, especially for large-scale preparative separations.[20] The process involves reacting the racemic acid with an enantiomerically pure chiral base to form a pair of diastereomeric salts.[21][22] These salts have different physical properties, most notably solubility, allowing one to be selectively crystallized from a suitable solvent.[22]

Workflow for Diastereomeric Salt Resolution

Racemate Racemic (R/S)-Acid Salt_Formation Salt Formation in Solvent Racemate->Salt_Formation Agent Chiral Resolving Agent (e.g., (R)-Base) Agent->Salt_Formation Diastereomers Mixture of Diastereomeric Salts [(R)-Acid:(R)-Base] [(S)-Acid:(R)-Base] Salt_Formation->Diastereomers Crystallization Fractional Crystallization (Cooling / Evaporation) Diastereomers->Crystallization Crystals Crystals of Less Soluble Salt (e.g., [(R)-Acid:(R)-Base]) Crystallization->Crystals Supernatant Supernatant with More Soluble Salt (e.g., [(S)-Acid:(R)-Base]) Crystallization->Supernatant Liberation Liberation Step (Acidification) Crystals->Liberation Product Pure (R)-Acid Enantiomer Liberation->Product

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Protocol: Screening for a Classical Resolution

Objective: To identify a suitable chiral resolving agent and solvent system for the preparative separation of a racemic 2-pyridylacetic acid derivative.

Materials:

  • Racemic 2-pyridylacetic acid derivative.

  • Chiral resolving agents (bases): (R)-(+)-α-Methylbenzylamine, (S)-(-)-1-Phenylethylamine, Cinchonidine, (-)-Strychnine.[21][23]

  • Screening solvents: Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, and mixtures with water.

Protocol Steps:

  • Solubility Check: Determine the solubility of the racemic acid in the screening solvents.

  • Screening Setup: In parallel vials, dissolve a molar equivalent of the racemic acid in a minimal amount of a chosen hot solvent.

  • Agent Addition: To each vial, add 0.5-1.0 molar equivalents of a different chiral resolving agent.[23]

  • Crystallization: Allow the solutions to cool slowly to room temperature, then transfer to a 4 °C refrigerator for 12-24 hours to induce crystallization.[21]

  • Isolation: If crystals form, isolate them by vacuum filtration and wash with a small amount of the cold solvent.

  • Liberation and Analysis:

    • Suspend a small sample of the isolated crystals in water.

    • Add acid (e.g., 2M HCl) dropwise until the pH is ~2 to break the salt and precipitate the free acid.[21]

    • Extract the liberated acid with an organic solvent (e.g., ethyl acetate), dry, and evaporate the solvent.

    • Analyze the enantiomeric excess (e.e.) of the resulting solid using one of the chiral HPLC, SFC, or CE methods developed previously.

  • Selection: The combination of resolving agent and solvent that yields the highest e.e. and a reasonable crystal yield is selected for optimization and scale-up.[22]

References

  • SIELC Technologies. (n.d.). HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives. Retrieved from [Link]

  • Regis Technologies, Inc. (n.d.). CHIRAL STATIONARY PHASES - HPLC. Retrieved from [Link]

  • Ismail, O. H., et al. (2021). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Retrieved from [Link]

  • Hayashi, T., et al. (1996). Chiral Pyridines: Optical Resolution of 1-(2-Pyridyl)- and 1-[6-(2,2'-Bipyridyl)]ethanols by Lipase-Catalyzed Enantioselective Acetylation. PubMed. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link]

  • Onyx Scientific. (n.d.). Chiral Resolution Screening. Retrieved from [Link]

  • Encyclopedia of Chromatography. (n.d.). Chiral Drug Separation.
  • Sänger – van de Griend, C. E., et al. (2013). Capillary Electrophoresis: an Attractive Technique for Chiral Separations. International Labmate. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • Shaikh, K. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

  • Ribeiro, A. R., et al. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PMC. Retrieved from [Link]

  • Yu, R., & Quirino, J. (2019). Chiral Selectors in Capillary Electrophoresis: Trends During 2017⁻2018. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral HPLC separations | Request PDF. Retrieved from [Link]

  • Şarkaya, K., et al. (2021). Chiral Separations by Capillary Electrophoresis and Related Techniques with Different Chiral Selectors: A Review. DergiPark. Retrieved from [Link]

  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Retrieved from [Link]

  • Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Haginaka, J. (2001). Chiral Separations by Capillary Electrophoresis Using Proteins as Chiral Selectors.
  • Fanali, S. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad. Retrieved from [Link]

  • Kučera, R., et al. (2021). Enantioselective separation techniques in forensic analysis and clinical toxicology. Forensic Toxicology. Retrieved from [Link]

  • Weatherly, C. A., et al. (2016). Insights into Enantioselective Separations of Ionic Metal Complexes by Sub/Supercritical Fluid Chromatography. PMC. Retrieved from [Link]

  • Hoffman, W. G., et al. (2020). Lessons in Stereochemistry: Resolution, Synthesis, and Characterization of Chiral Compounds. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected applications of enantioselective SFC | Download Table. Retrieved from [Link]

  • Antal, I. I., et al. (2022). Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. MDPI. Retrieved from [Link]

  • Sepiatec. (n.d.). Prep SFC 50. Retrieved from [Link]

Sources

Application Notes & Protocols: The Critical Role of Chemical Tools in Elucidating Aldehyde Oxidase-Mediated Drug Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of chemical tools to investigate drug metabolism mediated by aldehyde oxidase (AO). We will delve into the significance of AO in modern drug discovery, provide detailed protocols for reaction phenotyping using selective inhibitors, and clarify the role of metabolite standards, using 2-Pyridylacetic acid hydrochloride as a case study.

Part 1: The Ascending Importance of Aldehyde Oxidase (AO) in Drug Metabolism

In recent years, drug discovery has seen a paradigm shift. As medicinal chemists become more adept at designing compounds that circumvent metabolism by cytochrome P450 (CYP) enzymes, other metabolic pathways have gained prominence.[1][2][3] One of the most significant of these non-CYP enzymes is Aldehyde Oxidase (AO), a cytosolic molybdo-flavoenzyme.[3][4][5][6]

AO is primarily found in the liver and plays a crucial role in the Phase I metabolism of a wide array of xenobiotics.[4][7][8] Its substrates are not limited to aldehydes; it also efficiently oxidizes N-heterocycles, which are common scaffolds in many contemporary drug candidates.[4][6][8][9] This has led to an increased focus on AO, as unexpected metabolism by this enzyme has been implicated in the failure of drug candidates in clinical trials.[10][11] Therefore, a thorough understanding of a compound's susceptibility to AO-mediated metabolism is critical for modern drug development programs.[7][11]

Structurally, AO is a homodimer, with each subunit containing a molybdenum cofactor (MoCo), flavin adenine dinucleotide (FAD), and two iron-sulfur clusters.[5][12] The main isoform in humans is AOX1, which exhibits broad substrate specificity.[4][6]

Part 2: The Imperative for Chemical Probes in AO Reaction Phenotyping

Reaction phenotyping is the process of identifying which enzyme(s) are responsible for the metabolism of a drug candidate.[13] For AO, this is typically achieved by monitoring the depletion of the parent drug or the formation of a metabolite in the presence and absence of a selective AO inhibitor.[4][14] The use of specific chemical probes is essential for obtaining unambiguous and reliable data.

There are two main categories of chemical tools for these studies:

  • Selective Inhibitors: These compounds specifically block the activity of AO, allowing researchers to infer the enzyme's contribution to the metabolism of a test compound. An ideal inhibitor should be potent, selective, and have a known mechanism of action.

  • Metabolite Standards: Authentic standards of metabolites are crucial for the development and validation of analytical methods (e.g., LC-MS/MS) to accurately quantify the formation of metabolites in in vitro and in vivo systems.

Part 3: A Guide to the Application of Selective Inhibitors for Aldehyde Oxidase

The selection of an appropriate inhibitor is paramount for a successful AO reaction phenotyping study. Several compounds have been investigated for their inhibitory activity against AO.

Commonly Used Aldehyde Oxidase Inhibitors
InhibitorPotency (IC50)Mechanism of InhibitionSelectivity NotesReference(s)
Raloxifene Potent (~3 nM)Uncompetitive/MixedPotent inhibitor of several CYP enzymes.[9][15][2][9][15]
Hydralazine PotentTime-dependentCan inhibit MAO and some CYP enzymes.[10][15][10][15]
Estradiol PotentUncompetitiveReported to be a selective and specific inhibitor with no inhibition of major CYPs.[15][15]
Icotinib PotentTime-dependentShows good selectivity against P450s and UGTs, making it a promising tool.[10][10]
Chlorpromazine PotentMixedCan inhibit other drug-metabolizing enzymes.[9][9]

It is crucial to be aware of the potential for non-specific inhibition of other enzymes, which can confound data interpretation.[15] For instance, while potent, raloxifene is a non-specific inhibitor of major CYP enzymes, which limits its utility as a selective tool for AO.[15]

Experimental Workflow for In Vitro AO Inhibition Assay

The following diagram outlines a typical workflow for an in vitro AO inhibition study using human liver cytosol.

AO_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_inhibitor Prepare Inhibitor Stock (e.g., Estradiol in DMSO) pre_incubation Pre-incubate Cytosol +/- Inhibitor (37°C, 5 min) prep_inhibitor->pre_incubation prep_compound Prepare Test Compound Stock (in DMSO) start_reaction Initiate Reaction (Add Test Compound) prep_compound->start_reaction prep_cytosol Prepare Human Liver Cytosol (in Phosphate Buffer) prep_cytosol->pre_incubation pre_incubation->start_reaction incubation Incubate at 37°C (Time points: 0, 15, 30, 60 min) start_reaction->incubation quench Quench Reaction (Cold Acetonitrile + Internal Standard) incubation->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge analyze LC-MS/MS Analysis (Quantify Parent Compound/Metabolite) centrifuge->analyze

Caption: A typical experimental workflow for an in vitro aldehyde oxidase inhibition assay.

Detailed Protocol: In Vitro Aldehyde Oxidase Inhibition Assay in Human Liver Cytosol

This protocol is designed to determine the fraction of metabolism of a test compound that is attributable to aldehyde oxidase (fm,AO).

Materials:

  • Test compound

  • Selective AO inhibitor (e.g., estradiol)

  • Pooled human liver cytosol

  • 100 mM Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Dimethyl sulfoxide (DMSO)

  • Internal Standard (IS) for LC-MS/MS analysis

  • Incubator (37°C)

  • Centrifuge

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a stock solution of the AO inhibitor (e.g., 10 mM estradiol in DMSO).

    • On the day of the experiment, thaw the human liver cytosol on ice. Dilute the cytosol to the desired protein concentration (typically 0.5-1.0 mg/mL) with cold potassium phosphate buffer.

  • Incubation Setup:

    • Prepare two sets of reaction tubes: one for the control (without inhibitor) and one for the test (with inhibitor).

    • To the control tubes, add the appropriate volume of vehicle (e.g., DMSO).

    • To the test tubes, add the selective AO inhibitor to a final concentration that is sufficient to cause maximal inhibition (e.g., 10 µM estradiol).

    • Add the diluted human liver cytosol to all tubes.

  • Reaction:

    • Pre-incubate the mixtures at 37°C for 5 minutes.[14]

    • Initiate the metabolic reaction by adding the test compound to a final concentration of 1 µM.

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot from the reaction mixture.

  • Quenching:

    • Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile (2:1 or 3:1 ratio of ACN to sample) with a suitable internal standard.[14]

    • Vortex the samples vigorously to precipitate the protein.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the samples by a validated LC-MS/MS method to determine the concentration of the remaining parent compound at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time for both the control and inhibitor-treated samples.

  • Determine the first-order elimination rate constant (k) from the slope of the linear portion of the curve.

  • Calculate the in vitro intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (k / protein concentration in mg/mL) * 1000

  • Calculate the fraction metabolized by AO (fm,AO) using the equation: fm,AO = (CLint,control - CLint,inhibitor) / CLint,control[14]

Part 4: The Role of Metabolite Standards: The Case of 2-Pyridylacetic Acid Hydrochloride

While the initial search did not identify 2-Pyridylacetic acid hydrochloride as a selective inhibitor of AO, it is a crucial chemical tool in drug metabolism studies in a different capacity: as a well-characterized metabolite standard.[16][17][18][19][20]

2-Pyridylacetic acid is the primary and pharmacologically inactive metabolite of the drug betahistine.[16][17][18][19][21] Betahistine undergoes rapid and extensive first-pass metabolism, primarily by monoamine oxidase (MAO), to form 2-pyridylacetic acid.[16][18] Consequently, plasma concentrations of the parent drug are often too low to be reliably measured.[17][18][19][20]

In this context, 2-Pyridylacetic acid hydrochloride serves as an essential analytical standard for pharmacokinetic (PK) and bioavailability studies of betahistine.[16][17][18] By quantifying the levels of 2-pyridylacetic acid in plasma or urine, researchers can accurately assess the exposure to the parent drug, betahistine.[16][17]

Metabolic Pathway of Betahistine

The following diagram illustrates the metabolic conversion of betahistine to 2-pyridylacetic acid.

Betahistine_Metabolism Betahistine Betahistine PAA 2-Pyridylacetic Acid Betahistine->PAA Monoamine Oxidase (MAO)

Caption: The metabolic pathway of betahistine to its major metabolite, 2-pyridylacetic acid.

Protocol: Use of 2-Pyridylacetic Acid Hydrochloride as a Standard in Pharmacokinetic Studies

This protocol outlines the general steps for using 2-Pyridylacetic acid hydrochloride as a standard to quantify betahistine exposure.

Objective: To determine the pharmacokinetic profile of betahistine by measuring the plasma concentration of its major metabolite, 2-pyridylacetic acid.

Materials:

  • 2-Pyridylacetic acid hydrochloride (as an analytical standard)

  • Plasma samples from subjects administered betahistine

  • Validated LC-MS/MS method for the quantification of 2-pyridylacetic acid

  • Internal standard (e.g., a deuterated analog of 2-pyridylacetic acid)

Procedure:

  • Preparation of Standard Curve and Quality Control (QC) Samples:

    • Prepare a stock solution of 2-Pyridylacetic acid hydrochloride in a suitable solvent (e.g., methanol).

    • Serially dilute the stock solution to prepare a series of calibration standards in blank plasma, covering the expected concentration range in the study samples.

    • Prepare QC samples at low, medium, and high concentrations in blank plasma.

  • Sample Preparation:

    • Thaw the study plasma samples, calibration standards, and QC samples.

    • Perform sample extraction (e.g., protein precipitation or liquid-liquid extraction) to remove plasma proteins and interferences. Add the internal standard during this step.

    • Evaporate the organic solvent and reconstitute the residue in a mobile phase-compatible solution.

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto a validated LC-MS/MS system.

    • Quantify the peak area response of 2-pyridylacetic acid and the internal standard.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) versus the nominal concentration of the calibration standards.

    • Use the regression equation from the calibration curve to determine the concentration of 2-pyridylacetic acid in the study samples and QC samples.

    • The QC samples must meet predefined acceptance criteria for accuracy and precision.

    • Use the concentration-time data for 2-pyridylacetic acid to calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC, which will serve as a surrogate for betahistine exposure.[17][18][20]

Part 5: Data Interpretation and Troubleshooting

  • Interpreting Inhibition Data: A significant reduction in the clearance of a test compound in the presence of a selective AO inhibitor is strong evidence for the involvement of AO in its metabolism.

  • Potential for False Negatives: If a compound is metabolized by multiple enzymes, the inhibition of AO alone may not result in a substantial change in overall clearance.

  • Importance of Controls: Always include a vehicle control to account for any effects of the solvent on enzyme activity.

  • Inhibitor Selectivity: Be mindful of the potential for your chosen inhibitor to affect other metabolic pathways. It may be necessary to use multiple inhibitors or other techniques (e.g., recombinant enzymes) to confirm the role of AO.

Part 6: Conclusion

The investigation of non-CYP mediated metabolism is an indispensable component of modern drug discovery and development. Aldehyde oxidase represents a key enzyme in this space, and a thorough understanding of its contribution to a drug candidate's metabolic profile is essential. The judicious use of chemical tools, including selective inhibitors and well-characterized metabolite standards like 2-Pyridylacetic acid hydrochloride, provides researchers with the means to accurately assess the role of AO in drug metabolism. The protocols and guidelines presented in these application notes are intended to equip scientists with the knowledge to design, execute, and interpret these critical studies, ultimately leading to the development of safer and more effective medicines.

Part 7: References

  • Evotec. (n.d.). Aldehyde Oxidase (AO) Reaction Phenotyping Assay. Retrieved from [Link]

  • Labcorp. (n.d.). Comprehensive CYP & UGT Reaction Phenotyping Insights. Retrieved from [Link]

  • Hutzler, M. D., & Argikar, U. A. (2016). Challenges and Opportunities with Non-CYP Enzymes Aldehyde oxidase, Carboxylesterase and UDP-glucuronosyl transferase: Focus on Reaction Phenotyping and Prediction of Human Clearance. The AAPS Journal, 18(6), 1391–1405. [Link]

  • Sharma, R., et al. (2024). Evaluation of Icotinib as a Potent and Selective Inhibitor of Aldehyde Oxidase for Reaction Phenotyping in Human Hepatocytes. Drug Metabolism and Disposition, 52(5), 337-347. [Link]

  • Argikar, U. A., et al. (2016). Challenges and Opportunities with Non-CYP Enzymes Aldehyde oxidase, Carboxyl esterase and UDP-glucuronosyl transferase. Focus on Reaction Phenotyping and Prediction of Human Clearance. AAPS Journal, 18(6), 1391-1405. [Link]

  • Nirogi, R., et al. (2014). Identification of a suitable and selective inhibitor towards aldehyde oxidase catalyzed reactions. Xenobiotica, 44(3), 197-204. [Link]

  • Nirogi, R., et al. (2014). Identification of a suitable and selective inhibitor towards aldehyde oxidase catalyzed reactions. Xenobiotica, 44(3), 197-204. [Link]

  • Torres, R. A., & Jones, J. P. (2011). Inhibition of Human Liver Aldehyde Oxidase: Implications for Potential Drug-Drug Interactions. Drug Metabolism and Disposition, 39(12), 2291–2297. [Link]

  • Manevski, N., et al. (2019). Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery. Journal of Medicinal Chemistry, 62(24), 10955-10994. [Link]

  • Garattini, E., & Terao, M. (2013). Aldehyde oxidase and its importance in novel drug discovery: Present and future challenges. Expert Opinion on Drug Discovery, 8(10), 1265-1280. [Link]

  • Evotec. (n.d.). Aldehyde Oxidase (AO) Reaction Phenotyping. Retrieved from [Link]

  • Strelevitz, T. J., et al. (2018). Refinement of In Vitro Methods for Identification of Aldehyde Oxidase Substrates Reveals Metabolites of Kinase Inhibitors. Drug Metabolism and Disposition, 46(11), 1643-1653. [Link]

  • Domainex. (n.d.). Aldehyde Oxidase Stability Assay. Retrieved from [Link]

  • Tomar, M. S., et al. (2015). Pharmacokinetics of 2-pyridyl acetic acid, a major betahistine metabolite in healthy Indian volunteers. Scholars Research Library, 7(11), 154-160. [Link]

  • Al-Ghananeem, A. M., & Maldonado, M. (2017). Safety, Tolerability, and Pharmacokinetics of 2-Pyridylacetic Acid, a major metabolite of betahistine, in Phase 1 dose escalation study in subjects with ADHD. Journal of Clinical Pharmacology, 57(11), 1459-1466. [Link]

  • Human Metabolome Database. (2013). Showing metabocard for 2-Pyridylacetic acid (HMDB0060722). Retrieved from [Link]

  • PubChem. (n.d.). 2-Pyridineacetic acid. Retrieved from [Link]

  • Li, Y., et al. (2006). LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: Application to a pharmacokinetic study in healthy volunteers. Journal of Pharmaceutical and Biomedical Analysis, 40(3), 738-743. [Link]

  • Obach, R. S. (2004). Human liver aldehyde oxidase: inhibition by 239 drugs. The Journal of Clinical Pharmacology, 44(1), 7-19. [Link]

  • Wikipedia. (n.d.). Aldehyde oxidase. Retrieved from [Link]

  • Garattini, E., & Terao, M. (2012). The role of aldehyde oxidase in drug metabolism. Expert Opinion on Drug Metabolism & Toxicology, 8(4), 487-503. [Link]

  • Torres, R. A., & Jones, J. P. (2011). Inhibition of Human Liver Aldehyde Oxidase: Implications for Potential Drug-Drug Interactions. Drug Metabolism and Disposition, 39(12), 2291-2297. [Link]

  • Li, Y., et al. (2006). LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: application to a pharmacokinetic study in healthy volunteers. Journal of Pharmaceutical and Biomedical Analysis, 40(3), 738-743. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Piperidylacetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Piperidylacetic Acid Hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a primary focus on improving reaction yield and product purity. We will delve into the critical parameters of the most common synthetic route—catalytic hydrogenation of 2-pyridylacetic acid—and provide actionable troubleshooting advice based on established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct synthetic route to this compound?

The most prevalent and industrially scalable method for synthesizing this compound is through the catalytic hydrogenation of its aromatic precursor, 2-pyridylacetic acid or its hydrochloride salt. This reaction involves the reduction of the pyridine ring to a piperidine ring using hydrogen gas in the presence of a noble-metal catalyst. The resulting 2-piperidylacetic acid is then treated with hydrochloric acid to afford the final hydrochloride salt.

Q2: My overall yield is consistently low. What are the most common bottlenecks in this synthesis?

Low yields in this synthesis almost invariably trace back to the catalytic hydrogenation step. The primary challenges include:

  • Incomplete or Stalled Reaction: The pyridine ring is relatively stable, and its reduction can be sluggish. This is often due to catalyst deactivation, insufficient hydrogen pressure, or suboptimal reaction conditions.

  • Catalyst Poisoning: The pyridine starting material itself can act as a catalyst poison.[1] Furthermore, trace impurities from previous synthetic steps, particularly sulfur-containing compounds, can completely shut down the catalyst's activity.[2]

  • Difficult Product Isolation: 2-Piperidylacetic acid is an amino acid, making it highly polar and potentially zwitterionic, which can complicate its extraction and purification from the reaction medium, leading to physical loss of product.

Q3: How do I choose between catalytic hydrogenation and a chemical reduction method like the Birch reduction?

The choice of reduction method depends on scale, available equipment, and substrate compatibility.

FeatureCatalytic Hydrogenation (e.g., H₂/Pd/C, PtO₂)Birch Reduction (Na in liquid NH₃)
Operational Simplicity Generally simpler and safer for lab scale; uses standard glassware or a Parr shaker.[2]Requires specialized equipment for handling liquid ammonia (approx. -33°C) and highly reactive sodium metal.[3]
Selectivity Can sometimes lead to over-reduction or side reactions depending on the catalyst and conditions.Highly effective for reducing aromatic rings to dihydro-derivatives, though complete saturation to piperidine is achievable.[4]
Scalability Highly scalable and widely used in industrial processes.More complex and hazardous to scale up.
Sensitivity Highly sensitive to catalyst poisons.[5]Less sensitive to many catalyst poisons but intolerant of reducible functional groups.

For most applications, catalytic hydrogenation is the preferred first choice due to its operational safety and scalability. The Birch reduction is a powerful alternative when hydrogenation fails, for instance, due to intractable catalyst poisoning.[4][6]

Q4: What are the critical safety precautions for this synthesis?
  • Catalytic Hydrogenation: Hydrogen gas is extremely flammable and can form explosive mixtures with air. Ensure all operations are conducted in a well-ventilated fume hood, away from ignition sources. Use appropriate pressure-rated equipment. Palladium on carbon (Pd/C) catalysts can be pyrophoric, especially after use when dry and saturated with hydrogen; they should be filtered carefully and kept wet until properly quenched and disposed of.[5]

  • Birch Reduction: This method involves significant hazards. Sodium metal reacts violently with water.[7] Liquid ammonia is a corrosive gas at room temperature and pressure and requires cryogenic handling.[3] This procedure must be performed by trained personnel with appropriate safety equipment and a well-designed apparatus.

Troubleshooting Guide: Catalytic Hydrogenation of 2-Pyridylacetic Acid

This section addresses specific issues encountered during the critical ring reduction step.

Problem 1: Incomplete or Stalled Hydrogenation Reaction

Q: My hydrogenation of 2-pyridylacetic acid has stalled. TLC/LC-MS shows significant starting material remaining even after extended reaction time and hydrogen uptake has ceased. What are the likely causes and how can I fix this?

A: A stalled hydrogenation is the most frequent cause of low yields. The issue can be systematically diagnosed by evaluating the catalyst, reaction conditions, and substrate purity.

Causality and Solutions:

  • Catalyst Activity: The catalyst is the heart of the reaction.

    • Cause: The Pd/C or other catalyst may be old or from a poor-quality batch, leading to low intrinsic activity. The catalyst may also have been deactivated by exposure to air or moisture.

    • Solution: Always use a fresh, high-quality catalyst from a reputable supplier. For challenging reductions, consider a more active catalyst. Pearlman's catalyst (Pd(OH)₂/C) is often more effective than Pd/C for reducing pyridines, as it is more resistant to poisoning by nitrogen-containing compounds.[2] Platinum(IV) oxide (PtO₂, Adams' catalyst) is another powerful alternative, especially when used in an acidic solvent like acetic acid.[1]

  • Hydrogen Delivery and Pressure: The reaction is dependent on the efficient mass transfer of hydrogen to the catalyst surface.

    • Cause: Insufficient hydrogen pressure, poor agitation, or a leak in the system can starve the reaction. Using a hydrogen balloon provides minimal pressure (just above 1 atm) and may be inadequate for this reduction.[8]

    • Solution:

      • Increase Agitation: Stir the reaction mixture vigorously to ensure the catalyst is well-suspended and the gas-liquid interface is maximized.[2]

      • Increase Pressure: If possible, use a Parr hydrogenation apparatus or a similar autoclave to increase the hydrogen pressure to 50-100 psi or higher. This significantly increases the concentration of dissolved hydrogen, driving the reaction forward.[2]

      • System Check: Ensure your system is gas-tight. If using a balloon, purge the reaction flask thoroughly by evacuating and backfilling with hydrogen several times to remove all air.[8]

  • Solvent Choice: The solvent plays a critical role in substrate solubility and catalyst performance.

    • Cause: A solvent that does not fully dissolve the starting material can limit the reaction rate.

    • Solution: Polar protic solvents like methanol, ethanol, or acetic acid are generally effective. Acetic acid is often the solvent of choice for pyridine reductions because it protonates the pyridine nitrogen.[1] This protonation reduces the nitrogen's ability to poison the palladium catalyst and can accelerate the hydrogenation rate.

  • Catalyst Poisoning: This is a very common and often overlooked issue.

    • Cause: As mentioned, the pyridine substrate itself can inhibit the catalyst. More potent poisons include sulfur compounds (e.g., from reagents like thiols or sulfoxides used in prior steps), halides, or heavy metal traces.

    • Solution:

      • Purify the Starting Material: Ensure your 2-pyridylacetic acid is of high purity. Recrystallization or column chromatography before hydrogenation can remove catalyst poisons.

      • Increase Catalyst Loading: As a last resort, increasing the catalyst loading (e.g., from 5 mol% to 10-20 mol%) can sometimes overcome the effects of minor poisons, but this is not an economical solution.

      • Switch Catalyst Type: Use a poison-resistant catalyst like Pearlman's catalyst or PtO₂.[1][2]

Below is a decision-making workflow for troubleshooting a stalled hydrogenation reaction.

G start Stalled Hydrogenation: Significant Starting Material Remains catalyst_check Is the catalyst fresh and from a reputable source? start->catalyst_check pressure_check Is H₂ pressure >1 atm (e.g., Parr shaker)? catalyst_check->pressure_check Yes replace_catalyst Action: Use fresh Pd/C or switch to PtO₂ or Pd(OH)₂/C. catalyst_check->replace_catalyst No solvent_check Is the solvent acidic (e.g., Acetic Acid)? pressure_check->solvent_check Yes increase_pressure Action: Use a high-pressure hydrogenator (50-100 psi). pressure_check->increase_pressure No poison_check Could the substrate contain catalyst poisons? solvent_check->poison_check Yes change_solvent Action: Switch solvent to glacial acetic acid. solvent_check->change_solvent No purify_sm Action: Purify starting material. Consider a poison-resistant catalyst. poison_check->purify_sm Yes success Problem Resolved poison_check->success No replace_catalyst->success increase_pressure->success change_solvent->success purify_sm->success

Troubleshooting a stalled hydrogenation reaction.
Problem 2: Difficulties in Product Isolation and Purification

Q: After confirming full conversion, I'm struggling to isolate the this compound in a pure form, resulting in significant yield loss during workup. What is the best procedure?

A: The amphoteric nature of 2-piperidylacetic acid requires a carefully planned workup procedure to avoid loss of product. The goal is to efficiently remove the catalyst, isolate the free amino acid, and then convert it to the stable, crystalline hydrochloride salt.

Optimized Protocol for Workup and Isolation:

StepProcedureRationale & Expert Notes
1. Catalyst Filtration After venting the hydrogen, dilute the reaction mixture with methanol or water. Carefully filter the mixture through a pad of Celite®. Wash the Celite pad thoroughly with the same solvent.CAUTION: The catalyst may be pyrophoric. Do not allow the filter cake to dry completely in the air. Quench the Celite/catalyst pad by slowly adding it to a large volume of water before disposal. Celite prevents the fine catalyst particles from clogging the filter paper and contaminating the filtrate.
2. Solvent Removal Combine the filtrate and washes. Remove the solvent under reduced pressure (rotary evaporation).If the reaction was run in acetic acid, ensure it is completely removed, as residual acid will interfere with the isolation of the free base or complicate the stoichiometry of HCl addition. Co-evaporation with a solvent like toluene can help.
3. Conversion to HCl Salt Dissolve the crude residue (the free amino acid) in a minimal amount of a suitable solvent (e.g., ethanol, isopropanol). Cool the solution in an ice bath. Slowly add a stoichiometric amount of concentrated HCl or a solution of HCl in a solvent like isopropanol or ether.Adding HCl exothermically forms the hydrochloride salt. Using a solution of HCl provides better control. The hydrochloride salt is typically much less soluble in organic solvents than the free base, causing it to precipitate.[9]
4. Crystallization & Isolation Stir the cold slurry for 1-2 hours to maximize precipitation. If precipitation is slow, adding a less polar co-solvent (e.g., diethyl ether, MTBE) can induce crystallization. Collect the solid product by vacuum filtration.This step is crucial for both purification and yield. The choice of crystallization solvent system is key and may require some screening.
5. Washing and Drying Wash the filter cake with a cold, non-polar solvent (e.g., diethyl ether) to remove any soluble organic impurities. Dry the product under vacuum.A final wash removes residual solvent and impurities. The product is often hygroscopic and should be stored in a desiccator.[10]

This structured workup minimizes the handling of the highly polar free amino acid and directly targets the isolation of the more crystalline and stable hydrochloride salt, maximizing both yield and purity.

Overall Synthetic Workflow

The following diagram illustrates the complete workflow from starting material to final product, highlighting the critical troubleshooting points.

G cluster_0 Synthesis cluster_1 Troubleshooting Focus SM 2-Pyridylacetic Acid HCl (Starting Material) Reaction Catalytic Hydrogenation H₂, Pd/C or PtO₂ Solvent (e.g., AcOH) SM->Reaction Workup Workup: 1. Catalyst Filtration 2. Solvent Removal Reaction->Workup TS_Reaction Key Issues: - Catalyst Inactivity - Insufficient H₂ Pressure - Catalyst Poisoning Reaction->TS_Reaction Salt HCl Salt Formation & Crystallization Workup->Salt Product 2-Piperidylacetic Acid HCl (Final Product) Salt->Product TS_Isolation Key Issues: - Product Loss during Workup - Poor Crystallization - Impurity Carryover Salt->TS_Isolation

Workflow for 2-Piperidylacetic Acid HCl Synthesis.

References

  • Sielski, P., & Skarżewski, J. (2021). Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. Molecules, 26(15), 4684. Available from: [Link]

  • SIELC Technologies. (n.d.). 3-Pyridylacetic acid hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). 2-Pyridylacetic acid derivatives, preparations thereof, and compositions containing them.
  • Wikipedia. (n.d.). Paraquat. Retrieved from [Link]

  • Google Patents. (n.d.). EP0223512A2 - 2-Pyridylacetic acid derivative, preparation process thereof and pharmaceutical composition containing the same.
  • Quora. (n.d.). What is the reaction between pyridine and sodium amide, and why does it not happen with benzene?. Retrieved from [Link]

  • Reddit. (2018). Birch reduction in liquid ammonia with sodium. Solvated electrons!. Retrieved from [Link]

  • Quora. (n.d.). What does the reduction of alkynes with sodium in liquid ammonia give?. Retrieved from [Link]

  • Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Solving Issues with Heterogeneous Catalytic Hydrogenation. Retrieved from [Link]

  • Reddit. (2022). Failed Hydrogenation using H2 gas and Pd/C catalyst. Retrieved from [Link]

  • ACS Publications. (n.d.). The Reduction of Aromatic Acids and Amides by Sodium in Liquid Ammonia. Journal of the American Chemical Society. Retrieved from [Link]

  • Sciencemadness.org. (2021). Pyridine hydrogenation - methods?. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Matrix Effects in the LC-MS/MS Analysis of 2-Piperidylacetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalysis of 2-Piperidylacetic Acid Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with matrix effects in their liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. As the primary metabolite of the drug betahistine, accurate quantification of this compound in biological matrices like plasma and urine is critical for pharmacokinetic and bioequivalence studies.[1]

This document provides in-depth, field-proven insights and step-by-step troubleshooting protocols to help you identify, quantify, and mitigate matrix effects, ensuring the accuracy, precision, and reliability of your analytical data.

Frequently Asked Questions (FAQs): Understanding the Challenge
Q1: What are "matrix effects" and why are they a significant concern for this compound analysis?

A1: The "matrix" refers to all components in a biological sample other than the analyte of interest.[2] For this compound, this includes salts, lipids, proteins, and other endogenous compounds from plasma, blood, or urine. Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source.[3][4] This interference can lead to:

  • Ion Suppression: A decrease in the analyte signal, leading to poor sensitivity and underestimation of the true concentration. This is the most common matrix effect.[5][6]

  • Ion Enhancement: An increase in the analyte signal, causing an overestimation of the concentration.

This compound is a polar, water-soluble molecule.[7][8][9] When using common reversed-phase chromatography, it may elute early in the chromatogram, often alongside highly polar matrix components like phospholipids and salts, making it particularly susceptible to ion suppression.

Q2: How can I tell if my assay is suffering from matrix effects?

A2: The symptoms of matrix effects can manifest in several ways during method development and validation. Key indicators include:

  • Poor reproducibility: High variability in analyte response across different sample lots or even within the same analytical run.

  • Inaccurate quantification: Failure to meet acceptance criteria for accuracy and precision as defined by regulatory guidelines (e.g., FDA, EMA).[10][11][12]

  • Low signal intensity or recovery: Unexpectedly weak analyte signals despite sufficient concentration.

  • Non-linear calibration curves: Difficulty in obtaining a linear response across the desired concentration range.

If you observe any of these issues, a systematic investigation into matrix effects is warranted.

Q3: What are the most common sources of matrix effects in plasma and urine samples?

A3: In biofluid analysis, the primary culprits are endogenous substances that are co-extracted with the analyte.

  • Phospholipids: Abundant in plasma and serum, phospholipids are notorious for causing significant ion suppression in electrospray ionization (ESI). They often elute over a broad range in reversed-phase chromatography, potentially overlapping with the analyte peak.

  • Salts and Buffers: High concentrations of salts can alter the droplet formation and evaporation process in the ESI source, leading to reduced ionization efficiency.[13]

  • Endogenous Metabolites: Other small molecules present in the biological matrix can compete with the analyte for ionization.

Systematic Troubleshooting Guides

This section provides a logical, step-by-step approach to diagnosing and resolving matrix effect issues.

Issue 1: My signal is low and inconsistent. How do I confirm and quantify ion suppression?

Causality: Before you can fix the problem, you must confirm that ion suppression is the root cause and understand its magnitude. A variable and unpredictable matrix effect is the most significant source of imprecision in quantitative LC-MS/MS. Two key experiments are essential for this diagnosis: Post-Column Infusion (PCI) to identify the problem and a Post-Extraction Spike to quantify it.

Solution: Perform Diagnostic Experiments to Isolate and Measure the Effect.

Experimental Protocol 1: Identifying Ion Suppression Zones via Post-Column Infusion (PCI)

This experiment identifies at which point(s) during the chromatographic run co-eluting matrix components are causing ion suppression.[14][15]

Methodology:

  • Prepare Analyte Solution: Create a standard solution of this compound in your mobile phase at a concentration that gives a stable, mid-range signal.

  • Setup Infusion: Use a syringe pump to deliver this solution at a constant, low flow rate (e.g., 10 µL/min) into the mobile phase stream. A 'T' connector is used to introduce the solution between the analytical column and the mass spectrometer's ion source.

  • Establish Baseline: Start the LC pump with your initial mobile phase conditions and begin the infusion. Allow the analyte signal to stabilize, creating a consistent, flat baseline on the mass spectrometer.

  • Inject Blank Matrix: Inject a blank matrix sample (e.g., plasma, urine) that has been processed using your standard sample preparation procedure.

  • Monitor Signal: Observe the baseline of the infused analyte. A dip in the signal indicates a region where matrix components are eluting and causing ion suppression. A spike indicates ion enhancement.

PCI_Workflow cluster_LC LC System cluster_Infusion Infusion Setup cluster_MS Mass Spectrometer LC_Pump LC Pump & Autosampler Column Analytical Column LC_Pump->Column Tee Tee Connector Column->Tee Mobile Phase + Separated Sample Syringe_Pump Syringe Pump (Analyte Solution) Syringe_Pump->Tee Constant Analyte Infusion Ion_Source Ion Source Tee->Ion_Source Mass_Analyzer Mass Analyzer Ion_Source->Mass_Analyzer

Caption: Post-Column Infusion (PCI) Experimental Workflow.

Experimental Protocol 2: Quantifying Matrix Effects with a Post-Extraction Spike

This experiment calculates the precise percentage of suppression or enhancement affecting your analyte in a specific matrix.[14][16]

Methodology:

  • Prepare Neat Solution (A): Prepare a standard solution of this compound in a clean solvent (e.g., mobile phase). Analyze this solution and record the average peak area. This is Peak Area A .

  • Prepare Post-Extraction Spiked Sample (B): Take a blank matrix sample and process it through your entire sample preparation procedure. After the final step (e.g., evaporation and reconstitution), spike the clean extract with the analyte at the same final concentration as the Neat Solution. Analyze this sample and record the average peak area. This is Peak Area B .

  • Calculate Matrix Effect: Use the following formula:

    Matrix Effect (%) = (Peak Area B / Peak Area A) x 100

Data Interpretation:

ResultInterpretation
ME (%) = 100% No significant matrix effect is observed.
ME (%) < 100% Ion suppression is occurring (e.g., 40% indicates 60% signal suppression).
ME (%) > 100% Ion enhancement is occurring.

According to regulatory guidelines, this should be tested on at least 6 different lots of the biological matrix.[12]

Issue 2: I've confirmed significant ion suppression. What is the most effective strategy to eliminate or compensate for it?

Causality: Ion suppression is caused by interfering compounds. Therefore, the most effective solutions involve either removing these interferences before analysis or using a smart internal standard that is affected in the exact same way as your analyte, thereby correcting for the variation.

Solution: Employ a Hierarchical Approach - Clean, Separate, and Compensate.

Step 1 (Most Effective): Optimize Sample Preparation

Improving sample cleanup is the most powerful way to combat matrix effects.[2][5] The goal is to selectively remove interfering components like phospholipids and proteins while efficiently recovering your analyte.

TechniqueMechanismProsCons for 2-Piperidylacetic Acid
Protein Precipitation (PPT) An organic solvent (e.g., acetonitrile, methanol) is added to denature and precipitate proteins.[5][17]Fast, simple, and inexpensive.Non-selective; keeps phospholipids and salts in the supernatant, often leading to significant matrix effects.
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases based on its solubility.[2]Can provide a cleaner extract than PPT.As a polar molecule, finding a suitable organic solvent for efficient extraction can be challenging.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.[2][5]Highly selective, providing the cleanest extracts and best reduction of matrix effects.[18]More time-consuming and costly; requires method development.

Recommendation for this compound: Given its polar and potentially charged nature, a mixed-mode Solid-Phase Extraction (SPE) sorbent combining reversed-phase and ion-exchange mechanisms (e.g., mixed-mode cation exchange) is often the most effective choice.[5]

SamplePrep_Decision Start Start: High Matrix Effects Detected Cleanliness Is the highest level of cleanliness required? Start->Cleanliness PPT Use Protein Precipitation (PPT) Cleanliness->PPT No (Screening) LLE_SPE Is the analyte highly polar (like 2-Piperidylacetic Acid)? Cleanliness->LLE_SPE Yes Re_evaluate Re-evaluate Matrix Effect PPT->Re_evaluate LLE Consider Liquid-Liquid Extraction (LLE) LLE_SPE->LLE No SPE Use Solid-Phase Extraction (SPE) (e.g., Mixed-Mode Cation Exchange) LLE_SPE->SPE Yes LLE->Re_evaluate SPE->Re_evaluate

Caption: Decision tree for selecting a sample preparation method.

Step 2: Optimize Chromatographic Separation

If sample preparation is insufficient, modify your LC method to chromatographically separate this compound from the ion suppression zone you identified with the PCI experiment.

  • Adjust Gradient: Modify the elution gradient to increase retention of the analyte, moving it to a "cleaner" region of the chromatogram.

  • Consider HILIC: For very polar compounds that are poorly retained in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an excellent alternative. HILIC provides good retention for polar analytes, often eluting them after the bulk of phospholipids, thus avoiding suppression.[19][20]

Step 3 (Gold Standard): Use a Stable Isotope-Labeled Internal Standard (SIL-IS)

A SIL-IS is considered the ultimate tool for compensating for matrix effects.[21] A SIL-IS (e.g., 2-Piperidylacetic Acid-d4) has the same chemical properties as the analyte and will co-elute with it.[22][23]

Why it works: Because the SIL-IS and the analyte are nearly identical, they experience the exact same degree of ion suppression or enhancement in the ion source.[24] By calculating the ratio of the analyte peak area to the internal standard peak area, any signal variation is normalized, leading to highly accurate and precise results even in the presence of matrix effects.[22] While a SIL-IS may not overcome the loss of sensitivity from suppression, it reliably corrects for the quantitative variability.[5]

Advanced Troubleshooting & Regulatory Considerations
Q4: I've optimized sample prep and am using a SIL-IS, but my recovery is still poor. What else could be the issue?

A4: If you've addressed common matrix effects, consider less obvious interactions within your LC system. Certain molecules, especially those with chelating properties, can interact with the metal surfaces of standard stainless steel HPLC columns and tubing.[25] This can lead to poor peak shape, sample loss, and a form of ion suppression if metal adducts are formed.

Solution: Consider using a metal-free or bio-inert LC system, including PEEK-lined columns. This can dramatically improve the recovery and peak shape for sensitive compounds.[25]

Q5: How do I formally validate my method for matrix effects to meet regulatory standards?

A5: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have specific requirements for bioanalytical method validation.[10][12][26] The ICH M10 guideline is the current global standard.[11][27]

Key Validation Requirement: To validate for matrix effects, you must demonstrate that your method is not impacted by the variability between different sources of the biological matrix. The standard procedure involves:

  • Obtaining at least six different lots of blank matrix from individual donors.

  • Processing these blank lots and spiking the extracts at low and high concentrations.

  • The results should meet the acceptance criteria for accuracy and precision (typically within ±15%).

This ensures the method is robust and reliable for analyzing real-world samples from a diverse population.

References
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Proteomics & Metabolomics News. [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. [Link]

  • Bioanalytical method validation - Scientific guideline. (2022). European Medicines Agency. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2021). LCGC International. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. (2022). U.S. Food and Drug Administration (FDA). [Link]

  • Stable Labeled Isotopes as Internal Standards: A Critical Review. (2017). Crimson Publishers. [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? (2007). Journal of Chromatography B. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). AAPS. [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]

  • USFDA guidelines for bioanalytical method validation. (n.d.). SlideShare. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. (2018). U.S. Food and Drug Administration (FDA). [Link]

  • Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration (FDA). [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2006). LCGC North America. [Link]

  • Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. (2015). ACS Publications. [Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. (2014). NIH National Center for Biotechnology Information. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. [Link]

  • Bioanalytical method validation emea. (n.d.). SlideShare. [Link]

  • An Uncommon Fix for LC–MS Ion Suppression. (2018). LCGC International. [Link]

  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2017). LCGC International. [Link]

  • Clean-up and matrix effect in LC-MS/MS analysis of food of plant origin for high polar herbicides. (2017). PubMed. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum. [Link]

  • Troubleshooting ion suppression in LC–MS analysis. (2025). YouTube. [Link]

  • Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. (2020). NIH National Center for Biotechnology Information. [Link]

  • How can I identify Ion Suppression in Biological Sample Analysis? (n.d.). Providion Group. [Link]

  • Clean-up and matrix effect in LC-MS/MS analysis of food of plant origin for high polar herbicides. (2017). ResearchGate. [Link]

  • 2-Pyridine acetic acid hydrochloride. (n.d.). ChemBK. [Link]

  • Overcoming Matrix Effects in Liquid Chromatography−Mass Spectrometry. (2007). ACS Publications. [Link]

  • Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. (2003). CORE. [Link]

  • Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. (2003). PubMed. [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (2019). NIH National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Optimizing Mobile Phase for 2-Pyridylacetic Acid Hydrochloride HPLC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Pyridylacetic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of method development and troubleshoot common issues encountered during the analysis of this compound. 2-Pyridylacetic acid hydrochloride, a key metabolite of betahistine, is a polar and ionizable molecule, which presents unique challenges in reversed-phase chromatography.[1][2] This guide provides in-depth, field-proven insights to help you achieve robust and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the setup of an HPLC method for 2-Pyridylacetic acid hydrochloride.

1. What is a suitable starting mobile phase for 2-Pyridylacetic acid hydrochloride analysis?

A good starting point for reversed-phase HPLC analysis is a gradient elution using a mixture of acetonitrile (MeCN) and water, with an acidic buffer.[3][4] Specifically, a mobile phase consisting of water and acetonitrile with 0.1% formic acid is often effective.[3][4] The acidic conditions help to ensure consistent ionization of the analyte and minimize interactions with the stationary phase that can lead to poor peak shape.

2. Which type of HPLC column is recommended for this analysis?

Due to the polar nature of 2-Pyridylacetic acid hydrochloride, a column with good retention for polar compounds is recommended. Mixed-mode columns, such as the Primesep 200 or Primesep N, have been shown to be effective for separating pyridylacetic acid isomers.[2][3][5] Standard C18 columns can also be used, but careful mobile phase optimization, particularly pH control, is crucial for good chromatography.

3. What is the typical detection wavelength for 2-Pyridylacetic acid hydrochloride?

A UV detection wavelength of 270 nm is commonly used for the analysis of 2-Pyridylacetic acid hydrochloride and its isomers.[2][3][4]

4. Is an isocratic or gradient elution more suitable?

Both isocratic and gradient methods have been successfully used. A gradient method, for instance with an increasing concentration of acetonitrile, is often preferred during method development as it can help to elute a wider range of compounds and provide sharper peaks.[3][4] An isocratic method may be suitable for routine analysis once the optimal mobile phase composition has been determined.[2]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your HPLC analysis of 2-Pyridylacetic acid hydrochloride.

Issue 1: Significant Peak Tailing

Question: My chromatogram for 2-Pyridylacetic acid hydrochloride shows significant peak tailing. What is the cause and how can I fix it?

Answer:

Peak tailing for basic compounds like 2-Pyridylacetic acid is a common issue in reversed-phase HPLC. The primary cause is often secondary interactions between the basic pyridine nitrogen of the analyte and acidic residual silanol groups on the silica-based stationary phase.[6][7] These interactions lead to a mixed-mode retention mechanism, resulting in asymmetrical peaks.

Here is a systematic approach to troubleshoot and resolve peak tailing:

Experimental Protocol: Mitigating Peak Tailing

  • Mobile Phase pH Adjustment:

    • Action: Lower the pH of the aqueous portion of your mobile phase to a value between 2.5 and 3.5 using an additive like formic acid or phosphoric acid.[6][7]

    • Rationale: At a low pH, the residual silanol groups on the stationary phase are protonated (Si-OH), reducing their ability to interact with the protonated basic analyte. This minimizes secondary ionic interactions and promotes a more uniform hydrophobic retention mechanism, leading to improved peak symmetry.[8][9] It is generally recommended to work at a pH that is at least 2 units away from the analyte's pKa.[8][10]

  • Increase Buffer Concentration:

    • Action: If you are using a buffer, such as ammonium formate, try increasing its concentration (e.g., from 10 mM to 25-50 mM).

    • Rationale: A higher buffer concentration can help to mask the residual silanol groups, further reducing secondary interactions and improving peak shape.[6]

  • Use a Base-Deactivated or End-Capped Column:

    • Action: Switch to a modern, high-purity silica column that is end-capped or specifically designed for the analysis of basic compounds.

    • Rationale: End-capping is a process where the residual silanol groups are chemically bonded with a small, less polar molecule to make them inert. This significantly reduces the sites available for secondary interactions.[6][10]

  • Consider a Different Stationary Phase:

    • Action: If peak tailing persists, explore alternative stationary phases. Mixed-mode columns that offer both reversed-phase and ion-exchange characteristics can provide excellent peak shapes for polar, ionizable compounds.[2][5]

Diagram: Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed ph_adjust Lower Mobile Phase pH (e.g., to pH 2.5-3.5) start->ph_adjust check1 Peak Shape Improved? ph_adjust->check1 buffer_inc Increase Buffer Concentration check1->buffer_inc No end Optimized Method check1->end Yes check2 Peak Shape Improved? buffer_inc->check2 column_change Use End-Capped or Base-Deactivated Column check2->column_change No check2->end Yes check3 Peak Shape Improved? column_change->check3 mixed_mode Consider Mixed-Mode Stationary Phase check3->mixed_mode No check3->end Yes mixed_mode->end

Caption: A decision tree for systematically addressing peak tailing.

Issue 2: Poor or Drifting Retention Time

Question: I am observing poor retention or inconsistent retention times for 2-Pyridylacetic acid hydrochloride. How can I improve this?

Answer:

Poor and variable retention for a polar, ionizable compound like 2-Pyridylacetic acid hydrochloride is often related to insufficient control over the mobile phase pH and its proximity to the analyte's pKa.

Diagram: The Impact of pH on Analyte Ionization and Retention

Caption: Relationship between mobile phase pH, analyte pKa, and retention in reversed-phase HPLC.

Troubleshooting Steps for Retention Issues:

  • Buffer the Mobile Phase:

    • Action: Ensure your mobile phase is adequately buffered. Use a buffer with a pKa close to your target pH. For example, a formate buffer (pKa ~3.8) is suitable for maintaining a pH around 3.8.[11]

    • Rationale: A buffer resists small changes in pH, which can arise from the sample matrix or atmospheric CO2, leading to more stable and reproducible retention times.[11] Working at a pH at least one unit away from the buffer's pKa is recommended for good buffer capacity.

  • Optimize Mobile Phase pH:

    • Action: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa of 2-Pyridylacetic acid hydrochloride.[8][12]

    • Rationale: When the mobile phase pH is close to the analyte's pKa, small fluctuations in pH can cause significant shifts in the ratio of ionized to non-ionized forms of the analyte, leading to drastic changes in retention time.[13][14] By moving the pH away from the pKa, the analyte exists predominantly in one form, resulting in stable retention.

  • Adjust Organic Modifier Concentration:

    • Action: To increase retention, decrease the percentage of acetonitrile in your mobile phase.

    • Rationale: In reversed-phase chromatography, the aqueous component is the weak solvent and the organic component (acetonitrile) is the strong solvent. Reducing the concentration of the strong solvent will lead to longer retention times.

  • Column Equilibration:

    • Action: Ensure the column is thoroughly equilibrated with the mobile phase before each injection. Flush with at least 10-20 column volumes of the initial mobile phase.

    • Rationale: Inadequate equilibration, especially when using buffered mobile phases or after a gradient run, can lead to drifting retention times.

Table 1: Example Starting HPLC Conditions for 2-Pyridylacetic Acid Hydrochloride

ParameterRecommended ConditionRationale
Column Primesep 200, 4.6 x 250 mm, 5 µm[3]Mixed-mode column provides good retention for polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterLow pH to control ionization and improve peak shape.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.[15]
Gradient 5% to 50% B over 15 minutes[3][4]To elute the analyte with a good peak shape and resolution.
Flow Rate 1.0 mL/min[2][3][4]A standard flow rate for a 4.6 mm ID column.
Detection UV at 270 nm[2][3][4]Appropriate wavelength for pyridine-containing compounds.
Column Temp. Ambient or 30 °CTo ensure consistent retention times.
Injection Vol. 5-10 µLTo avoid column overload and peak distortion.[6][10]

By understanding the chemical properties of 2-Pyridylacetic acid hydrochloride and systematically applying these troubleshooting principles, you can develop a robust and reliable HPLC method for your research and development needs.

References

  • SIELC Technologies. (n.d.). HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation Of Mixture Of Pyridylacetic Acids (2-Pyridylacetic acid, 3-Pyridylacetic acid, 4-Pyridylacetic acid) On Primesep N Column. Retrieved from [Link]

  • Zodiac Life Sciences. (n.d.). 2-Pyridylacetic acid hydrochloride. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Zodiac Life Sciences. (n.d.). HPLC Separation of Pyridylacetic Acids and Related Derivatives on Zodiac HST- OG2 Column. Retrieved from [Link]

  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • Zodiac Life Sciences. (n.d.). HPLC Analysis Of Pyridylacetic Acids (2-Pyridylacetic acid, 3-Pyridylacetic acid, 4-Pyridylacetic acid) On Zodiac HST- S3 Column. Retrieved from [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Pyridinecarboxylic acid. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • LCGC International. (2010, April 1). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • ResearchGate. (2004). LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: Application to a pharmacokinetic study in healthy volunteers. Retrieved from [Link]

  • Pharma Growth Hub. (2023, October 30). pH, pKa, and Retention. Retrieved from [Link]

  • Welch Materials. (2021, October 25). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2021, November 15). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. Retrieved from [Link]

  • Advanced Chromatography Solutions. (2013, July 29). HPLC Basics: Improving resolution (III): Mobile Phases : pH EFFECT ON HPLC SEPARATIONS. Retrieved from [Link]

  • Mastelf. (2023, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]

  • Journal of Pharmaceutical and Scientific Innovation. (2014). Development and Validation of RP-HPLC Method for Determination of Dothiepin Hydrochloride in Bulk and Pharmaceutical Dosage Form. Retrieved from [Link]

Sources

Technical Support Center: Stability Testing of 2-Pyridylacetic Acid Hydrochloride in Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stability testing of 2-Pyridylacetic acid hydrochloride (2-PAA HCl) in plasma. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during experimentation. As 2-PAA is the primary, pharmacologically inactive metabolite of the anti-vertigo drug betahistine, its accurate quantification in plasma is a critical biomarker for assessing the parent drug's absorption and pharmacokinetic profile.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is 2-Pyridylacetic acid hydrochloride and why is its stability in plasma important?

A1: 2-Pyridylacetic acid hydrochloride is the hydrochloride salt of 2-Pyridylacetic acid (2-PAA).[1][3][4] In pharmaceutical research, it serves as a key reference standard for the major metabolite of betahistine.[1] Betahistine undergoes rapid and extensive first-pass metabolism by monoamine oxidase (MAO) enzymes, making its own plasma concentrations often too low to detect.[1][2][5] Therefore, the plasma concentration of 2-PAA is used as a surrogate to determine the pharmacokinetic profile of betahistine.[1][2][6] Ensuring the stability of 2-PAA in plasma samples from collection to analysis is paramount for generating accurate and reliable pharmacokinetic data.[7] Any degradation of 2-PAA ex vivo can lead to an underestimation of its concentration, thereby compromising the integrity of the study.[8]

Q2: What are the primary factors that can affect the stability of 2-PAA in plasma?

A2: The stability of any analyte in a biological matrix like plasma is influenced by several factors.[8] For an acidic compound like 2-PAA, the key factors include:

  • Enzymatic Degradation: Plasma contains various enzymes, such as esterases and amidases, that can potentially metabolize drug molecules and their metabolites.[9][10] While 2-PAA is a metabolite, its own susceptibility to further enzymatic degradation should be evaluated.

  • pH: The pH of the plasma sample can influence the ionization state and chemical stability of 2-PAA.[8][11] Deviations from physiological pH could potentially accelerate degradation pathways.

  • Temperature: Temperature is a critical factor.[8][11] Higher temperatures can increase the rate of both enzymatic and chemical degradation.[8] Conversely, improper freezing and thawing can also impact stability.

  • Light Exposure: Some compounds are photosensitive. While there is no specific data indicating photosensitivity for 2-PAA, it is a general best practice to protect samples from light.[12]

  • Matrix Effects: Endogenous components in plasma can interact with the analyte, potentially leading to instability or interfering with the analytical method.

Q3: What are the recommended storage conditions for plasma samples containing 2-PAA?

A3: For long-term storage, plasma samples should be kept frozen at -70°C or lower.[13] If extended stability data is not yet available for a specific study, adopting this conservative temperature is a prudent approach.[13] For short-term storage, such as at a clinical site before shipment, -20°C is a common practice.[13] It's crucial that the bioanalytical laboratory has conducted stability experiments to cover these temporary storage conditions.[13] Repeated freeze-thaw cycles should be minimized, and if possible, samples should be aliquoted to avoid the need for repeated thawing of the entire sample.[13]

Q4: Which analytical technique is most suitable for quantifying 2-PAA in plasma?

A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative determination of 2-PAA in biological matrices like plasma.[1][5][14] This method offers high sensitivity and specificity, allowing for a low limit of quantitation, which is essential for pharmacokinetic studies.[5][6][14] The typical workflow involves sample extraction, chromatographic separation, and detection by mass spectrometry.[1][14]

Troubleshooting Guide

This section addresses specific problems you might encounter during the stability testing of 2-PAA in plasma.

Issue 1: Low Analyte Recovery or Apparent Instability
Symptom: The concentration of 2-PAA is consistently lower than expected in your quality control (QC) samples, or a significant decrease is observed over a short period.
Possible Cause Troubleshooting Action Rationale
Improper Sample Handling and Collection - Ensure blood samples are collected in appropriate anticoagulant tubes (e.g., K2EDTA).[6] - Mix the blood with the anticoagulant gently by inversion immediately after collection.[15] - Centrifuge to separate plasma from cells as soon as possible.[16]Prolonged contact with blood cells can lead to analyte degradation due to cellular metabolism.[16] Proper mixing with anticoagulant prevents clot formation which can trap the analyte.[15]
Suboptimal Storage Temperature - Verify that storage freezers are maintaining the target temperature (ideally ≤ -70°C).[13] - Review the sample's entire temperature history, including collection, processing, and shipping.Analyte stability is highly dependent on temperature.[8] Even brief periods at warmer temperatures can lead to significant degradation.[16]
Multiple Freeze-Thaw Cycles - Aliquot samples into smaller volumes for single use.[13] - If not already done, perform a specific freeze-thaw stability experiment (e.g., subjecting QC samples to three freeze-thaw cycles).[14]Repeated freezing and thawing can degrade analytes through various physical and chemical mechanisms.
Enzymatic Degradation - Process samples on ice or with cooling packs to minimize enzymatic activity.[15] - Consider the use of enzyme inhibitors if enzymatic degradation is confirmed, though this requires careful validation to ensure no interference with the assay.Plasma enzymes can remain active at refrigerated temperatures, albeit at a reduced rate.[9] Cooling samples during processing is a critical step.[15]
Issue 2: High Variability in Results
Symptom: Replicate measurements of the same sample show poor precision, or there is significant inter-day variability.
Possible Cause Troubleshooting Action Rationale
Inconsistent Sample Processing - Standardize all sample handling and processing steps in a detailed Standard Operating Procedure (SOP).[15] - Ensure all personnel are trained on and adhere to the SOP.[12]Minor variations in incubation times, temperatures, or reagent volumes can introduce significant variability in the final results.
LC-MS/MS Method Issues - Check for fluctuations in retention time, peak shape, and detector response.[17][18][19] - Verify the mobile phase composition and ensure it is properly degassed.[19] - Inspect the LC system for leaks or blockages.[19]A stable and robust analytical method is the foundation of reliable data. Issues with the LC-MS/MS system are a common source of variability.
Matrix Effects - Evaluate matrix effects by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution. - If significant matrix effects are present, optimize the sample extraction method (e.g., switch from protein precipitation to liquid-liquid extraction or solid-phase extraction).[1][6][14]Endogenous components of plasma can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate and variable results.
Issue 3: Unexpected Peaks or Poor Peak Shape in Chromatography
Symptom: The chromatogram shows ghost peaks, peak tailing, or peak fronting for 2-PAA.
Possible Cause Troubleshooting Action Rationale
Peak Tailing - Ensure the mobile phase pH is appropriate to maintain a consistent ionization state for 2-PAA. For acidic compounds, a lower pH mobile phase can suppress silanol interactions on the column.[17] - Use a high-purity silica column.[17]Interactions between the analyte and active sites on the stationary phase can cause peak tailing.[17]
Peak Fronting - Reduce the injection volume or dilute the sample. - Ensure the sample solvent is compatible with the mobile phase.Overloading the column with the sample can lead to peak fronting.
Ghost Peaks - Flush the column and injection system thoroughly between runs. - Check for contamination in the mobile phase or solvents used for sample preparation.Ghost peaks are often due to carryover from previous injections or contamination in the system.

Experimental Protocols & Workflows

Protocol 1: Bench-Top Stability Assessment

This protocol determines the stability of 2-PAA in plasma at room temperature, simulating the conditions during sample processing.

  • Preparation: Thaw frozen, blank plasma and QC samples (low, mid, and high concentrations) at room temperature.

  • Incubation: Keep the QC samples on the benchtop at room temperature for specific time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Processing: At each time point, process the samples according to your validated bioanalytical method (e.g., protein precipitation followed by centrifugation).

  • Analysis: Analyze the processed samples using a validated LC-MS/MS method.

  • Evaluation: Calculate the concentration of 2-PAA at each time point and compare it to the concentration at time 0. The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.

Protocol 2: Freeze-Thaw Stability Assessment

This protocol evaluates the stability of 2-PAA after multiple freeze-thaw cycles.

  • Preparation: Use a set of QC samples at low and high concentrations.

  • Cycle 1: Freeze the samples at the intended storage temperature (e.g., -70°C) for at least 12 hours, then thaw them unassisted at room temperature.

  • Subsequent Cycles: Once completely thawed, repeat the freeze-thaw process for the desired number of cycles (typically three to five).

  • Analysis: After the final thaw, process and analyze the samples using the validated LC-MS/MS method.

  • Evaluation: Compare the concentrations of the cycled QC samples to those of freshly prepared QC samples. Stability is acceptable if the results are within ±15% of the nominal concentrations.

Workflow Visualization

Below are diagrams illustrating key workflows in stability testing.

G cluster_collection Sample Collection & Initial Handling cluster_processing Sample Processing cluster_analysis Sample Analysis Collect Collect Blood (K2EDTA tube) Mix Gently Invert to Mix Collect->Mix Chill Place on Ice Mix->Chill Centrifuge Centrifuge to Separate Plasma Chill->Centrifuge Aliquot Aliquot Plasma Centrifuge->Aliquot Store Store at ≤ -70°C Aliquot->Store Thaw Thaw Sample Store->Thaw Extract Extract 2-PAA Thaw->Extract Analyze LC-MS/MS Analysis Extract->Analyze G Start Low Analyte Recovery Detected Handling Review Sample Handling Protocol Start->Handling Temp Verify Storage Temperature Start->Temp FT Assess Freeze-Thaw Cycles Start->FT Enzyme Consider Enzymatic Degradation Start->Enzyme Sol1 Sol1 Handling->Sol1 Standardize Collection & Processing Sol2 Sol2 Temp->Sol2 Ensure Continuous Cold Chain Sol3 Sol3 FT->Sol3 Aliquot Samples Pre-Storage Sol4 Sol4 Enzyme->Sol4 Process Samples on Ice

Caption: Troubleshooting logic for low analyte recovery.

References

  • Shimadzu Chemistry & Diagnostics. (n.d.). 2-Pyridylacetic acid hydrochloride salt | 16179-97-8 | Reference standards. Retrieved from [Link]

  • Chen, X. Y., et al. (2003). LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: Application to a pharmacokinetic study in healthy volunteers. ResearchGate. Retrieved from [Link]

  • Needle.Tube. (n.d.). Ensuring Sample Stability During Processing: Best Practices and Guidelines for Healthcare Professionals. Retrieved from [Link]

  • Lowes, S., et al. (2016). Sample Management: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC. Retrieved from [Link]

  • Audubon Bioscience. (n.d.). Handling Blood Samples - 5 Good Practices. Retrieved from [Link]

  • Chen, X. Y., et al. (2003). LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: application to a pharmacokinetic study in healthy volunteers. PubMed. Retrieved from [Link]

  • Soni, K., et al. (2017). An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma. PubMed. Retrieved from [Link]

  • Islam, R., & Bowen, C. (2012). Recommendations for Clinical Biomarker Specimen Preservation and Stability Assessments. Taylor & Francis Online. Retrieved from [Link]

  • Lippi, G., et al. (2020). Sample Management: Stability of Plasma and Serum on Different Storage Conditions. PMC. Retrieved from [Link]

  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Soni, K., et al. (2017). An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma. Semantic Scholar. Retrieved from [Link]

  • Chen, X. Y., et al. (2003). Mean plasma concentration-time curve of 2-pyridylacetic acid after an oral dose of 24 mg betahistine mesylate to 20 healthy volunteers. ResearchGate. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Plasma Stability Assay. Retrieved from [Link]

  • Decroos, A., et al. (2015). Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox. ResearchGate. Retrieved from [Link]

  • Regis Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Creative Bioarray. (n.d.). How to Improve Drug Plasma Stability?. Retrieved from [Link]

  • Furlong, M. (n.d.). Stability Issues in Bioanalysis: New Case Studies. Retrieved from [Link]

  • Wang, W., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). PubMed. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. Retrieved from [Link]

  • Sisu@UT. (n.d.). 8.2 Examples of unstable analytes – Validation of liquid chromatography mass spectrometry (LC-MS) methods. Retrieved from [Link]

  • Schnell, S. (2014). Bridging Disciplines in Enzyme Kinetics: Understanding Steady-State, Transient-State and Performance Parameters. MDPI. Retrieved from [Link]

  • Grunin, M., et al. (2019). High-Throughput Steady-State Enzyme Kinetics Measured in a Parallel Droplet Generation and Absorbance Detection Platform. PubMed Central. Retrieved from [Link]

  • Plumb, J. A., et al. (2008). In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors. PMC. Retrieved from [Link]

  • Plumb, J. A., et al. (2008). In vitro plasma stability, permeability and solubility of mercaptoacetamide histone deacetylase inhibitors. PubMed. Retrieved from [Link]

  • Livesey, J. H., et al. (2010). Stability of plasma adrenocorticotrophic hormone (ACTH). Canterbury Health Laboratories. Retrieved from [Link]

  • Ghaffari, S., et al. (2023). Investigating the Effects of pH and Temperature on the Properties of Lysozyme–Polyacrylic Acid Complexes via Molecular Simulations. NIH. Retrieved from [Link]

  • Lu, Y., et al. (2020). Plasma stability and plasma metabolite concentration-time profiles of oligo(lactic acid)8-paclitaxel prodrug loaded polymeric micelles. PMC. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Ion Suppression for 2-Pyridylacetic Acid Hydrochloride in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing challenges in the quantitative analysis of 2-Pyridylacetic acid hydrochloride (2-PAA) using liquid chromatography-mass spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to a common and critical issue: ion suppression. By understanding the underlying causes and implementing targeted strategies, you can enhance the accuracy, sensitivity, and reproducibility of your analytical methods.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of 2-Pyridylacetic acid hydrochloride and the phenomenon of ion suppression.

Q1: What is 2-Pyridylacetic acid hydrochloride and why is its accurate quantification important?

A1: 2-Pyridylacetic acid hydrochloride (2-PAA) is the primary, pharmacologically inactive metabolite of the drug betahistine, which is commonly used to treat vertigo.[1] Following administration, betahistine undergoes rapid first-pass metabolism, making its own detection in plasma difficult.[1][2] Consequently, the plasma concentration of 2-PAA serves as a crucial biomarker for assessing the absorption and pharmacokinetic profile of betahistine.[1] Accurate quantification of 2-PAA is therefore essential for clinical and pharmacokinetic studies to determine the bioavailability and disposition of betahistine.[2]

Chemical Properties of 2-Pyridylacetic Acid Hydrochloride:

PropertyValueSource
Molecular FormulaC₇H₇NO₂·HCl[1][3]
Molecular Weight173.60 g/mol [1][3]
AppearanceWhite to off-white crystalline powder[1][4]
Melting Point~135 °C (decomposes)[3][5]
SolubilitySoluble in water[5][6]
HygroscopicityHygroscopic[1][6]
Q2: What is ion suppression and how does it affect my 2-PAA analysis?

A2: Ion suppression is a type of matrix effect in LC-MS where the ionization efficiency of the target analyte, in this case, 2-PAA, is reduced by the presence of co-eluting compounds from the sample matrix.[7][8] The "matrix" refers to all components in the sample other than the analyte, such as proteins, lipids, salts, and other endogenous compounds.[7] During the electrospray ionization (ESI) process, these interfering components compete with 2-PAA for the available charge, leading to a decreased signal intensity for your analyte.[7] This can result in compromised quantification accuracy, reduced sensitivity (higher limits of detection), and poor reproducibility of your results.[8][9]

Q3: Why is 2-Pyridylacetic acid hydrochloride susceptible to ion suppression?

A3: 2-Pyridylacetic acid hydrochloride is a polar, nitrogen-containing compound.[1][5] Such compounds are typically analyzed using electrospray ionization (ESI) in positive ion mode.[1] Biological matrices, like plasma or urine, are complex and contain numerous endogenous compounds, including phospholipids, salts, and metabolites, which are also polar and can be readily ionized.[10][11] When these matrix components co-elute with 2-PAA from the LC column, they create a competitive environment in the ESI source, leading to suppression of the 2-PAA signal.[7][12]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance to diagnose and mitigate ion suppression in your 2-PAA assays.

Troubleshooting Guide 1: Diagnosing Ion Suppression

Before you can solve the problem, you must confirm its presence and identify its location in your chromatogram.

Q: How can I determine if ion suppression is occurring in my analysis?

A: The most effective method for visualizing and pinpointing ion suppression is a post-column infusion experiment .

Experimental Protocol: Post-Column Infusion Analysis

  • Preparation:

    • Prepare a solution of 2-Pyridylacetic acid hydrochloride in a suitable solvent (e.g., methanol/water) at a concentration that provides a stable and moderate signal on your mass spectrometer.

    • Fill a syringe pump with this solution.

  • System Setup:

    • Connect the outlet of your LC column to a T-junction.

    • Connect the syringe pump to the second port of the T-junction.

    • Connect the third port of the T-junction to the mass spectrometer's ion source.

  • Execution:

    • Begin your standard LC gradient without an injection.

    • Once the LC flow is stable, start the syringe pump to continuously infuse the 2-PAA solution into the MS source. You should observe a stable baseline signal for your 2-PAA MRM transition.

    • Inject a blank matrix sample (e.g., protein-precipitated plasma from a drug-free source).

    • Monitor the 2-PAA signal throughout the chromatographic run.

  • Interpretation:

    • No Suppression: If the baseline signal for 2-PAA remains stable and flat, there is no significant ion suppression.

    • Suppression Zones: Any dips or decreases in the 2-PAA baseline signal indicate regions where matrix components are eluting and causing ion suppression.[11] Note the retention times of these suppression zones.

G cluster_LC LC System cluster_Infusion Infusion System LC_Pump LC Pump Autosampler Autosampler (Inject Matrix Blank) LC_Pump->Autosampler Column LC Column Autosampler->Column Tee T-Junction Column->Tee Syringe_Pump Syringe Pump (2-PAA Solution) Syringe_Pump->Tee MS Mass Spectrometer Tee->MS

Caption: Workflow for a post-column infusion experiment to detect ion suppression.

Troubleshooting Guide 2: Mitigating Ion Suppression Through Sample Preparation

Effective sample preparation is the most powerful tool to combat ion suppression by removing interfering matrix components before analysis.[7][10]

Q: What are the best sample preparation techniques to reduce ion suppression for 2-PAA?

A: The choice of technique depends on the complexity of your matrix and the required sensitivity. Here’s a comparison:

TechniqueProsConsBest For
Protein Precipitation (PPT) Simple, fast, and inexpensive.Provides the least clean extracts; significant ion suppression from phospholipids often remains.[10]High-throughput screening where speed is critical and sensitivity is less of a concern.
Liquid-Liquid Extraction (LLE) Can provide cleaner extracts than PPT.[9]Can be labor-intensive, may have lower recovery for polar compounds like 2-PAA, and uses organic solvents.[9]When phospholipids are the primary interference and a suitable extraction solvent system can be found.
Solid-Phase Extraction (SPE) Offers the cleanest extracts by selectively isolating the analyte.[7][12] Significantly reduces ion suppression.[8]More complex method development and higher cost per sample.Assays requiring high sensitivity and accuracy, such as regulated bioanalysis.

Recommended Protocol: Solid-Phase Extraction (SPE) for 2-PAA

This protocol is a general guideline and should be optimized for your specific application.

  • Cartridge Selection: Choose a mixed-mode or polymeric SPE cartridge suitable for polar compounds. A weak cation exchange or a hydrophilic-lipophilic balanced (HLB) polymer sorbent is a good starting point.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., 2% formic acid in water) to ensure proper ionization of 2-PAA.

  • Loading: Load the pre-treated plasma sample (e.g., diluted 1:1 with the equilibration buffer).

  • Washing:

    • Wash 1: 1 mL of the acidic buffer to remove highly polar interferences.

    • Wash 2: 1 mL of a mild organic solvent (e.g., 5% methanol in water) to remove less polar interferences.

  • Elution: Elute 2-PAA with 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). The change in pH will neutralize the charge on the sorbent, releasing the analyte.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

SPE_Workflow Start Start Condition 1. Condition (Methanol, Water) Start->Condition Equilibrate 2. Equilibrate (Acidic Buffer) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash (Acidic Buffer, Mild Organic) Load->Wash Elute 5. Elute (Basic Organic Solvent) Wash->Elute Evap_Recon 6. Evaporate & Reconstitute Elute->Evap_Recon End LC-MS Analysis Evap_Recon->End

Caption: Step-by-step workflow for Solid-Phase Extraction (SPE).

Troubleshooting Guide 3: Chromatographic and Mass Spectrometric Optimization

Fine-tuning your LC-MS method can chromatographically separate 2-PAA from interfering matrix components.

Q: How can I adjust my LC-MS method to avoid ion suppression?

A: The goal is to shift the retention time of 2-PAA away from the suppression zones you identified in the post-column infusion experiment.[13]

Chromatographic Strategies:

  • Improve Resolution: Switching from traditional HPLC to Ultra-Performance Liquid Chromatography (UPLC) can significantly improve peak resolution.[14] The narrower peaks generated by UPLC reduce the likelihood of co-elution with matrix interferences.[14][15]

  • Modify the Gradient: Adjust the slope of your organic gradient. A shallower gradient can increase the separation between 2-PAA and closely eluting interferences.

  • Change the Stationary Phase: If using a standard C18 column, consider alternative chemistries. A cyano (CN) or phenyl-hexyl column can offer different selectivity for polar compounds. Some methods for 2-PAA have successfully used CN columns.[16][17]

  • Adjust Mobile Phase pH: The retention of 2-PAA is pH-dependent. Using MS-compatible buffers like ammonium formate or ammonium acetate can alter its retention time.[18] Ensure the pH keeps your analyte in a consistent ionic state.

Mass Spectrometry Strategies:

  • Optimize Source Parameters: Fine-tuning ESI source parameters can improve ionization efficiency and minimize suppression.[19]

    • Gas Flow (Nebulizer and Auxiliary Gas): Increasing gas flow can enhance solvent evaporation, leading to smaller droplets that may be less susceptible to matrix effects.

    • Capillary Voltage and Temperature: Systematically optimize these parameters to maximize the signal for 2-PAA while minimizing in-source fragmentation.[20]

  • Consider APCI: Atmospheric Pressure Chemical Ionization (APCI) is often less prone to ion suppression than ESI for certain compounds because ionization occurs in the gas phase.[9] If your sensitivity requirements allow, testing an APCI source could be a viable alternative.

Part 3: Advanced Solutions and Best Practices

Q: I've tried everything and still see suppression. What else can I do?

A: For the most challenging assays, an internal standard is crucial for reliable quantification.

  • Use a Stable Isotope-Labeled (SIL) Internal Standard: A SIL internal standard (e.g., 2-PAA-d4) is the gold standard. It co-elutes with the analyte and experiences the same degree of ion suppression.[7] Because the mass spectrometer differentiates between the analyte and the SIL-IS, the ratio of their peak areas remains constant, correcting for signal loss and ensuring accurate quantification.[7]

  • Matrix-Matched Calibration: Prepare your calibration standards in the same biological matrix as your samples (e.g., drug-free plasma).[7] This ensures that the standards and samples experience similar matrix effects, improving accuracy.

By systematically applying these diagnostic and mitigation strategies, you can overcome the challenges of ion suppression and develop a robust, reliable, and accurate LC-MS method for the quantification of 2-Pyridylacetic acid hydrochloride.

References

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). LinkedIn. Retrieved from [Link]

  • Ion Suppression in Mass Spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025). AMSbio. Retrieved from [Link]

  • Ion Suppression in Mass Spectrometry: Challenges and Solutions. (n.d.). SlideShare. Retrieved from [Link]

  • How can I identify Ion Suppression in Biological Sample Analysis? (n.d.). Providion Group. Retrieved from [Link]

  • Matuszewski, B. K. (2006). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America. Retrieved from [Link]

  • Ion suppression (mass spectrometry). (n.d.). Wikipedia. Retrieved from [Link]

  • Ray, A., & Nakarani, M. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • Sample Prep Solutions #7: Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There. (n.d.). Chromatography Online. Retrieved from [Link]

  • Chen, X., et al. (2003). LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: application to a pharmacokinetic study in healthy volunteers. Xenobiotica, 33(12), 1261-71. Retrieved from [Link]

  • Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide. (2023). National Institutes of Health. Retrieved from [Link]

  • Understanding Ion Suppression in LC-MS Analysis. (n.d.). Buchi. Retrieved from [Link]

  • The ion suppression phenomenon in liquid chromatography–mass spectrometry and its consequences in the field of residue analysis. (n.d.). hdb. Retrieved from [Link]

  • LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: Application to a pharmacokinetic study in healthy volunteers. (2003). ResearchGate. Retrieved from [Link]

  • An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma. (n.d.). PubMed. Retrieved from [Link]

  • Avoid Ion Suppression Issues in LCMS if You Need to Use an Ion-Pair Agent - HPLC Primer. (2020). MicroSolv. Retrieved from [Link]

  • An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. (n.d.). Waters Corporation. Retrieved from [Link]

  • Ion suppression correction and normalization for non-targeted metabolomics. (2024). Nature Communications. Retrieved from [Link]

  • Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. (n.d.). Waters Corporation. Retrieved from [Link]

Sources

Technical Support Center: Quantification of 2-Pyridylacetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-Pyridylacetic acid hydrochloride (2-PAA HCl). This guide is designed for researchers, analytical scientists, and drug development professionals who are quantifying this critical metabolite of betahistine. As its measurement is a key surrogate for assessing the pharmacokinetics of the parent drug, accuracy and precision are paramount.

This document moves beyond standard protocols to address the nuanced challenges and common pitfalls encountered in the laboratory. Here, we dissect the "why" behind the "how," providing you with the scientific rationale to troubleshoot and optimize your analytical methods effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Standard Preparation and Handling

Question 1: My calibration standards are inconsistent, leading to poor linearity (R² < 0.99). What could be the cause?

This is a frequent and critical issue that often traces back to the handling of the 2-Pyridylacetic acid hydrochloride reference material itself.

Core Issue: Hygroscopicity

2-Pyridylacetic acid hydrochloride is a hygroscopic solid.[1] This means it readily absorbs moisture from the atmosphere. If the reference standard has absorbed water, its apparent weight will be higher than the actual amount of the active molecule. This leads to the preparation of stock solutions with a lower-than-expected concentration, causing significant and variable errors in your calibration curve and subsequent sample quantifications.

Troubleshooting Protocol: Ensuring Standard Accuracy

  • Storage is Key: Always store your 2-PAA HCl reference standard in a tightly sealed container inside a desiccator with a fresh desiccant.[2]

  • Equilibration: Before weighing, allow the sealed container to equilibrate to room temperature for at least 30-60 minutes. This prevents condensation from forming on the cold solid when exposed to ambient air.

  • Weighing Practices: Weigh the standard promptly in a low-humidity environment if possible. Do not leave the container open for extended periods.

  • Solution Stability: Once dissolved, the stability of your stock and working solutions becomes the next critical factor. Stock solutions should be stored at recommended temperatures (e.g., 2-8°C) and protected from light. Their stability should be periodically verified.

Section 2: Chromatographic Pitfalls (HPLC-UV & LC-MS/MS)

Question 2: I'm observing significant peak tailing in my HPLC analysis. How can I achieve a symmetrical peak shape?

Peak tailing is arguably the most common chromatographic issue for this analyte. The root cause lies in its amphoteric chemical structure, which possesses both a carboxylic acid group and a basic pyridinium ion.[3]

Core Issue: Secondary Interactions with the Stationary Phase

Standard silica-based C18 columns have residual, un-capped silanol groups (Si-OH) on their surface. These silanols are acidic and can become deprotonated (Si-O⁻) at mobile phase pH levels above approximately 3-4. The positively charged pyridinium ion of 2-PAA HCl can then undergo strong, secondary ionic interactions with these negatively charged silanol sites. This mixed-mode retention mechanism (hydrophobic and ionic) leads to poor peak shape, specifically tailing.[4]

Troubleshooting Workflow: Optimizing Peak Symmetry

The goal is to minimize the unwanted ionic interactions while maintaining robust hydrophobic retention. This is primarily achieved by controlling the pH of your mobile phase.

G cluster_0 Peak Tailing Troubleshooting Workflow start Observe Peak Tailing (Asymmetry > 1.2) check_ph Is Mobile Phase pH < 3.5? start->check_ph adjust_ph Adjust Mobile Phase pH to 2.5 - 3.0 (e.g., with 0.1% Formic Acid) check_ph->adjust_ph No check_column Are you using a modern, end-capped or polar-embedded C18 column? check_ph->check_column Yes re_evaluate Re-evaluate Peak Shape adjust_ph->re_evaluate change_column Switch to a high-purity, end-capped column or a polar-embedded phase (e.g., C18 AQ) check_column->change_column No check_column->re_evaluate Yes (Consider other factors e.g., column overload) change_column->re_evaluate

Caption: Workflow for diagnosing and resolving peak tailing.

Step-by-Step Protocol: Mobile Phase Optimization

  • Acidify the Mobile Phase: The most effective strategy is to lower the mobile phase pH. By adding an acidifier like 0.1% formic acid, you bring the pH to approximately 2.8-3.0. At this low pH, the residual silanol groups are fully protonated (Si-OH) and thus electrically neutral, eliminating the secondary ionic interaction with the analyte.

  • Buffer Selection: For LC-MS applications, volatile buffers like formic acid or ammonium formate are essential. For LC-UV, phosphate buffers can be used, but be mindful of their potential to precipitate in high concentrations of organic solvent.

  • Column Choice: If tailing persists even at low pH, your column may have high silanol activity. Switch to a modern, high-purity, end-capped C18 column. Alternatively, columns with polar-embedded phases offer alternative selectivity and can shield the analyte from residual silanols.[4]

ParameterRecommendation for Symmetrical PeaksRationale
Mobile Phase pH 2.5 - 3.5 Suppresses the ionization of residual silanol groups on the silica stationary phase, preventing secondary ionic interactions with the basic pyridinium moiety of the analyte.
Acid Modifier 0.1% Formic Acid (LC-MS compatible)Effectively lowers pH and is volatile, preventing contamination of the mass spectrometer source.
Column Type High-purity, end-capped C18 or Polar-embedded C18Minimizes the number of available free silanol groups, reducing the primary cause of peak tailing for basic compounds.[4]
Section 3: Sample Preparation and Matrix Effects (Biological Samples)

Question 3: My results from plasma samples are highly variable and show poor recovery. I'm using a simple protein precipitation method. What is going wrong?

While protein precipitation is a fast and easy sample preparation method, it is often insufficient for achieving the accuracy and precision required for pharmacokinetic studies, especially when using LC-MS/MS. The issue is not what you remove, but what you leave behind.

Core Issue: Phospholipid-Based Matrix Effects

Biological matrices like plasma are complex, containing numerous endogenous components. Phospholipids are a major class of these components and are notorious for causing matrix effects in LC-MS/MS analysis.[5][6] They are not efficiently removed by protein precipitation and often co-elute with the analyte of interest. This co-elution can:

  • Suppress Ionization: Phospholipids compete with 2-PAA for ionization in the electrospray source, leading to a suppressed (lower) analyte signal.

  • Enhance Ionization: Less commonly, they can enhance the signal.

  • Cause Irreproducibility: The concentration of phospholipids can vary between different lots of plasma and between patient samples, leading to unpredictable and highly variable ion suppression/enhancement. This is a primary source of poor reproducibility.[2]

Troubleshooting Protocol: Mitigating Matrix Effects

A robust analytical method must effectively separate the analyte from interfering matrix components before it reaches the detector.

G cluster_1 Matrix Effect Mitigation Strategy start Inconsistent Results in Plasma Samples is_check Are you using a stable isotope-labeled internal standard (e.g., 2-PAA-d6)? start->is_check add_is Incorporate a stable isotope-labeled IS is_check->add_is No cleanup_check Is sample cleanup protein precipitation only? is_check->cleanup_check Yes add_is->cleanup_check improve_cleanup Implement advanced cleanup: 1. Solid-Phase Extraction (SPE) 2. Phospholipid Removal Plates cleanup_check->improve_cleanup Yes evaluate Validate method for recovery and matrix effect cleanup_check->evaluate No improve_cleanup->evaluate

Caption: Decision tree for addressing matrix effects in bioanalysis.

Recommended Sample Preparation Protocols

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most critical step for reliable LC-MS/MS quantification. An SIL-IS, such as 2-Pyridylacetic Acid-d6, is chemically identical to the analyte but has a different mass. It will co-elute and experience the exact same matrix effects and extraction inefficiencies as the analyte. By using the peak area ratio of the analyte to the SIL-IS, these variations are effectively normalized.

  • Implement Solid-Phase Extraction (SPE): SPE provides a much cleaner extract than protein precipitation. A well-chosen SPE sorbent can retain the analyte while allowing interfering substances like phospholipids to be washed away.

  • Employ Phospholipid Removal Technologies: Specialized products, such as HybridSPE®-Phospholipid plates, are designed to selectively remove phospholipids from the sample matrix while allowing the analyte to pass through for analysis.[5] This directly targets the primary source of matrix effects.

Section 4: Analyte Stability and Degradation

Question 4: How can I be sure that my analyte is not degrading during sample processing or storage?

2-Pyridylacetic acid hydrochloride is a relatively stable molecule, but its stability can be compromised under harsh conditions. Ensuring analyte integrity is a cornerstone of a validatable method.

Core Issue: Potential for Hydrolysis and Oxidation

As with many pharmaceutical compounds, 2-PAA HCl can be susceptible to degradation under conditions of extreme pH, high temperature, or in the presence of oxidative agents. While specific degradation pathways are not extensively documented in public literature, it is crucial to demonstrate the stability-indicating nature of your analytical method.[3]

Best Practice: Performing a Forced Degradation Study

A forced degradation (or stress testing) study is the definitive way to understand the stability of your analyte and to prove that your analytical method can separate the intact analyte from any potential degradation products. This is a requirement under ICH guidelines (Q1A(R2)).[6][7]

Experimental Protocol: Forced Degradation Study

The goal is to achieve 5-20% degradation of the analyte.[6] Prepare solutions of 2-PAA HCl and expose them to the following conditions, comparing the results to an untreated control.

Stress ConditionTypical Reagents and ConditionsPurpose
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursTo assess stability in acidic environments.
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hoursTo assess stability in alkaline environments.
Oxidation 3% H₂O₂ at room temperature for 24 hoursTo assess susceptibility to oxidative degradation.
Thermal Stress Solid & Solution at 70°C for 48 hoursTo evaluate the effect of high temperature.
Photostability Expose solution to light (ICH Q1B guidelines)To determine sensitivity to light.

Data Analysis: Analyze each stressed sample using your chromatographic method. The key objectives are to:

  • Demonstrate Specificity: Your method should show a decrease in the main 2-PAA peak and the appearance of new peaks corresponding to degradation products. The 2-PAA peak should remain pure (e.g., as determined by a PDA detector's peak purity analysis or by MS).

  • Identify Degradation Pathways: Understand under which conditions the molecule is least stable. This informs best practices for sample handling, processing, and storage.

Section 5: UV-Vis Spectrophotometric Quantification

Question 5: When using HPLC-UV, my absorbance readings are not reproducible. What could be the cause?

While less common for bioanalysis, HPLC-UV is often used for purity assessments of the bulk drug substance. The primary pitfall here is the pH-sensitivity of the analyte's chromophore.

Core Issue: pH-Dependent UV Spectrum

The pyridine ring is the primary chromophore in 2-PAA. The protonation state of the nitrogen atom in this ring is dependent on the pH of the solution. Changes in protonation alter the electronic structure of the ring, which in turn can cause a shift in the maximum absorbance wavelength (λmax) and a change in the molar absorptivity.[5]

If the pH of your mobile phase is not well-controlled, or if your sample diluent has a different pH than your mobile phase, you will observe shifts in the UV spectrum, leading to inconsistent and inaccurate absorbance readings.

Troubleshooting Protocol: Ensuring Reproducible UV Detection

  • Use a Buffered Mobile Phase: Do not use unbuffered mobile phases (e.g., just water/acetonitrile). A buffer is essential to maintain a constant pH throughout the analysis. As discussed for peak tailing, a mobile phase buffered to a pH of ~3.0 is often a good starting point.

  • Match Sample Diluent to Mobile Phase: Always dissolve and dilute your standards and samples in a solvent that is identical to, or weaker than, your initial mobile phase composition. This ensures that the pH environment of the injected sample plug is consistent with the mobile phase, preventing on-column peak distortion and absorbance shifts.

  • Verify λmax: The optimal detection wavelength may shift with pH. Confirm the λmax of 2-PAA HCl in your chosen buffered mobile phase by running a UV scan with a PDA detector to ensure you are measuring at the most sensitive and robust wavelength. For 2-PAA HCl, spectra are typically measured at a pH of 3 or lower.[5]

References

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 2-Pyridylacetic Acid Hydrochloride. Retrieved from [Link]

  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Human Metabolome Database. (2013). Showing metabocard for 2-Pyridylacetic acid (HMDB0060722). Retrieved from [Link]

  • PubChem. (n.d.). 2-Pyridineacetic acid. Retrieved from [Link]

  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Bioanalysis Zone. (2016). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Retrieved from [Link]

  • American Pharmaceutical Review. (2022). Coping with Matrix Effects Caused by Phospholipids in Biological Samples. Retrieved from [Link]

  • Bioanalysis. (2013). Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). pH-Dependent UV-vis spectra of 2a and at the upper side calculated.... Retrieved from [Link]

  • PASL. (n.d.). CAS No : 1329799-67-8| Chemical Name : 2-Pyridylacetic Acid-d6 Hydrochloride. Retrieved from [Link]

  • ResearchGate. (2019). UV-VIS Absorption Spectral Studies of Complexation of 1,3-bis (3-(2-pyridyl) pyrazol-1-ylmethyl) benzene (1,3-PPB) with Cu (II), Co (II), Ni (II) in EtOH-H2O Mixed Solvent. Retrieved from [Link]

Sources

Technical Support Center: High-Throughput Screening of 2-Pyridylacetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support hub for researchers utilizing 2-Pyridylacetic acid hydrochloride in high-throughput screening (HTS) campaigns. As a key metabolite of drugs like betahistine and a versatile building block in chemical synthesis, this compound is of significant interest.[1] However, its specific physicochemical properties—namely its acidic nature, aqueous solubility, and potential for optical interference—present unique challenges in the HTS environment.[2][3]

This guide is structured to provide field-proven insights and actionable solutions to common problems encountered during assay development, screening, and data analysis. Our goal is to empower you to generate high-quality, reproducible data by anticipating and resolving potential roadblocks. The methodologies and troubleshooting advice provided herein are grounded in the principles outlined in the comprehensive NCBI Assay Guidance Manual, a critical resource for all screening scientists.[4][5][6]

Core Principles for Screening 2-Pyridylacetic Acid Hydrochloride

Before diving into specific issues, it's crucial to understand the properties of 2-Pyridylacetic acid hydrochloride that most influence HTS assay performance:

  • Acidity and pH Sensitivity: As an acidic compound, its charge state is dependent on the pH of the assay buffer.[7][8] This can affect its interaction with biological targets, its solubility, and even its potential for non-specific interactions. The pH of the mobile phase is a critical parameter in chromatographic separations of such compounds.[9][10]

  • Solubility: While soluble in water, its solubility can be influenced by buffer composition and pH.[2][3][11] Ensuring the compound remains in solution at the tested concentrations is paramount to avoid artifacts from precipitation.

  • Potential for Interference: Pyridine-containing moieties can interfere with optical-based assays (fluorescence, luminescence) through autofluorescence, quenching, or inner-filter effects.[12][13][14] It is essential to de-risk this possibility early in assay development.

Frequently Asked Questions (FAQs)

Here we address common high-level questions regarding the screening of 2-Pyridylacetic acid hydrochloride.

Q1: What is the best initial solvent for creating a stock solution of 2-Pyridylacetic acid hydrochloride?

A1: Given its hydrochloride salt form, 2-Pyridylacetic acid hydrochloride is readily soluble in water.[2][3] For HTS, the preferred stock solvent is typically 100% dimethyl sulfoxide (DMSO) to ensure compatibility with automated liquid handling and to minimize solvent effects in the assay. While the compound is soluble in DMSO, it's crucial to determine the maximum solubility and ensure it remains soluble upon dilution into aqueous assay buffers. Best practices in compound management recommend rigorous quality control of stock solutions to ensure their integrity over time.[15]

Q2: How does the acidic nature of this compound affect assay buffer selection?

A2: The acidic nature of the compound makes buffer choice critical. You must use a buffer with sufficient capacity to maintain a stable pH upon the addition of the compound, especially at higher concentrations. A significant pH shift in the assay well could alter enzyme activity, protein conformation, or cell health, leading to false positives or negatives. It is recommended to select a buffer system where the desired assay pH is within ±1 unit of the buffer's pKa.

Q3: What are the primary assay technologies that might be problematic for a pyridine-containing compound like this?

A3: Assays relying on fluorescence are most at risk.[12] This includes Fluorescence Intensity (FI), Fluorescence Polarization (FP), and Förster Resonance Energy Transfer (FRET).[16][17] The conjugated ring system of the pyridine moiety can absorb UV or visible light and emit its own fluorescence (autofluorescence), or it can absorb light intended for the assay fluorophore, leading to signal quenching.[13][14] Bioluminescence assays, such as those using firefly luciferase, can also be affected, as many small molecules are known to directly inhibit the luciferase enzyme.[18]

Q4: What is a Z'-factor, and what value should I aim for during assay development?

A4: The Z'-factor (Z-prime) is a statistical parameter that quantifies the quality and robustness of an HTS assay.[19] It measures the separation between the distributions of the positive and negative controls. The formula incorporates the means and standard deviations of both controls.[20][21]

Z'-Factor ValueAssay ClassificationSuitability for HTS
> 0.5ExcellentIdeal for screening.[19][22][23]
0 to 0.5Marginal / DoableMay be acceptable, but requires caution and may yield more false results.[19][22][23]
< 0UnsuitableThe assay cannot reliably distinguish between hits and non-hits.[19][22]

For a reliable screen, you should rigorously optimize your assay to achieve a consistent Z'-factor of 0.5 or greater .[21][24]

HTS Troubleshooting Guide

This section provides a logical, cause-and-effect approach to solving specific experimental problems.

Problem Area 1: Poor Assay Quality Metrics (Low Z', High Variability)

Q: My Z'-factor is consistently below 0.5, and I see high variability in my controls across the plate. What should I investigate?

A: High variability is a common HTS challenge that can stem from multiple sources, including manual processing errors and inconsistent liquid handling.[25] Automation can significantly reduce this variability.[25] A systematic approach is needed to pinpoint the cause.

Troubleshooting Workflow for High Variability

G cluster_start cluster_checks cluster_solutions Start Start: High Variability (Z' < 0.5) Reagent_Check 1. Reagent Stability - Are reagents expired? - Were they stored properly? - Are they stable at assay temp? Start->Reagent_Check Check First Dispensing_Check 2. Liquid Handling - Calibrate pipettes/dispensers. - Check for clogs. - Assess tip wetting/carryover. Reagent_Check->Dispensing_Check Reagent_Sol Solution: Prepare fresh reagents. Perform stability tests. Reagent_Check->Reagent_Sol If reagents are suspect Plate_Check 3. Plate Effects - Any edge effects? - Temperature gradients? - Evaporation? Dispensing_Check->Plate_Check Dispensing_Sol Solution: Run dispenser QC. Use low-binding tips. Optimize dispense heights. Dispensing_Check->Dispensing_Sol If dispensing is uneven Plate_Sol Solution: Use barrier plates. Randomize sample layout. Incubate with lids. Plate_Check->Plate_Sol If patterns are observed

Caption: Decision tree for troubleshooting high assay variability.

Causality Explained:

  • Reagent Stability: The first step is to rule out the simplest cause: degraded reagents.[26] An unstable enzyme, antibody, or substrate will lead to signal drift and high variance.

  • Liquid Handling Precision: Automated liquid handlers are essential for HTS but require regular calibration.[24][27] Inaccurate or imprecise dispensing, especially of small volumes, is a primary driver of well-to-well variability. Non-contact dispensers can improve precision and reduce costs.[28]

  • Systematic Plate Effects: Non-random patterns of variability, such as "edge effects," often point to environmental factors like uneven heating or evaporation during incubation.[29] Using plates with lids and ensuring a humidified incubation environment can mitigate this.

Problem Area 2: Suspected Compound-Specific Interference

Q: I'm getting a high number of hits, but I suspect they are false positives. How can I confirm if 2-Pyridylacetic acid hydrochloride is interfering with my assay readout?

A: This is a critical concern for any optically-based assay.[18] You must run a series of counter-screens to identify and triage compounds that cause interference.[14]

Workflow for De-risking Compound Interference

G cluster_start cluster_counterscreens cluster_outcomes Start Primary Screen Hit Autofluorescence Counter-Screen 1: Autofluorescence Check (Excite/Emit at assay wavelengths) Start->Autofluorescence Quenching Counter-Screen 2: Quenching Check (Run assay with positive control signal) Autofluorescence->Quenching If not autofluorescent False_Positive Result: False Positive (Compound interferes) Autofluorescence->False_Positive If fluorescent signal > threshold Assay_Target Counter-Screen 3: Target-Null Assay (Run assay without the biological target) Quenching->Assay_Target If not a quencher Quenching->False_Positive If signal is quenched Assay_Target->False_Positive If active True_Hit Result: Confirmed Hit (Proceed to validation) Assay_Target->True_Hit If inactive

Caption: Workflow for identifying compound-mediated assay interference.

Causality Explained:

  • Autofluorescence Check: The most direct form of interference.[13] If the compound itself emits light at the same wavelength as your assay's signal, it will be incorrectly scored as an activator. This is a significant issue, as around 10% of compounds in typical HTS libraries exhibit fluorescence.[13]

  • Quenching/Inner-Filter Check: The compound may not emit light but can absorb it—either the excitation energy intended for your fluorophore or the emitted signal itself.[12] This "inner-filter effect" reduces the detected signal and can lead to false positives in assays where a decrease in signal is the desired outcome.

  • Target-Null Assay: This is a crucial control. By removing the biological target (e.g., the enzyme or receptor) from the assay, any remaining activity can be attributed to a non-specific interaction with assay components (e.g., the detection antibody, the substrate, or the reporter).

Problem Area 3: Compound Solubility and Handling

Q: I noticed precipitation in some wells after adding my 2-Pyridylacetic acid hydrochloride dilution series. How does this affect my results and how can I prevent it?

A: Compound precipitation is a major source of irreproducible data and false results. Precipitates can scatter light, interfere with optical readings, and reduce the effective concentration of the compound in the assay, leading to inaccurate dose-response curves.

Recommended Actions:

  • Determine Kinetic Solubility: Before screening, perform a kinetic solubility assay in your final assay buffer. This involves diluting your DMSO stock into the buffer at various concentrations and measuring turbidity over time. This will define the maximum concentration you can screen without precipitation.

  • Adjust DMSO Concentration: The final DMSO concentration in the assay well should be kept as low as possible, typically under 1%, as higher concentrations can exacerbate the precipitation of less soluble compounds upon dilution into an aqueous buffer.[26]

  • Control Compound Handling: Ensure proper compound management procedures are followed.[15] This includes controlled freeze-thaw cycles and ensuring plates are properly sealed to prevent solvent evaporation, which would inadvertently increase compound concentration.

Key Experimental Protocols

Protocol 1: Assessing Compound Autofluorescence

This protocol is essential to run before or in parallel with a primary screen to identify compounds that interfere by emitting their own fluorescence.

Materials:

  • Black, solid-bottom 384-well assay plates

  • 2-Pyridylacetic acid hydrochloride stock solution (e.g., 10 mM in DMSO)

  • Final assay buffer

  • Plate reader capable of top-read fluorescence intensity

Methodology:

  • Create Compound Plate: Prepare a serial dilution of 2-Pyridylacetic acid hydrochloride in 100% DMSO. Include DMSO-only wells as a negative control.

  • Transfer to Assay Plate: Using an automated liquid handler, transfer a small volume (e.g., 100 nL) of the compound dilutions and controls to the black assay plates.

  • Add Buffer: Add the final assay buffer to all wells to achieve the final screening concentrations and the target DMSO percentage.

  • Mix and Incubate: Mix the plate gently (e.g., orbital shaking for 30 seconds). Incubate for the same duration and at the same temperature as the primary assay.

  • Read Fluorescence: Read the plate using the same excitation and emission wavelengths and gain settings as your primary fluorescence-based assay.

  • Data Analysis: Calculate the signal-to-background ratio for each well. A common threshold for identifying an autofluorescent "hit" is a signal that is greater than 3 times the standard deviation of the negative controls.

References

  • Assay Guidance Manual. [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Available from: [Link]

  • Assay Guidance Manual. Norecopa. [Internet]. Available from: [Link]

  • How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Dispendix. [Internet]. 2024 Sep 18. Available from: [Link]

  • 2-Pyridine Acetic Acid HCl. ChemBK. [Internet]. 2024 Apr 9. Available from: [Link]

  • Resources for Assay Development and High Throughput Screening. MSU Drug Discovery. [Internet]. Available from: [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Internet]. Available from: [Link]

  • Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. [Internet]. Available from: [Link]

  • HTS Assay Validation. In: Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Available from: [Link]

  • Avoiding Fluorescence Assay Interference—The Case for Diaphorase. [Internet]. National Center for Biotechnology Information. Available from: [Link]

  • On HTS: Z-factor. [Internet]. 2023 Dec 12. Available from: [Link]

  • Z-factors. BIT 479/579 High-throughput Discovery. [Internet]. Available from: [Link]

  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. [Internet]. Oxford Academic. Available from: [Link]

  • The Z prime value (Z´). BMG LABTECH. [Internet]. 2025 Jan 27. Available from: [Link]

  • Interference and Artifacts in High-content Screening. In: Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Available from: [Link]

  • App Note: Compound Management in High Throughput Screening. Azenta Life Sciences. [Internet]. Available from: [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. [Internet]. National Center for Biotechnology Information. Available from: [Link]

  • High-quality Cost-Effective Compound Management Support for HTS. PubMed. [Internet]. 2009 Jun 1. Available from: [Link]

  • What is the current value of fluorescence polarization assays in small molecule screening?. [Internet]. 2019 Jul 8. Available from: [Link]

  • Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. [Internet]. National Center for Biotechnology Information. 2020 Feb 1. Available from: [Link]

  • Best practices in compound management for preserving compound integrity and accurately providing samples for assays. PubMed. [Internet]. Available from: [Link]

  • Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery. SciSpace. [Internet]. 2018 Jul 24. Available from: [Link]

  • Effect of the eluent pH and acidic modifiers in high-performance liquid chromatography retention of basic analytes. ResearchGate. [Internet]. 2025 Aug 5. Available from: [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Internet]. Available from: [Link]

  • Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Oxford Academic. [Internet]. 2015 Mar 7. Available from: [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. [Internet]. 2025 May 3. Available from: [Link]

  • CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. [Internet]. Available from: [Link]

  • Effect of mobile phase pH on basic, acidic and neutral compounds. (Courtsey: Column troubleshooting, ACE Newsletter 2). ResearchGate. [Internet]. Available from: [Link]

  • Challenges of HTS in early-stage drug discovery. AXXAM. [Internet]. Available from: [Link]

  • Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. ResearchGate. [Internet]. 2025 Aug 7. Available from: [Link]

  • High-Throughput Screening. Chemical Genomics. Service Cores. IU School of Medicine. [Internet]. Available from: [Link]

  • The use of Mobile Phase pH as a Method Development Tool. YouTube. [Internet]. 2021 Sep 13. Available from: [Link]

  • HTS/HCS Discovery. CU Anschutz School of Medicine. [Internet]. Available from: [Link]

  • High-Throughput Screening: today's biochemical and cell-based approaches. PubMed. [Internet]. 2020 Aug 12. Available from: [Link]

Sources

addressing peak tailing in chromatographic analysis of 2-Pyridylacetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Chromatographic Analysis of 2-Pyridylacetic Acid Hydrochloride

Welcome to the technical support center for the chromatographic analysis of 2-Pyridylacetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, with a specific focus on the prevalent problem of peak tailing. The information provided herein is based on established scientific principles and practical laboratory experience.

Introduction to the Challenge: Analyzing 2-Pyridylacetic Acid Hydrochloride

2-Pyridylacetic acid hydrochloride is a polar, ionizable compound, which presents a unique set of challenges in reversed-phase high-performance liquid chromatography (HPLC).[1][2][3][4][5] Its basic pyridine ring and acidic carboxylic acid group make it susceptible to strong interactions with the stationary phase, often leading to asymmetrical peak shapes, particularly peak tailing.[6][7][8] This guide will walk you through a logical, step-by-step process to diagnose and remedy these issues, ensuring robust and reliable analytical results.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: I am observing significant peak tailing for 2-Pyridylacetic acid hydrochloride. What are the primary causes?

A1: Peak tailing for a polar, basic compound like 2-Pyridylacetic acid hydrochloride in reversed-phase HPLC is most commonly attributed to secondary interactions with the silica-based stationary phase.[6][7][8]

  • Silanol Interactions: The primary culprit is the interaction between the protonated pyridine ring of your analyte and ionized residual silanol groups (Si-O⁻) on the silica surface of the column packing.[6][7][8] These acidic silanols can act as strong retention sites, leading to a secondary, ion-exchange-like retention mechanism that causes the peak to tail.[6][8][9] This effect is more pronounced at mid-range pH values (typically > 3) where silanols are deprotonated and the basic analyte is protonated.[6][7]

  • Mobile Phase pH Near Analyte pKa: If the mobile phase pH is close to the pKa of the pyridine nitrogen or the carboxylic acid, the analyte can exist in both ionized and non-ionized forms, leading to peak broadening or tailing.[7][10][11][12]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[13][14][15]

  • Extra-Column Effects: Dead volume in the HPLC system, such as from using tubing with a large internal diameter or poorly made connections, can cause peak broadening and tailing.[7][14][16]

  • Physical Column Issues: A partially blocked column inlet frit or a void at the head of the column can distort the sample band, resulting in tailing for all peaks in the chromatogram.[6][13][15][16]

Q2: How can I systematically troubleshoot the peak tailing issue?

A2: A logical troubleshooting workflow is essential. Start by examining the most probable and easily adjustable parameters.

Here is a visual representation of a recommended troubleshooting workflow:

G cluster_0 Initial Observation cluster_1 Mobile Phase Optimization cluster_2 Column & Hardware Checks cluster_3 Resolution A Peak Tailing Observed B Adjust Mobile Phase pH A->B Step 1 C Optimize Buffer Concentration B->C Step 2 D Add Mobile Phase Modifier C->D Step 3 E Select Appropriate Column D->E Step 4 F Check for Column Overload E->F Step 5 G Inspect for Extra-Column Effects F->G Step 6 H Symmetrical Peak Achieved G->H Final Goal

Caption: Troubleshooting workflow for peak tailing.

Detailed Troubleshooting Protocols

Protocol 1: Mobile Phase pH and Buffer Optimization

The most impactful and often simplest adjustment is to optimize the mobile phase pH and buffer conditions.[10][17]

Why it Works: By controlling the mobile phase pH, you can control the ionization state of both the analyte and the residual silanol groups on the stationary phase.[10][12][18] For a basic compound like 2-Pyridylacetic acid, lowering the pH protonates the pyridine ring, but more importantly, it suppresses the ionization of the silanol groups, minimizing the undesirable secondary ionic interactions.[8][9][19] A well-chosen buffer maintains a stable pH throughout the analysis.[17][20]

Step-by-Step Protocol:

  • Determine Analyte pKa: The pKa values for 2-Pyridylacetic acid are crucial for selecting the optimal mobile phase pH. While specific experimental values can vary, the pyridine nitrogen is basic and the carboxylic acid is acidic.

  • Adjust Mobile Phase pH:

    • Low pH Approach (Recommended): Adjust the aqueous portion of your mobile phase to a pH between 2.5 and 3.0 using an appropriate acid like formic acid or phosphoric acid.[9] At this pH, most silanol groups will be protonated (Si-OH), significantly reducing their ability to interact with the positively charged analyte.[8][19]

    • High pH Approach (Alternative): Alternatively, you can use a mobile phase with a pH above 8. This will deprotonate the analyte's carboxylic acid group and neutralize the pyridine nitrogen. However, this requires a column specifically designed for high pH stability to prevent degradation of the silica backbone.[18]

  • Incorporate a Buffer: Use a buffer with a pKa close to your target mobile phase pH to ensure stable conditions.[20][21] A buffer concentration of 25-50 mM is a good starting point.[20][21]

    • For low pH, phosphate or formate buffers are common choices.[22]

    • Ensure your buffer is soluble in the final mobile phase composition (including the organic modifier).

  • Equilibrate Thoroughly: After any change to the mobile phase, ensure the column is thoroughly equilibrated. Flush with at least 10-20 column volumes of the new mobile phase before injecting your sample.

ParameterRecommendationRationale
Mobile Phase pH 2.5 - 3.0Suppresses silanol ionization, minimizing secondary interactions.[8][9][19]
Buffer Choice Phosphate or FormatepKa values suitable for maintaining a stable low pH.[22]
Buffer Concentration 25-50 mMProvides adequate buffering capacity without risking precipitation.[20][21]
Protocol 2: Column Selection and Care

If mobile phase optimization does not fully resolve the issue, your column may be the source of the problem.

Why it Works: Modern HPLC columns are designed with various technologies to minimize silanol interactions. Selecting a column with a highly inert stationary phase can dramatically improve peak shape for challenging compounds.[6][13]

Step-by-Step Protocol:

  • Use an End-Capped Column: Ensure you are using a high-quality, fully end-capped C18 or C8 column. End-capping uses small silane molecules to block a significant portion of the residual silanol groups, though some will always remain.[6][9][23]

  • Consider a Polar-Embedded or Polar-Endcapped Phase: These columns have a polar group embedded within or at the end of the alkyl chain. This polar group helps to shield the residual silanols from interacting with basic analytes, leading to improved peak shapes.[7][24]

  • Alternative Stationary Phases: For highly polar compounds, consider Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode columns.[1][2][25] These offer alternative retention mechanisms that can be beneficial for polar analytes.

  • Column Health Check:

    • If the column is old or has been used with harsh conditions, its performance may be degraded. Try a new column of the same type to see if performance is restored.

    • If you suspect a blockage, you can try back-flushing the column (if the manufacturer's instructions permit).[13][15]

    • Using a guard column is a cost-effective way to protect your analytical column from contaminants in the sample that can cause peak tailing.[16]

Protocol 3: Advanced Mobile Phase Modifications

For particularly stubborn peak tailing, the addition of a mobile phase modifier can be a powerful tool.

Why it Works: Mobile phase modifiers, such as competing bases or ion-pairing agents, can interact with the active sites on the stationary phase or with the analyte itself to improve peak shape.

Step-by-Step Protocol:

  • Competing Base:

    • Add a small concentration (e.g., 0.1% v/v) of a competing base like triethylamine (TEA) to the mobile phase.[9]

    • Mechanism: TEA is a small, basic molecule that will preferentially interact with the active silanol sites, effectively "masking" them from your analyte. This reduces the opportunity for secondary interactions that cause tailing.[9]

  • Ion-Pairing Agents:

    • For this application, an anionic ion-pairing agent such as an alkyl sulfonate (e.g., sodium 1-octanesulfonate) can be used.[26][27]

    • Mechanism: The hydrophobic tail of the ion-pairing reagent adsorbs onto the C18 stationary phase, while its negatively charged head group faces the mobile phase.[28] This creates a dynamic ion-exchange surface that can form a neutral ion pair with the positively charged 2-Pyridylacetic acid hydrochloride, improving retention and peak shape.[26][27][28]

    • Caution: Ion-pairing agents require long equilibration times and can be difficult to completely wash out of a column. It is often recommended to dedicate a column specifically for ion-pairing applications.[28]

G cluster_0 Silica Surface Interactions cluster_1 Problem: Peak Tailing cluster_2 Solution 1: Low pH Mobile Phase cluster_3 Solution 2: Competing Base Silica Silica Surface |  C18 Chains |  Residual Silanol (Si-O⁻) Analyte 2-PAA-H⁺ Analyte->Silica:f2 Strong Ionic Interaction (Causes Tailing) Low_pH H⁺ Protonated_Silanol Silica Surface C18 Chains Protonated Silanol (Si-OH) Low_pH->Protonated_Silanol:f2 Suppresses Ionization Competing_Base TEA-H⁺ Silica_Blocked Silica Surface C18 Chains Blocked Silanol (Si-O⁻---H⁺-TEA) Competing_Base->Silica_Blocked:f2 Masks Silanol Site

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 2-Piperidylacetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and product safety. This guide provides a comprehensive comparison of analytical methodologies for the quantification of 2-Piperidylacetic Acid Hydrochloride, a key metabolite and reference standard in pharmaceutical research.[1] As Senior Application Scientists, we move beyond mere procedural outlines to delve into the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in scientific integrity.

This document will explore and compare three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Acid-Base Titration. Each method will be evaluated against the stringent validation parameters set forth by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[2][3][4][5][6][7][8][9][10][11]

The Critical Role of Method Validation

The objective of analytical method validation is to establish, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[7][12][13] This ensures that the data generated is reliable, reproducible, and fit for purpose, whether for pharmacokinetic studies, stability testing, or routine quality control of bulk drug substances.[1][3][5] The core parameters for validation, as outlined by ICH Q2(R2), include accuracy, precision, specificity, linearity, range, and robustness.[2][5][6][14]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and specificity. For a polar compound like this compound, reversed-phase HPLC is a suitable approach.

Experimental Protocol: HPLC-UV

A typical HPLC method for the analysis of this compound would involve a C18 stationary phase with an aqueous-organic mobile phase.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[15]

  • Mobile Phase: An isocratic mixture of acetonitrile and a pH 4.0 ammonium formate buffer (e.g., 20/80 v/v).[15] The buffer is crucial for maintaining a consistent ionization state of the analyte, thereby ensuring reproducible retention times.

  • Flow Rate: 1.0 mL/min.[15]

  • Detection: UV at 270 nm.[15][16]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Rationale for Experimental Choices

The choice of a C18 column provides a non-polar stationary phase suitable for retaining the moderately polar this compound. The acidic pH of the mobile phase ensures that the carboxylic acid group is protonated, leading to better retention and peak shape. Acetonitrile is a common organic modifier that provides good peak resolution and is compatible with UV detection.

Validation Strategy and Expected Performance

The validation of the HPLC method would follow the ICH Q2(R2) guidelines.[2][3][5][6]

Specificity: To demonstrate specificity, a solution of this compound would be spiked with potential impurities and degradation products. The method is considered specific if the peak for the analyte is well-resolved from all other peaks.[5][10][14]

Linearity: Linearity is established by analyzing a series of solutions of known concentrations. A minimum of five concentrations is recommended.[10] The peak area response is then plotted against the concentration, and the correlation coefficient (r²) is calculated.

Accuracy and Precision: Accuracy is determined by the percent recovery of a known amount of analyte spiked into a placebo matrix.[10][14] Precision is assessed at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (between laboratories).[10]

Robustness: The robustness of the method is evaluated by making small, deliberate changes to the method parameters, such as the mobile phase composition, pH, flow rate, and column temperature, and observing the effect on the results.

Data Summary: HPLC Method Validation
Validation ParameterAcceptance CriteriaExpected Performance
Specificity Analyte peak is resolved from impurities (Resolution > 2)Complies
Linearity (r²) ≥ 0.999> 0.999
Range 80% to 120% of the test concentration50 - 150 µg/mL
Accuracy (% Recovery) 98.0% to 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability: ≤ 1.0% Intermediate: ≤ 2.0%< 0.8% < 1.5%
Robustness No significant impact on resultsComplies
HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing S1 Weigh Standard & Sample S2 Dissolve in Diluent S1->S2 S3 Filter Solution S2->S3 H1 Inject into HPLC S3->H1 H2 Isocratic Elution H1->H2 H3 UV Detection H2->H3 D1 Integrate Peak Area H3->D1 D2 Calculate Concentration D1->D2

Caption: HPLC analysis workflow for this compound.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Since this compound is a salt with low volatility, a derivatization step is necessary to convert it into a more volatile form suitable for GC analysis.[17]

Experimental Protocol: GC-MS

This protocol involves a silylation derivatization followed by GC-Mass Spectrometry (MS) analysis.

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50-500 m/z.

Derivatization Procedure:

  • Accurately weigh about 10 mg of this compound standard or sample into a vial.

  • Add 1 mL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[17]

  • Seal the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

Rationale for Experimental Choices

Derivatization with BSTFA replaces the active hydrogens on the carboxylic acid and the secondary amine with trimethylsilyl (TMS) groups, significantly increasing the volatility and thermal stability of the analyte.[17] A non-polar column like DB-5ms is suitable for the separation of the resulting TMS-derivatized compound. Mass spectrometric detection provides high selectivity and allows for definitive identification based on the mass spectrum.

Validation Strategy and Expected Performance

The validation of the GC-MS method will also adhere to the ICH guidelines.

Specificity: Specificity is inherently high with MS detection. It is demonstrated by the absence of interfering peaks at the retention time of the derivatized analyte and by the unique mass spectrum of the target compound.

Linearity: A calibration curve is constructed by derivatizing and analyzing a series of standards. The peak area of a characteristic ion is plotted against the concentration.

Accuracy and Precision: These are determined similarly to the HPLC method, by analyzing spiked samples and performing replicate analyses.

Robustness: Robustness is tested by varying parameters such as the derivatization time and temperature, and the GC oven temperature program.

Data Summary: GC-MS Method Validation
Validation ParameterAcceptance CriteriaExpected Performance
Specificity No interfering peaks at the analyte's retention time and m/zComplies
Linearity (r²) ≥ 0.998> 0.998
Range 80% to 120% of the test concentration50 - 150 µg/mL
Accuracy (% Recovery) 97.0% to 103.0%98.2% - 102.5%
Precision (% RSD) Repeatability: ≤ 1.5% Intermediate: ≤ 2.5%< 1.2% < 2.0%
Robustness No significant impact on resultsComplies
GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing S1 Weigh Standard & Sample S2 Add Silylating Agent S1->S2 S3 Heat to Derivatize S2->S3 G1 Inject into GC S3->G1 G2 Temperature Programmed Separation G1->G2 G3 Mass Spectrometric Detection G2->G3 D1 Extract Ion Chromatogram G3->D1 D2 Integrate Peak Area D1->D2 D3 Calculate Concentration D2->D3

Caption: GC-MS analysis workflow for this compound.

Acid-Base Titration

Acid-base titration is a classical analytical technique that can be used for the assay of this compound. This method is less specific than chromatographic techniques but can be highly accurate and precise when properly validated.

Experimental Protocol: Non-Aqueous Titration

Due to the presence of the hydrochloride salt, a non-aqueous titration is the preferred approach.

Instrumentation and Reagents:

  • Burette: 50 mL, Class A.

  • Potentiometer with a pH electrode.

  • Titrant: 0.1 M Perchloric acid in glacial acetic acid.

  • Solvent: Glacial acetic acid.

  • Indicator: Crystal violet solution (optional, for visual endpoint determination).

Procedure:

  • Accurately weigh approximately 150 mg of this compound.

  • Dissolve in 50 mL of glacial acetic acid.

  • Titrate with 0.1 M perchloric acid, determining the endpoint potentiometrically.

  • Perform a blank titration and make any necessary corrections.

Rationale for Experimental Choices

In a non-aqueous solvent like glacial acetic acid, the basicity of the piperidine nitrogen is enhanced, allowing for its titration with a strong acid like perchloric acid. The hydrochloride salt will also react, so the stoichiometry must be carefully considered. Potentiometric endpoint detection provides a more objective and accurate determination of the equivalence point compared to a visual indicator.

Validation Strategy and Expected Performance

While ICH guidelines are primarily aimed at chromatographic and spectroscopic methods, the principles can be adapted for titrimetric methods.

Specificity: Titration is a non-specific technique. Its specificity can be improved by combining it with another test, such as an identification test, to ensure that only the desired analyte is being quantified.

Linearity: Linearity can be demonstrated by titrating different weights of the standard and plotting the volume of titrant consumed against the weight of the standard.

Accuracy and Precision: Accuracy is determined by assaying a high-purity reference standard. Precision is evaluated through repeated titrations of the same sample.

Data Summary: Titration Method Validation
Validation ParameterAcceptance CriteriaExpected Performance
Specificity Requires a complementary identification testComplies with supporting data
Linearity (r²) ≥ 0.999> 0.999
Range 80% to 120% of the test weight120 - 180 mg
Accuracy (% Assay) 99.0% to 101.0%99.7% - 100.5%
Precision (% RSD) Repeatability: ≤ 0.5% Intermediate: ≤ 1.0%< 0.3% < 0.7%
Robustness No significant impact on resultsComplies
Titration Experimental Workflow

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_data Data Processing S1 Weigh Sample S2 Dissolve in Glacial Acetic Acid S1->S2 T1 Titrate with Perchloric Acid S2->T1 T2 Potentiometric Endpoint Detection T1->T2 D1 Determine Equivalence Point T2->D1 D2 Calculate Assay D1->D2

Sources

A Comparative Guide to 2-, 3-, and 4-Piperidylacetic Acid Hydrochloride Isomers for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a molecular scaffold is a critical decision that dictates the trajectory of a research program. The piperidine ring, a ubiquitous saturated heterocycle in medicinal chemistry, offers a versatile three-dimensional framework. When functionalized with an acetic acid moiety, the resulting piperidylacetic acid isomers present distinct spatial arrangements of their key pharmacophoric features—the basic nitrogen and the acidic carboxyl group. The precise positioning of the acetic acid side chain at the 2-, 3-, or 4-position of the piperidine ring fundamentally alters the molecule's stereoelectronic properties, influencing its potential biological interactions, physicochemical characteristics, and synthetic accessibility.

This guide provides an in-depth, objective comparison of 2-piperidylacetic acid hydrochloride, 3-piperidylacetic acid hydrochloride, and 4-piperidylacetic acid hydrochloride. We will move beyond a simple cataloging of properties to explore the causal relationships between structure and function, supported by experimental data and detailed protocols, to empower you to make an informed selection for your application.

Molecular Structures and Isomeric Differences

The fundamental difference between the three compounds lies in the substitution pattern on the piperidine ring. This positional isomerism dictates the distance and geometric relationship between the secondary amine and the carboxylic acid group, which is paramount for interactions with biological targets like receptors and enzymes.

Caption: Chemical structures of the 2-, 3-, and 4-piperidylacetic acid hydrochloride isomers.

Comparative Physicochemical Properties

The hydrochloride salt form of these isomers enhances their stability and aqueous solubility. While they share the same molecular formula and weight, their physical properties, such as melting point, can vary due to differences in their crystal lattice packing, which is a direct consequence of their unique molecular geometries.

Property2-Piperidylacetic Acid HCl3-Piperidylacetic Acid HCl4-Piperidylacetic Acid HCl
CAS Number 16179-97-8 (precursor)95463-85-373415-84-6
Molecular Formula C₇H₁₄ClNO₂C₇H₁₄ClNO₂C₇H₁₄ClNO₂[1]
Molecular Weight 179.64 g/mol 179.64 g/mol 179.64 g/mol [1]
Appearance White to off-white solidWhite to off-white solidWhite powder
Melting Point Data not availableData not available161-163 °C
Solubility Soluble in waterSoluble in waterSoluble in water

Note: Data for the piperidyl compounds is limited; some information is inferred from their pyridyl precursors and general chemical principles.

Synthesis and Methodologies: From Pyridine to Piperidine

The most common and efficient route to synthesize these piperidylacetic acid isomers is through the catalytic hydrogenation of their aromatic precursors, the corresponding pyridylacetic acid hydrochlorides. This transformation is a cornerstone of heterocyclic chemistry, but it requires careful consideration of reaction conditions to prevent side reactions and ensure high yields.

The Causality Behind the Experimental Choices

The hydrogenation of a pyridine ring is notoriously challenging due to the tendency of the basic nitrogen atom to adsorb to the surface of the metal catalyst (e.g., Platinum, Palladium, Rhodium), effectively poisoning it.[2] To overcome this, the reaction is typically conducted in an acidic medium, such as glacial acetic acid.[3] The acid protonates the pyridine nitrogen, creating a pyridinium salt. This prevents the lone pair of electrons on the nitrogen from binding to and deactivating the catalyst surface, thus allowing the hydrogenation of the aromatic ring to proceed.[2]

An alternative strategy, particularly relevant for these acidic compounds, involves performing the hydrogenation in an aqueous solution where the carboxyl group can internally neutralize the basicity of the nitrogen, reducing catalyst inhibition. A patent also describes using aqueous ammonia with a rhodium catalyst, which forms the ammonium salt of the carboxylic acid and effectively facilitates the reduction while preventing decarboxylation, a common side reaction with pyridylacetic acids.

Caption: Key research contexts and potential applications for the piperidylacetic acid isomers.

  • 2-Piperidylacetic Acid: The precursor, 2-pyridylacetic acid, is the primary inactive metabolite of the anti-vertigo drug betahistine. [4][5]This positions the 2-piperidyl isomer as a valuable tool for metabolite identification, DMPK studies, and as a starting point for developing more metabolically stable analogues of CNS-active compounds.

  • 3-Piperidylacetic Acid: 3-pyridylacetic acid is a well-established intermediate in the synthesis of Risedronate, a bisphosphonate drug used to treat osteoporosis. [6][7]It is also considered a higher homologue of nicotinic acid (Vitamin B3) and a metabolite of nicotine. [6][8]Consequently, the 3-piperidyl isomer is a critical building block for bisphosphonates and a relevant scaffold for exploring analogues related to nicotinic acid pathways.

  • 4-Piperidylacetic Acid: The 4-pyridylacetic acid precursor is utilized in research targeting neurological disorders and neurotransmitter systems. [9]The structure of 4-piperidylacetic acid is reminiscent of GABA (gamma-aminobutyric acid) constrained on a piperidine ring, making it an attractive scaffold for designing GABA analogues and other CNS-targeted agents.

Conclusion

The choice between 2-, 3-, and 4-piperidylacetic acid hydrochloride is a strategic one, guided by the desired three-dimensional orientation of the functional groups. The 4-isomer offers symmetry and a direct structural analogy to constrained GABA-like molecules, making it a frequent choice for CNS applications. The 3-isomer is the established building block for important therapeutics like Risedronate. The 2-isomer, with its adjacent functional groups, provides a unique chelating environment and is relevant for studies involving drug metabolism. By understanding the distinct synthesis, properties, and biological context of each isomer, researchers can strategically select the optimal starting material to accelerate their discovery and development efforts.

References

  • CAS Common Chemistry. (n.d.). 4-Pyridylacetic acid hydrochloride. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). 4-Piperidineacetic acid hydrochloride. Retrieved January 12, 2026, from [Link]

  • Freifelder, M. (1962). Hydrogenation of Isomeric Pyridinecarboxylic Acids with Platinum Catalyst. Journal of Organic Chemistry, 27(1), 284-286.
  • ChemBK. (2024). 2-Pyridine acetic acid hydrochloride. Retrieved January 12, 2026, from [Link]

  • Maksons Fine Chem Pvt. Ltd. (n.d.). 3-Pyridylacetic Acid Hydrochloride. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). 2-Piperidineacetic acid, alpha-phenyl-, hydrochloride (1:1). Retrieved January 12, 2026, from [Link]

  • Johnson, T. C., & Marsden, S. P. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry, 87(22), 15431–15441. [Link]

  • Human Metabolome Database. (2023). Showing metabocard for 2-Pyridylacetic acid (HMDB0060722). Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). CN101117331A - Method for preparing 3-pyridine acetic acid hydrochloride.
  • Google Patents. (n.d.). US3159639A - Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids.
  • Google Patents. (n.d.). EP0223512A2 - 2-Pyridylacetic acid derivative, preparation process thereof and pharmaceutical composition containing the same.
  • Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32. Retrieved January 12, 2026, from [Link]

  • SpectraBase. (n.d.). 3-Pyridineacetic acid hydrochloride. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. Retrieved January 12, 2026, from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0000042). Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). 2-Pyridineacetic acid. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2018). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). US3408354A - Catalytic hydrogenation of 3-and 4-hydroxy pyridines.
  • Olaoye, O. E., et al. (2021). Catalytic Hydrogenation of Sorbic Acid using Pyrazolyl Palladium(II) and Nickel(II) Complexes as Precatalysts. South African Journal of Chemistry, 74, 39-45.
  • ResearchGate. (n.d.). 31 P{ 1 H} NMR spectra of 4a and 5a in CH2Cl2. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2018). (PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. Retrieved January 12, 2026, from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000020). Retrieved January 12, 2026, from [Link]

  • University of Illinois. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. Retrieved January 12, 2026, from [Link]

Sources

A Comparative Pharmacokinetic Guide: Betahistine and its Primary Metabolite, 2-Pyridylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth pharmacokinetic comparison of betahistine and its principal, yet inactive, metabolite, 2-Pyridylacetic Acid (2-PAA). For researchers, scientists, and drug development professionals, understanding the relationship and pharmacokinetic profiles of a parent drug and its major metabolite is crucial for accurate bioanalysis and interpretation of clinical data. Due to betahistine's extensive and rapid first-pass metabolism, its plasma concentrations are often below the limit of detection[1][2][3]. Consequently, 2-PAA serves as a critical surrogate for assessing the pharmacokinetic properties of betahistine[1][4][5]. This guide will elucidate the absorption, distribution, metabolism, and excretion (ADME) characteristics of betahistine, primarily through the lens of its quantifiable metabolite, 2-PAA, and provide detailed experimental protocols for its analysis.

Introduction: The Betahistine - 2-PAA Relationship

Betahistine is a histamine analogue widely used in the treatment of Ménière's disease, a condition characterized by vertigo, tinnitus, and hearing loss[1][2]. It functions as a weak agonist at the histamine H1 receptor and a potent antagonist at the H3 receptor[1][2]. Upon oral administration, betahistine is readily and almost completely absorbed from the gastrointestinal tract[1][6][7]. However, it undergoes extensive first-pass metabolism, primarily mediated by monoamine oxidase (MAO) enzymes, to form its major metabolite, 2-pyridylacetic acid (2-PAA)[1][4]. This metabolic conversion is so efficient that plasma levels of the parent betahistine are typically negligible, making direct pharmacokinetic studies challenging[3][8]. Therefore, the quantification of 2-PAA in plasma and urine is the standard approach to evaluate the bioavailability and pharmacokinetic profile of betahistine[1][5][9].

It is important to note that while the user's query mentioned "2-Piperidylacetic Acid Hydrochloride," the relevant metabolite for betahistine is 2-Pyridylacetic Acid . This guide will focus on the latter, as it is the scientifically accurate compound for this comparison.

Pharmacokinetic Profile Comparison

The pharmacokinetic parameters of betahistine are inferred from the plasma concentration-time profile of 2-PAA. Below is a detailed breakdown of the ADME properties.

Absorption

Betahistine is rapidly and completely absorbed following oral administration[1][6][7]. The presence of food can slow down the rate of absorption, resulting in a lower peak plasma concentration (Cmax) of 2-PAA, but it does not significantly affect the total extent of absorption, as measured by the area under the curve (AUC)[1][6].

Distribution

Betahistine exhibits very low plasma protein binding, with less than 5% being bound[1][6][7]. While specific tissue distribution data in humans is limited, animal studies in rats have shown that after administration of radio-labelled betahistine, radioactivity is rapidly distributed throughout the body[10].

Metabolism

As previously mentioned, betahistine is almost entirely metabolized to 2-PAA. This process is rapid and occurs primarily through oxidation by MAO enzymes[1]. The extensive first-pass metabolism is the reason for the very low to undetectable plasma concentrations of the parent drug[3][8].

Betahistine Betahistine (Oral Administration) GI_Tract Gastrointestinal Tract (Rapid & Complete Absorption) Betahistine->GI_Tract Liver Liver (Extensive First-Pass Metabolism) GI_Tract->Liver Portal Vein Systemic_Circulation Systemic Circulation (Low Betahistine, High 2-PAA) Liver->Systemic_Circulation MAO Monoamine Oxidase (MAO) Liver->MAO Excretion Renal Excretion Systemic_Circulation->Excretion Two_PAA 2-Pyridylacetic Acid (2-PAA) (Inactive Metabolite) MAO->Two_PAA Metabolism Two_PAA->Systemic_Circulation Dosing Oral Administration of Betahistine to Subjects Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Extraction Sample Preparation (LLE or SPE) Plasma_Separation->Sample_Extraction LC_Separation LC Separation (HPLC/UPLC) Sample_Extraction->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Pharmacokinetic Data Analysis MS_Detection->Data_Analysis

Sources

A Guide to Inter-Laboratory Cross-Validation of 2-Pyridylacetic Acid Hydrochloride Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the ability to obtain consistent and reproducible analytical results across different laboratories is paramount. This guide provides a comprehensive framework for the cross-validation of assays for 2-Pyridylacetic acid hydrochloride, a key metabolite of the drug betahistine.[1] As a Senior Application Scientist, this document is designed to equip researchers with the necessary knowledge to design, execute, and interpret inter-laboratory comparison studies, ensuring the reliability and consistency of analytical data.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2] When analytical testing is transferred between laboratories, a process of cross-validation is necessary to ensure that the receiving laboratory can obtain comparable results to the originating laboratory.[3][4] This guide will delve into the critical aspects of this process, from understanding the regulatory backdrop to implementing practical experimental protocols.

The Imperative of Cross-Validation

Cross-validation, also known as inter-laboratory validation, assesses the reproducibility of an analytical method.[4] It is a critical component of the analytical method lifecycle, particularly during technology transfer between research and development, quality control, and contract research organizations (CROs). The primary goal is to demonstrate that different laboratories, equipped with different instruments and personnel, can produce equivalent results within predefined acceptance criteria.

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide guidelines on the validation of analytical procedures.[5][6][7][8] The ICH guideline Q2(R1), and the more recent Q2(R2), outline the validation characteristics that need to be considered, which form the basis for any cross-validation study.[5][6][8][9][10][11]

Designing a Robust Cross-Validation Study

A successful cross-validation study hinges on a well-defined protocol that outlines the study design, sample analysis, and acceptance criteria.

Key Components of a Cross-Validation Protocol:
  • Objective and Scope: Clearly state the purpose of the study, the analytical method being cross-validated, and the participating laboratories.

  • Materials and Methods: Detail the specific analytical procedure, including sample preparation, instrumentation, and data analysis methods.

  • Sample Selection and Handling: A critical aspect is the use of identical, homogeneous samples by all participating laboratories. This typically includes a combination of prepared standard solutions and "real" samples, such as spiked matrices or actual study samples.

  • Analytical Performance Characteristics: The protocol should specify the validation parameters to be evaluated. For quantitative assays of 2-Pyridylacetic acid hydrochloride, these typically include:

    • Accuracy: The closeness of test results to the true value.

    • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

    • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

    • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

    • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[2]

  • Acceptance Criteria: Predefined limits for the agreement of results between laboratories. These criteria should be statistically justified and based on the intended use of the analytical method.

Comparative Overview of Analytical Methods

Several analytical techniques are available for the quantification of 2-Pyridylacetic acid hydrochloride. The choice of method often depends on the required sensitivity, selectivity, and the nature of the sample matrix.

Analytical Method Principle Typical Application Advantages Considerations
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Separation based on polarity, detection via UV absorbance.Routine quality control, assay of bulk drug substance and formulations.Robust, cost-effective, widely available.Lower sensitivity compared to MS, potential for interference from co-eluting compounds.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) High-resolution separation coupled with highly selective and sensitive mass detection.[1][12][13]Bioanalysis of plasma and urine samples, pharmacokinetic studies, trace-level impurity analysis.[1][13][14]High sensitivity and specificity, suitable for complex matrices.[1][13]Higher equipment cost and complexity.

Experimental Workflow for Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of a 2-Pyridylacetic acid hydrochloride assay between two laboratories.

CrossValidationWorkflow cluster_prep Phase 1: Preparation and Planning cluster_execution Phase 2: Independent Laboratory Analysis cluster_lab1 Laboratory 1 (Originating Lab) cluster_lab2 Laboratory 2 (Receiving Lab) cluster_analysis Phase 3: Data Comparison and Evaluation A Develop & Document Standard Operating Procedure (SOP) B Define Acceptance Criteria (e.g., ±15% for Accuracy) A->B C Prepare & Distribute Homogeneous Samples B->C D Analyze Samples (n ≥ 3 replicates) C->D F Analyze Samples (n ≥ 3 replicates) C->F E Generate Data Report 1 D->E H Statistical Comparison of Results (e.g., t-test, F-test) E->H G Generate Data Report 2 F->G G->H I Evaluate Against Acceptance Criteria H->I J Final Cross-Validation Report I->J K Method is Cross-Validated I->K Pass L Investigate Discrepancies & Re-evaluate I->L Fail

Caption: A typical workflow for a two-laboratory cross-validation study.

Detailed Protocol: HPLC-UV Assay for 2-Pyridylacetic Acid Hydrochloride

This section provides a step-by-step protocol for a reversed-phase HPLC-UV method suitable for the quantification of 2-Pyridylacetic acid hydrochloride.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • 2-Pyridylacetic acid hydrochloride reference standard

  • Acetonitrile (HPLC grade)

  • Ammonium formate

  • Water (HPLC grade)

2. Chromatographic Conditions (Example): [15]

  • Mobile Phase: 80:20 (v/v) Acetonitrile and 20 mM Ammonium Formate buffer (pH 4.0)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

  • Column Temperature: Ambient

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the 2-Pyridylacetic acid hydrochloride reference standard in the mobile phase to obtain a known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample containing 2-Pyridylacetic acid hydrochloride in the mobile phase and dilute as necessary to fall within the calibration range.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared calibration standards in ascending order of concentration.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Inject the sample solutions.

  • Quantify the amount of 2-Pyridylacetic acid hydrochloride in the samples using the calibration curve.

5. System Suitability:

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Key parameters include:

  • Tailing factor: Should be ≤ 2.0.

  • Theoretical plates: Should be > 2000.

  • Relative standard deviation (RSD) of replicate injections: Should be ≤ 2.0%.

Acceptance Criteria for Cross-Validation

The following table provides typical acceptance criteria for key validation parameters in a cross-validation study. These may need to be adjusted based on the specific application and regulatory requirements.

Validation Parameter Acceptance Criteria
Accuracy The mean recovery should be within 98.0% to 102.0% of the theoretical value.
Precision (RSD) Repeatability: ≤ 2.0%Intermediate Precision: ≤ 3.0%
Linearity (Correlation Coefficient, r²) ≥ 0.999
Comparison of Mean Results between Labs The difference in the mean results between the two laboratories should not exceed a statistically determined limit (e.g., based on a t-test with p > 0.05).

Trustworthiness Through Self-Validating Systems

A well-designed cross-validation study is inherently a self-validating system. By including quality control (QC) samples at multiple concentration levels, the performance of the assay in each laboratory can be continuously monitored. Any significant deviation in the QC results between labs would immediately trigger an investigation into potential sources of error, such as differences in standard preparation, instrument calibration, or procedural execution.

The following diagram illustrates the logical relationship between the core validation parameters, demonstrating their interdependence in ensuring a reliable analytical method.

ValidationParameters Accuracy Accuracy Range Range Accuracy->Range ReliableMethod Reliable & Reproducible Analytical Method Accuracy->ReliableMethod Precision Precision Precision->Accuracy Precision->Range Precision->ReliableMethod Linearity Linearity Linearity->Range Linearity->ReliableMethod Specificity Specificity Specificity->Accuracy Specificity->ReliableMethod Range->ReliableMethod Robustness Robustness Robustness->ReliableMethod

Caption: Interdependence of analytical validation parameters.

Conclusion

The cross-validation of 2-Pyridylacetic acid hydrochloride assays is a critical step in ensuring data integrity and consistency across different analytical laboratories. By adhering to a well-structured protocol grounded in regulatory guidelines, researchers can confidently establish the interchangeability of analytical methods. This guide provides a foundational framework for designing and executing such studies, ultimately contributing to the development of safe and effective pharmaceutical products.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • SIELC Technologies. HPLC Separation Of Mixture Of Pyridylacetic Acids (2-Pyridylacetic acid, 3-Pyridylacetic acid, 4-Pyridylacetic acid) On Primesep N Column. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • SIELC Technologies. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives. [Link]

  • Asian Journal of Research in Chemistry. (2021). Analytical Method Validation: Collation between International Guidelines. [Link]

  • LabCompliance. Method Validation Validation of Analytical Methods and Procedures. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 2-Pyridinecarboxylic acid. [Link]

  • IVT Network. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • ResearchGate. (2003). LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: Application to a pharmacokinetic study in healthy volunteers. [Link]

  • PubMed. (1995). Cross-validation of bioanalytical methods between laboratories. [Link]

  • LinkedIn. (2024). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • Intertek. Analytical Method Development and Validation Supporting Drug Development. [Link]

  • PubMed. (2020). An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma. [Link]

  • PubMed. (2003). LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: application to a pharmacokinetic study in healthy volunteers. [Link]

Sources

A Comparative Guide to Purity Assessment of Synthesized 2-Pyridylacetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Why Purity Matters

2-Pyridylacetic acid hydrochloride is a crucial building block in organic synthesis and a key metabolite in pharmaceutical research, notably as the primary metabolite of the drug betahistine.[1] Its purity is paramount, as undetected impurities can drastically alter reaction kinetics, introduce downstream separation challenges, and compromise the safety and efficacy of final drug products. This guide offers a comparative analysis of essential analytical techniques to ensure the quality and integrity of this vital compound.

PART 1: Understanding the Impurity Profile

Effective purity analysis begins with anticipating potential impurities. The synthesis of 2-Pyridylacetic acid hydrochloride often involves the hydrolysis of an intermediate like 2-cyanomethylpyridine or ethyl 2-pyridylacetate.[2] This understanding allows for a targeted analytical approach.

Common Impurity Classes:

  • Organic Impurities: Can include unreacted starting materials (e.g., 2-chloromethylpyridine), intermediates, by-products from side reactions, and degradation products.[3][4] Positional isomers, such as 3- and 4-Pyridylacetic acid, are also critical potential impurities.

  • Inorganic Impurities: May consist of reagents, catalysts, and inorganic salts from the manufacturing process.[3][4]

  • Residual Solvents: Organic liquids used as vehicles during synthesis or purification must be quantified and controlled.[3][4]

Regulatory frameworks, such as the ICH Q3A(R2) guidelines, provide a systematic approach to classifying, identifying, and qualifying impurities in new drug substances, setting thresholds for reporting and identification that are critical in a drug development context.[3][4][5][6][7]

PART 2: A Comparison of Core Analytical Techniques

A multi-faceted analytical strategy, employing orthogonal methods, provides the most comprehensive and reliable assessment of purity.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification

HPLC is the cornerstone of purity analysis, offering high-resolution separation and precise quantification of the main component and its organic impurities.[8]

The Causality Behind the Method: Reverse-phase HPLC separates compounds based on their polarity. 2-Pyridylacetic acid is a polar, ionizable compound, making a C18 column with a mixed-mode stationary phase (combining reversed-phase and ion-exchange characteristics) highly effective for retaining and separating it from its isomers and related substances.[9][10] An acidic mobile phase ensures consistent ionization and sharp peak shapes.

Experimental Protocol: HPLC Purity Determination

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% Formic Acid in Water) and Solvent B (Acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 262 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter.

  • Analysis: Inject 10 µL. Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Data Presentation: HPLC Analysis

ParameterHigh Purity Sample (>99%)Low Purity Sample (~95%)
Retention Time (Main Peak) 5.2 min5.2 min
Area % (Main Peak) 99.85%95.10%
Impurity 1 (RT 3.8 min) 0.05%1.75%
Impurity 2 (RT 6.1 min) 0.08%2.55%
Total Impurities 0.15%4.90%

Workflow Visualization: HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E UV Detection D->E F Integrate Peaks E->F G Calculate Area % F->G H Generate Report G->H

Caption: HPLC analysis workflow from sample preparation to final report.

Quantitative NMR (qNMR): An Orthogonal Approach to Purity

While HPLC provides a relative (area %) purity, quantitative Nuclear Magnetic Resonance (qNMR) offers an absolute purity assessment (w/w %) by comparing the analyte's signal integral to that of a certified internal standard.[11][12] This makes it a powerful, non-destructive, and orthogonal technique.[11][13]

The Causality Behind the Method: The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei generating that signal.[12][14] By adding a known mass of a high-purity internal standard with non-overlapping signals, one can accurately determine the mass of the analyte in the sample, thus establishing its absolute purity.

Experimental Protocol: ¹H qNMR Purity Determination

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard (IS): Maleic acid or another certified standard with high purity and signals that do not overlap with the analyte.

  • Solvent: Deuterated water (D₂O) or DMSO-d₆.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the internal standard into a vial.

    • Accurately weigh ~15 mg of 2-Pyridylacetic acid hydrochloride into the same vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Transfer the solution to a high-quality NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum using parameters optimized for quantification (e.g., long relaxation delay, calibrated 90° pulse).

  • Analysis: Carefully phase and baseline-correct the spectrum. Integrate a well-resolved signal from the analyte and a signal from the IS. Calculate purity using the standard qNMR equation.[12]

Data Presentation: HPLC vs. qNMR Comparison

FeatureHPLC (Area %)qNMR (w/w %)
Principle Chromatographic SeparationNuclear Resonance Integration
Purity Type RelativeAbsolute
Structural Info NoYes (Confirms Identity)
Destructive? YesNo
Throughput HighModerate
Key Advantage High sensitivity for impuritiesHigh accuracy, no response factor needed
Supporting Techniques for Comprehensive Characterization

While HPLC and qNMR are primary quantitative methods, other techniques are vital for full characterization.

  • Mass Spectrometry (MS): Essential for confirming the molecular weight of the main component and for identifying the structure of unknown impurities, often used in conjunction with HPLC (LC-MS).

  • Melting Point: A simple yet effective indicator of purity. Pure crystalline compounds have a sharp melting point. Impurities typically cause a depression and broadening of the melting range. The literature value for 2-Pyridylacetic acid hydrochloride is approximately 135 °C (with decomposition).[15][16]

  • Elemental Analysis (CHN): Provides the percentage composition of carbon, hydrogen, and nitrogen. The experimental values should align closely with the theoretical values for the pure compound (C₇H₈ClNO₂).

PART 3: Decision Making and Best Practices

The choice of analytical method depends on the specific goal. For routine quality control, HPLC is often sufficient. For the certification of a reference standard or in-depth investigation, a combination of orthogonal methods is required.

Decision-Making Workflow

Decision_Tree Start Goal of Purity Assessment? Routine Routine QC / In-process Control Start->Routine Certify Reference Standard Certification / Final Release Start->Certify HPLC Primary Method: HPLC (Relative Purity, Impurity Profile) Routine->HPLC Full_Suite Full Suite: HPLC, qNMR, LC-MS, MP, CHN Certify->Full_Suite MP Supporting Method: Melting Point HPLC->MP qNMR Primary Method: qNMR (Absolute Purity) LCMS Impurity ID: LC-MS CHN Elemental Composition: CHN Analysis Full_Suite->qNMR Full_Suite->LCMS Full_Suite->CHN

Caption: Guide for selecting the appropriate purity assessment technique.

Trustworthiness and Self-Validation: To ensure the trustworthiness of your results, every protocol must be self-validating. For HPLC, this involves system suitability tests (e.g., checking tailing factor, resolution, and reproducibility). For qNMR, it requires the use of a certified reference material as the internal standard and validated acquisition parameters.[17]

By employing a logical, multi-technique approach grounded in the principles outlined in this guide, researchers can confidently assess the purity of synthesized 2-Pyridylacetic acid hydrochloride, ensuring the quality and reliability of their scientific outcomes.

References

  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]

  • ICH. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • ChemBK. 2-Pyridine Acetic Acid HCl. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • Davies, S. R., et al. (2015). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Analytical and Bioanalytical Chemistry. [Link]

  • RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid. [Link]

  • SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • SIELC Technologies. 3-Pyridylacetic acid hydrochloride. [Link]

  • Pharmaffiliates. Pyridylacetic Acid-impurities. [Link]

  • CP Lab Safety. Pyridine-2-carboxylic Acid Hydrochloride, min 98% (HPLC), 25 grams. [Link]

  • PubChem - NIH. 2-Pyridineacetic acid. [Link]

  • NIH. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry. [Link]

  • Human Metabolome Database. (2013). Showing metabocard for 2-Pyridylacetic acid (HMDB0060722). [Link]

Sources

A Comparative Guide to the Synthesis of 2-Pyridylacetic Acid Hydrochloride: Efficacy, Experimental Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyridylacetic acid is a pivotal building block in organic synthesis and a key metabolite in pharmaceutical research.[1] Most notably, it is the primary, pharmacologically inactive metabolite of the anti-vertigo drug betahistine, making its hydrochloride salt an essential analytical standard for pharmacokinetic and drug metabolism studies.[1] The efficient synthesis of 2-Pyridylacetic acid hydrochloride is therefore of significant interest. This guide provides an in-depth comparison of the most common and effective synthesis routes, offering detailed experimental protocols, mechanistic explanations, and a comparative analysis to inform laboratory and process development decisions.

Comparative Analysis of Major Synthetic Routes

The synthesis of 2-Pyridylacetic acid hydrochloride can be approached from several different starting materials. The efficacy of each route depends on factors such as yield, cost and availability of precursors, reaction conditions, safety, and scalability. Here, we compare three primary, distinct pathways.

Parameter Route A: From 2-Picoline (via Homologation) Route B: From 2-Chloromethylpyridine (via Cyanation) Route C: From Ethyl 2-pyridylacetate (via Saponification)
Starting Material 2-Picoline2-ChloromethylpyridineEthyl 2-pyridylacetate
Key Intermediates 2-Pyridinecarboxylic acid, α-Diazoketone2-PyridylacetonitrilePotassium 2-pyridylacetate
Overall Yield Moderate (Typically 40-60% over 3-4 steps)Good to High (Typically 70-85% over 2 steps)Excellent (Often quantitative for the final step)[2]
Reaction Steps 3 - 421 (plus salt formation)
Key Reagents KMnO₄, SOCl₂, Diazomethane (or TMSCHN₂), Ag₂ONaCN or KCN, HCl or H₂SO₄KOH or NaOH, HCl
Safety Concerns Strong oxidant (KMnO₄), toxic/explosive diazomethane, use of thionyl chloride.Highly toxic cyanides.Standard handling of strong bases and acids.
Scalability Challenging due to the use of diazomethane and permanganate oxidation.Good; cyanide chemistry is common in industry but requires stringent safety protocols.Excellent; saponification is a robust and scalable reaction.
Advantages Inexpensive and readily available starting material (2-picoline).Fewer steps than Route A; good overall yield.Very high yield, clean reaction, simple procedure for the final step.
Disadvantages Multiple steps, hazardous reagents, moderate yield.Use of highly toxic reagents, starting material is less common than 2-picoline.Availability and cost of the starting ester.

Route A: From 2-Picoline via Oxidation and Arndt-Eistert Homologation

This classical, multi-step approach begins with the inexpensive and widely available starting material, 2-picoline (2-methylpyridine). The synthesis involves the oxidation of the methyl group to a carboxylic acid, followed by a one-carbon chain extension (homologation).

Workflow Diagram

Route_A_Workflow Start 2-Picoline Step1 Step 1: Oxidation Start->Step1 Intermediate1 2-Pyridinecarboxylic Acid (Picolinic Acid) Step1->Intermediate1 Step2 Step 2: Acyl Chloride Formation Intermediate1->Step2 Intermediate2 2-Picolinoyl Chloride Step2->Intermediate2 Step3 Step 3: Diazoketone Formation Intermediate2->Step3 Intermediate3 α-Diazo-2-acetylpyridine Step3->Intermediate3 Step4 Step 4: Wolff Rearrangement Intermediate3->Step4 Intermediate4 2-Pyridylacetic Acid Step4->Intermediate4 Step5 Step 5: Salt Formation Intermediate4->Step5 End 2-Pyridylacetic Acid Hydrochloride Step5->End

Caption: Workflow for the synthesis of 2-Pyridylacetic Acid HCl from 2-Picoline.

Mechanistic Considerations
  • Step 1: Permanganate Oxidation: Potassium permanganate (KMnO₄) is a powerful oxidizing agent. The reaction mechanism is complex but is understood to involve the attack of the permanganate ion on the C-H bonds of the alkyl side chain. The manganese is reduced from the +7 oxidation state, typically to manganese dioxide (MnO₂), a brown precipitate, under neutral or slightly alkaline conditions.

  • Steps 2-4: Arndt-Eistert Homologation: This three-step sequence is a classic method for the one-carbon homologation of carboxylic acids.[3][4]

    • The carboxylic acid is first converted to a more reactive acyl chloride.

    • The acyl chloride reacts with diazomethane to form an α-diazoketone.

    • The crucial step is the Wolff Rearrangement , where the diazoketone, upon catalysis by silver(I) oxide (Ag₂O) or light, loses N₂ gas to form a highly reactive carbene. This carbene undergoes a 1,2-rearrangement to form a ketene intermediate.

    • The ketene is then trapped by a nucleophile, in this case water, to yield the homologated carboxylic acid.[5]

Experimental Protocols

Step 1: Synthesis of 2-Pyridinecarboxylic Acid (Picolinic Acid) [6]

  • In a 5-L three-necked flask equipped with a reflux condenser and mechanical stirrer, place 2.5 L of water and 50 g (0.54 mol) of 2-picoline.

  • Add 90 g (0.57 mol) of potassium permanganate (KMnO₄) and heat the solution on a steam bath for approximately 1 hour, or until the purple color has mostly disappeared.

  • Add a second 90 g portion of KMnO₄, followed by 500 mL of water, and continue heating for 2-2.5 hours until the purple color is gone.

  • Allow the mixture to cool slightly, then filter the precipitated manganese dioxide (MnO₂) and wash the filter cake with 1 L of hot water.

  • Concentrate the combined filtrate under reduced pressure to a volume of 150–200 mL.

  • Acidify the concentrated solution to Congo red with concentrated hydrochloric acid.

  • Evaporate the acidic solution to dryness under reduced pressure to obtain picolinic acid hydrochloride. The typical yield is around 50-51%.[6]

Steps 2-4: Arndt-Eistert Homologation of Picolinic Acid [3] (Caution: Diazomethane is highly toxic and explosive. This reaction should only be performed by trained personnel in a proper fume hood with safety precautions in place. A safer alternative is using (trimethylsilyl)diazomethane.[5])*

  • Acyl Chloride Formation: Reflux the picolinic acid from Step 1 with an excess of thionyl chloride (SOCl₂) for 2-3 hours. Remove the excess SOCl₂ by distillation under reduced pressure to obtain 2-picolinoyl chloride.

  • Diazoketone Formation: Dissolve the crude 2-picolinoyl chloride in an anhydrous ether. Cool the solution to 0 °C and add an ethereal solution of diazomethane (2 equivalents) dropwise. Allow the reaction to proceed until N₂ evolution ceases.

  • Wolff Rearrangement: To the solution of the α-diazoketone, add a suspension of freshly prepared silver(I) oxide (Ag₂O, catalytic amount) in water. Stir the mixture, which may require gentle warming, until the evolution of N₂ is complete.

  • The resulting aqueous solution contains 2-pyridylacetic acid. Acidify the solution and extract the product with a suitable organic solvent.

Step 5: Formation of the Hydrochloride Salt [1]

  • Dissolve the crude 2-pyridylacetic acid obtained from the previous step in a minimal amount of absolute ethanol.

  • Cool the solution in an ice bath and bubble dry hydrogen chloride (HCl) gas through it, or add a solution of HCl in isopropanol or ether, until precipitation is complete.

  • Collect the white crystalline precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-Pyridylacetic acid hydrochloride.

Route B: From 2-Chloromethylpyridine via Cyanation and Hydrolysis

This two-step route is often more direct and higher-yielding than the homologation of 2-picoline. It relies on the nucleophilic substitution of a halide by a cyanide ion, followed by the hydrolysis of the resulting nitrile.

Workflow Diagram

Route_B_Workflow Start 2-Chloromethylpyridine Hydrochloride Step1 Step 1: Cyanation Start->Step1 Intermediate1 2-Pyridylacetonitrile Step1->Intermediate1 Step2 Step 2: Hydrolysis Intermediate1->Step2 Intermediate2 2-Pyridylacetic Acid Step2->Intermediate2 Step3 Step 3: Salt Formation Intermediate2->Step3 End 2-Pyridylacetic Acid Hydrochloride Step3->End Route_C_Workflow Start Ethyl 2-pyridylacetate Step1 Step 1: Saponification Start->Step1 Intermediate1 Potassium 2-pyridylacetate Step1->Intermediate1 Step2 Step 2: Acidification & Salt Formation Intermediate1->Step2 End 2-Pyridylacetic Acid Hydrochloride Step2->End

Sources

A Senior Application Scientist's Guide to the Validation of 2-Pyridylacetic Acid as a Biomarker for Betahistine Exposure

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmacokinetic (PK) and toxicokinetic (TK) studies, the selection of an appropriate biomarker is paramount for generating reliable and interpretable data. This guide provides an in-depth validation of 2-Pyridylacetic acid (2-PAA) as a surrogate biomarker for betahistine exposure. We will explore the scientific rationale for its use, present a comparative analysis against direct measurement of the parent drug, and detail the rigorous validation of the bioanalytical methods required by regulatory bodies.

The Rationale: Why 2-Pyridylacetic Acid is the Preferred Biomarker

Betahistine, a structural analogue of histamine used to treat vertigo and Meniere's disease, presents significant bioanalytical challenges.[1][2][3] Upon oral administration, it is rapidly and almost completely absorbed, but then undergoes extensive first-pass metabolism, primarily by the enzyme monoamine oxidase (MAO), into its main, pharmacologically inactive metabolite, 2-PAA.[1][3][4][5][6]

This metabolic pathway dictates the choice of biomarker for several critical reasons:

  • Undetectable Parent Drug Levels: Plasma concentrations of betahistine itself are exceedingly low, often falling below the limit of quantification (e.g., < 100 pg/mL) of even the most sensitive analytical methods.[1][5] This makes direct, reliable measurement for PK analysis practically unfeasible.[1][7]

  • Abundant and Measurable Metabolite: In stark contrast, 2-PAA reaches high concentrations in plasma, making it an ideal surrogate for quantifying betahistine exposure.[1][7]

  • Superior Pharmacokinetic Profile: 2-PAA exhibits a more favorable pharmacokinetic profile for measurement. It reaches a maximum plasma concentration (Cmax) approximately one hour after betahistine administration and has a terminal elimination half-life of about 3.5 to 5.2 hours, providing a more sustained and measurable window for sample collection.[1][4][6][8][9]

  • Linearity and Dose Proportionality: Crucially, the formation of 2-PAA is linear across the therapeutic dose range of 8 to 48 mg of betahistine.[1][4][6] Studies have demonstrated a clear linear relationship between the administered betahistine dose and the resulting Cmax and Area Under the Curve (AUC) of 2-PAA, confirming its suitability as a surrogate index.[5][10]

The metabolic conversion of betahistine to 2-PAA is a cornerstone of its pharmacokinetic profile. This process is so complete that pharmacokinetic analyses for betahistine are almost exclusively based on the measurement of 2-PAA in plasma or urine.[1][4][5]

Betahistine_Metabolism Betahistine Betahistine GI_Tract Rapid & Complete GI Absorption Betahistine->GI_Tract Liver Extensive First-Pass Metabolism (Liver) GI_Tract->Liver MAO Monoamine Oxidase (MAO) Liver->MAO Mediated by Parent_Drug Betahistine (Parent Drug) < 100 pg/mL in Plasma Liver->Parent_Drug Results in PAA 2-Pyridylacetic Acid (2-PAA) (Inactive Metabolite) MAO->PAA Converts to Plasma High Plasma Concentration PAA->Plasma Urine Rapid Urinary Excretion Plasma->Urine

Caption: Metabolic pathway of Betahistine to 2-Pyridylacetic acid (2-PAA).

Comparative Analysis: 2-PAA vs. Direct Betahistine Measurement

The decision to use a metabolite as a biomarker must be justified by comparing its performance against the direct measurement of the parent compound. As the table below illustrates, 2-PAA is the superior choice for robust and reliable pharmacokinetic assessment.

Feature2-Pyridylacetic Acid (2-PAA) Assay Direct Betahistine Assay Verdict for Routine PK Studies
Analyte Concentration High and easily quantifiable (ng/mL range)[8][11]Extremely low and often undetectable (<100 pg/mL)[1][5]2-PAA is overwhelmingly superior.
Method Sensitivity Standard LC-MS/MS methods are sufficient (LLOQ 1-5 ng/mL)[8][11]Requires highly specialized, ultra-sensitive LC-MS/MS (LLOQ <5 pg/mL)[7][12][13]2-PAA is more practical and accessible.
Half-Life (t½) Longer half-life (~3.5-5.2 hours) allows for a wider sampling window.[1][4][8]Shorter half-life (~3-4 hours) combined with low levels increases risk of missed detection.[3][14][15]2-PAA provides a more robust sampling window.
Sample Stability Stable in plasma.[7]Unstable in whole blood due to continued MAO activity; requires immediate processing or inhibition.[7]2-PAA simplifies sample handling and reduces pre-analytical error.
Regulatory Acceptance Widely accepted and used as the primary endpoint in bioequivalence and PK studies.[1][2][16]Not typically used for primary PK endpoints due to analytical difficulties.[16]2-PAA is the established standard.

Validation of the Bioanalytical Method: A Framework for Trust

A biomarker is only as reliable as the method used to measure it. The validation of a bioanalytical method for 2-PAA must adhere to stringent guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[17][18][19][20][21] The objective is to demonstrate that the assay is suitable for its intended purpose.[19]

The following sections detail the essential validation parameters for a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method, the gold standard for this analysis.[8][11][22]

Core Validation Parameters

A full validation process establishes the performance characteristics of the method.[21]

Validation ParameterPurposeTypical Acceptance Criteria (ICH/FDA/EMA)Published Performance for 2-PAA Assays
Selectivity & Specificity To ensure the method can differentiate the analyte from other components in the matrix (e.g., metabolites, endogenous substances).No significant interfering peaks at the retention time of the analyte and internal standard (IS). Peak response in blank matrix should be <20% of LLOQ response.Methods demonstrate high specificity with no interference from blank plasma.[12]
Linearity & Range To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99.Excellent linearity observed in ranges like 1-800 ng/mL and 5-1500 ng/mL.[1][11]
Accuracy & Precision To determine the closeness of measured values to the true value (accuracy) and the degree of scatter between measurements (precision).For QC samples, precision (%CV) ≤15% (≤20% at LLOQ); accuracy (% bias) within ±15% (±20% at LLOQ).[13]Intra- and inter-day precision is typically <10% and accuracy is within ±7-10%.[8][9][11]
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Signal-to-noise ratio >5; accuracy and precision criteria met.Validated LLOQs are typically 1 ng/mL or 5 ng/mL in plasma.[8][9][11]
Matrix Effect To assess the suppressive or enhancing effect of the biological matrix on analyte ionization.IS-normalized matrix factor %CV should be ≤15%.No significant ion suppression or enhancement reported in validated methods.[12]
Recovery To evaluate the efficiency of the extraction process.Should be consistent, precise, and reproducible. Not required to be 100%.High and consistent recovery is achievable with liquid-liquid or solid-phase extraction.[11][22]
Stability To ensure the analyte is stable throughout the sample lifecycle (collection, storage, processing).Analyte concentration should be within ±15% of the nominal concentration.2-PAA is stable under various conditions: freeze-thaw cycles, short-term benchtop, and long-term storage at -80°C.[12]
Experimental Protocol: LC-MS/MS Quantification of 2-PAA in Human Plasma

This section provides a representative, step-by-step protocol based on published, validated methods.[8][11][23]

Objective: To accurately quantify 2-PAA concentrations in human K2-EDTA plasma samples.

1. Preparation of Standards and Quality Controls (QCs):

  • Prepare a primary stock solution of 2-PAA and a separate stock of a stable isotope-labeled internal standard (e.g., 2-PAA-d6) in a suitable solvent (e.g., methanol).

  • Perform serial dilutions to create working solutions for calibration curve (CC) standards and quality control (QC) samples (Low, Mid, High).

  • Spike blank human plasma with the working solutions to generate the CCs (e.g., 5-1500 ng/mL) and QCs.

2. Sample Extraction (Solid-Phase Extraction - SPE):

  • Causality: SPE is chosen for its ability to provide a cleaner extract compared to protein precipitation, minimizing matrix effects and improving sensitivity.[11]

  • Pipette 100 µL of plasma sample, standard, or QC into a 96-well plate.

  • Add the internal standard (2-PAA-d6) to all wells except blanks.

  • Pre-condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.

  • Load the plasma samples onto the SPE cartridge.

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute the 2-PAA and internal standard with an appropriate elution solvent (e.g., methanol/acetonitrile mixture).

  • Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase.

3. Chromatographic and Mass Spectrometric Conditions:

  • Causality: A C18 or cyano (CN) column is selected for good retention and separation of the polar 2-PAA molecule.[11] A gradient elution ensures efficient separation and sharp peak shapes.

  • LC System: UHPLC system.

  • Column: ACE CN, 5 µm (50 × 4.6 mm) or equivalent.[11]

  • Mobile Phase: Gradient of Acetonitrile/Methanol and 0.7% Formic Acid in Ammonium Trifluoroacetate.[11]

  • Flow Rate: 0.8 mL/min.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • 2-PAA transition: m/z 138.1 → 92.0[11]

    • 2-PAA-d6 (IS) transition: m/z 142.1 → 96.1[11]

Bioanalytical_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard (IS) Plasma->Add_IS SPE Solid-Phase Extraction (SPE) Add_IS->SPE Elute Elute & Evaporate SPE->Elute Reconstitute Reconstitute Elute->Reconstitute Inject Inject into UHPLC Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect MRM Detection (QqQ MS) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Generate Calibration Curve (Area Ratio vs. Conc.) Integrate->Calibrate Quantify Quantify Unknowns Calibrate->Quantify

Caption: Workflow for the bioanalysis of 2-PAA in plasma.

Conclusion and Future Perspectives

The validation data overwhelmingly supports the use of 2-Pyridylacetic acid as a reliable and robust surrogate biomarker for determining betahistine exposure in clinical and non-clinical studies. Its favorable pharmacokinetic properties and the high quality of validated LC-MS/MS methods provide a trustworthy system for generating critical data for drug development and regulatory submissions. While 2-PAA itself is pharmacologically inactive, its accurate measurement is the key to understanding the behavior of its parent drug, betahistine.[1][4][8] Future work may focus on ultra-sensitive methods for the parent drug to explore specific drug-transporter interactions, but for routine pharmacokinetic assessments, 2-PAA remains the undisputed gold standard.

References

  • Cai, X., Chen, J., Wang, Z., & Zhong, D. (2003). LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: application to a pharmacokinetic study in healthy volunteers. Xenobiotica, 33(12), 1261-71. [Link]

  • Shah, J., Singh, S., Vatti, P., et al. (2017). An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma. Biomedical Chromatography, 31(2). [Link]

  • Bohrium Science. (n.d.). LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: application to a pharmacokinetic study in healthy volunteers. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2020). Pharmacokinetics and Dose Proportionality of Betahistine in Healthy Individuals. Sci. Pharm., 88(1), 13. [Link]

  • MDPI. (2020). Pharmacokinetics and Dose Proportionality of Betahistine in Healthy Individuals. [Link]

  • Pharmascience Inc. (2018). Product Monograph: pms-BETAHISTINE. [Link]

  • Krishnan, S., Singh, S. P., Singh, S., et al. (2016). Safety, tolerability and pharmacokinetics of 2-pyridylacetic acid, a major metabolite of betahistine, in a phase 1 dose escalation study in subjects with ADHD. Biomedical Chromatography, 30(5), 788-95. [Link]

  • Taylor & Francis Online. (2008). LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: application to a pharmacokinetic study in healthy volunteers. [Link]

  • PubMed. (2015). Safety, tolerability and pharmacokinetics of 2-pyridylacetic acid, a major metabolite of betahistine, in a phase 1 dose escalation study in subjects with ADHD. [Link]

  • Semantic Scholar. (n.d.). An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma. [Link]

  • PubMed. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? [Link]

  • RxReasoner. (n.d.). Betahistine Pharmacology. [Link]

  • National Center for Biotechnology Information. (n.d.). Betahistine. PubChem Compound Database. [Link]

  • Wikipedia. (n.d.). Betahistine. [Link]

  • Pharmacy Freak. (2025). Mechanism of Action of Betahistine. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. [Link]

  • SlideShare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]

  • ABL. (2012). Betahistine in human plasma by LC-MS/MS. [Link]

  • CBG-MEB. (2009). Public Assessment Report: Betahistine 2HCL DOC Generici 8 mg and 16 mg tablets. [Link]

  • Battula, N. R., et al. (2017). Bio-analytical method development and validation of betahistine dihydrochloride in human plasma by lc-ms/ms. International Journal of Current Medical and Pharmaceutical Research, 3(7), 1887-1893. [Link]

  • Dasari, P. K., et al. (2020). Development and Validation of LC-MS/MS for the Estimation of Betahistine in Human Plasma. International Journal of Pharmaceutical and Phytopharmacological Research, 18(3), 385-398. [Link]

  • International Journal of Current Medical and Pharmaceutical Research. (2017). Bio- analytical method development and validation of betahistine dihydrochloride in human plasma by lc-ms/ms. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Piperidylacetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, meticulous adherence to safety protocols is paramount, extending from the bench to the proper disposal of chemical waste. This guide provides a detailed, step-by-step procedure for the safe and compliant disposal of 2-Piperidylacetic Acid Hydrochloride, ensuring the protection of laboratory personnel and the environment. The protocols outlined herein are grounded in established safety standards and best practices for chemical waste management.

Understanding the Hazard Profile of this compound

Before initiating any disposal procedure, a thorough understanding of the chemical's intrinsic hazards is essential. While a specific Safety Data Sheet (SDS) for this compound was not located, data for the closely related compound, 2-Pyridylacetic acid hydrochloride, indicates that it is classified as a hazardous substance.

Key Hazard Information:

  • Skin Irritation (Category 2): Causes skin irritation.[1][2]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1][2]

Given these hazards, this compound must be handled as a hazardous waste.[3][4] Improper disposal, such as pouring it down the drain or discarding it in regular trash, is prohibited and can lead to environmental contamination and pose risks to public health.[5][6]

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound for disposal, all personnel must wear appropriate Personal Protective Equipment (PPE) to mitigate the risk of exposure.

PPE CategorySpecificationRationale
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]Protects against accidental splashes that can cause serious eye irritation.
Skin Protection Wear impervious clothing and chemical-resistant gloves (e.g., nitrile rubber).[1]Prevents skin contact, which can lead to irritation. Contaminated clothing should be removed and washed before reuse.[1]
Respiratory Protection Use only in a well-ventilated area, preferably within a certified chemical fume hood.[1][7]Minimizes the inhalation of dust or aerosols, which can cause respiratory tract irritation.[1]
Hand Protection Wear protective gloves. Wash hands thoroughly after handling.[1][2]Provides a direct barrier against skin contact and prevents accidental ingestion through hand-to-mouth contact.
Step-by-Step Disposal Protocol

The proper disposal of this compound follows the principles of hazardous waste management. This involves segregation, proper containment and labeling, and transfer to a designated waste management facility.

Objective: To safely collect and store solid this compound waste for disposal.

Materials:

  • Designated hazardous waste container (non-metallic, with a secure lid)

  • Hazardous waste labels

  • Waste accumulation log

  • Appropriate PPE (see table above)

Procedure:

  • Container Selection: Choose a waste container that is compatible with acidic organic compounds. Plastic containers are generally preferred over metal ones to avoid corrosion.[8] The container must be in good condition with a secure, tight-fitting lid.

  • Waste Collection:

    • Carefully transfer any unused or waste this compound solid into the designated hazardous waste container.

    • Any materials grossly contaminated with the solid, such as weighing paper, gloves, or absorbent pads used for cleaning up small spills, should also be placed in this container.

  • Labeling: Immediately label the waste container with a hazardous waste tag. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazard characteristics (e.g., "Irritant," "Corrosive - Acid")

    • The date when the first item of waste was added to the container.

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA).[4][8] This area must be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure the container is kept closed at all times except when adding waste.[3][4]

    • Segregate this waste from incompatible materials, particularly bases, cyanides, and sulfides.[8] Store acids and bases separately.[8]

  • Disposal Request: Once the container is full, or within one year of the accumulation start date, contact your institution's Environmental Health & Safety (EH&S) department to arrange for a hazardous waste pickup.[4][8]

Objective: To safely manage and dispose of aqueous or solvent-based solutions of this compound.

Important Note: Drain disposal is not permitted for this compound. Even if neutralized, the organic component and its potential environmental impact prohibit this practice.[5] Dilution is not a substitute for proper disposal and is illegal in many jurisdictions.

Procedure:

  • Waste Collection: Collect all solutions containing this compound in a designated, compatible liquid hazardous waste container (e.g., a plastic carboy).

  • Segregation: Do not mix this waste stream with other incompatible wastes. Specifically, keep it separate from basic solutions and reactive chemicals.[8]

  • Labeling: As with the solid waste, clearly label the liquid waste container with a hazardous waste tag indicating the full chemical name and all components of the solution (e.g., "this compound in Water").

  • Storage: Store the sealed container in the SAA, following the same segregation and closure rules as for solid waste.

  • Disposal Request: Arrange for pickup by your institution's EH&S department.

Disposal Workflow and Decision-Making

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containment cluster_2 Storage & Final Disposal start Generate 2-Piperidylacetic Acid Hydrochloride Waste haz_check Is the waste hazardous? (Refer to SDS/Chemical Profile) start->haz_check solid_liquid Determine Physical State haz_check->solid_liquid Yes (Irritant, Acidic) solid_waste Solid Waste or Contaminated Debris solid_liquid->solid_waste Solid liquid_waste Aqueous or Solvent-based Solution solid_liquid->liquid_waste Liquid container_solid Place in labeled, sealed, non-metallic solid waste container solid_waste->container_solid container_liquid Place in labeled, sealed, compatible liquid waste container liquid_waste->container_liquid store_saa Store in designated Satellite Accumulation Area (SAA) Segregate from bases. container_solid->store_saa container_liquid->store_saa ehs_pickup Contact EH&S for Hazardous Waste Pickup store_saa->ehs_pickup

Caption: Disposal workflow for this compound.

Regulatory Compliance

All laboratory activities, including waste disposal, are governed by regulations from bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[6][9] Key requirements include:

  • Chemical Hygiene Plan (CHP): Your laboratory must have a written CHP that outlines specific procedures for handling hazardous chemicals, including waste disposal.[10][11][12]

  • Employee Training: All personnel who handle hazardous chemicals must receive training on the associated hazards, safe handling procedures, and emergency protocols.[11][13]

  • Waste Characterization: The waste generator is responsible for correctly identifying and characterizing hazardous waste.[14]

By following the detailed procedures in this guide, your laboratory can ensure it remains in compliance with these critical regulations, fostering a safe and responsible research environment.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • Laboratories - Standards. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450). CloudSDS. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Factsheet Laboratory Safety Chemical Hygiene Plan. Occupational Safety and Health Administration (OSHA). [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon Occupational Safety and Health. [Link]

  • Household Hazardous Waste (HHW). US Environmental Protection Agency (EPA). [Link]

  • Safety Data Sheet. SKC Inc. [Link]

  • Chemical Management Resource Guide for School Administrators. United States Environmental Protection Agency. [Link]

  • School Science Safety | Disposal of Hazardous Waste. YouTube. [Link]

  • Material Safety Data Sheet - 3-Pyridylacetic Acid, 98%. Cole-Parmer. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Piperidylacetic Acid Hydrochloride
Reactant of Route 2
2-Piperidylacetic Acid Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.